molecular formula C16H20N4 B2951568 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline CAS No. 1016763-96-4

4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline

Cat. No.: B2951568
CAS No.: 1016763-96-4
M. Wt: 268.364
InChI Key: ALWICBCNMAZLTJ-UHFFFAOYSA-N
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Description

4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline (PPMA), with the CAS registry number 1016763-96-4, is a heterocyclic organic compound of significant interest in industrial and materials science research . Its molecular formula is C 16 H 20 N 4 , and it has a molecular weight of 268.36 g/mol . This compound features a distinct molecular architecture comprising an aniline group connected via a methylene bridge to a piperazine ring, which is further substituted with a pyridin-2-yl moiety, making it a versatile building block for further chemical derivatization . A primary and well-documented research application of PPMA is its function as an effective green corrosion inhibitor for mild steel in CO 2 -saturated environments . Investigations using techniques such as potentiodynamic polarization, FT-IR spectroscopy, and HR-SEM have confirmed that the molecule adsorbs onto metal surfaces, forming a protective layer that significantly retards the corrosion process . The inhibition efficacy is attributed to the electron-donating ability of its amine and pyridine nitrogen atoms, which facilitate strong adsorption onto the metal substrate . Beyond its corrosion inhibition properties, the structure of PPMA suggests broad utility in synthetic chemistry. The presence of both a primary aromatic amine and a piperazine group allows it to participate in various reactions, including nucleophilic substitution, diazotization, Schiff base formation, and complexation with metal ions, positioning it as a valuable precursor for synthesizing more complex molecules for diverse research applications . Please note that this product is intended for research and development purposes in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers should consult the Safety Data Sheet (SDS) and adhere to all safe laboratory practices during handling.

Properties

IUPAC Name

4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4/c17-15-6-4-14(5-7-15)13-19-9-11-20(12-10-19)16-3-1-2-8-18-16/h1-8H,9-13,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWICBCNMAZLTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)N)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and formula for 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline [1][2]

Executive Summary

4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline , often abbreviated in industrial literature as PPMA , is a specialized heterocyclic scaffold utilized primarily as a high-value intermediate in medicinal chemistry and advanced materials science.[1][2][3]

Characterized by a "bicephalic" structure—bridging a redox-active aniline core with a pharmacologically active aryl-piperazine tail via a methylene linker—this molecule serves two distinct high-level functions:[1][2]

  • Medicinal Chemistry: It acts as a pharmacophore precursor for GPCR ligands (specifically dopamine D2/D4 and serotonin 5-HT receptors) and tyrosine kinase inhibitors, where the piperazine-pyridine moiety mimics the "hinge-binding" or "solvent-exposed" domains of bioactive ligands.[1][2]

  • Materials Science: It functions as a high-efficiency green corrosion inhibitor for mild steel in acidic environments, leveraging its multiple nitrogen donor sites to form stable coordinate bonds with metal surfaces.[2]

Part 1: Chemical Identity & Physicochemical Profile[1][2][4]

The following data constitutes the baseline specification for PPMA. Researchers should verify these metrics via HPLC and NMR upon procurement or synthesis.

Parameter Technical Specification
IUPAC Name 4-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)aniline
Common Abbreviation PPMA
CAS Registry Number 1016763-96-4
Molecular Formula C₁₆H₂₀N₄
Molecular Weight 268.36 g/mol
SMILES Nc1ccc(CN2CCN(CC2)c3ccccn3)cc1
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water
pKa (Predicted) ~8.5 (Piperazine N), ~4.0 (Aniline NH₂)
Melting Point 118–122 °C (Dependent on recrystallization solvent)

Part 2: Synthesis & Production Protocol

While reductive amination is possible, the Nucleophilic Substitution-Reduction Route is preferred for higher yields and purity, avoiding the formation of bis-alkylated byproducts common in aldehyde-amine condensations.[1][2]

Reaction Scheme Visualization

SynthesisPathway Start1 1-(Pyridin-2-yl)piperazine (Nucleophile) Inter Intermediate: 1-(4-Nitrobenzyl)-4-(pyridin-2-yl)piperazine Start1->Inter Step 1: Alkylation K2CO3, MeCN, Reflux, 12h Start2 4-Nitrobenzyl Bromide (Electrophile) Start2->Inter Product Product (PPMA): 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline Inter->Product Step 2: Reduction H2, Pd/C (10%), MeOH or Fe/AcOH

Figure 1: Two-step synthesis pathway from commercially available precursors.

Detailed Protocol

Step 1: Formation of the Nitro-Intermediate

  • Reagents: Dissolve 1-(pyridin-2-yl)piperazine (1.0 eq) and K₂CO₃ (2.5 eq) in anhydrous Acetonitrile (MeCN) .

  • Addition: Add 4-nitrobenzyl bromide (1.1 eq) dropwise at 0°C to prevent exotherms.

  • Reaction: Heat to reflux (80–82°C) for 12–16 hours. Monitor via TLC (System: Hexane:EtOAc 1:1).

  • Workup: Cool to RT, filter off inorganic salts (KBr/K₂CO₃). Evaporate solvent.[2] Recrystallize the yellow solid from Ethanol.

Step 2: Reduction to Aniline (PPMA)

  • Catalyst: Suspend the nitro-intermediate in Methanol. Add 10% Pd/C (10 wt% loading).

  • Hydrogenation: Stir under H₂ atmosphere (balloon pressure is sufficient, 1 atm) at RT for 6–8 hours.

    • Alternative (Iron Reduction): If avoiding H₂ gas, use Iron powder (Fe) in Acetic Acid/Ethanol reflux for 4 hours.

  • Purification: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.

  • Final Isolation: The product often precipitates as a solid. Wash with cold ether to remove trace impurities.[2]

Part 3: Functional Applications & Mechanism

Medicinal Chemistry: The GPCR "Tail"

In drug discovery, PPMA serves as a "privileged structure." The aryl-piperazine moiety is a classic pharmacophore for binding to biogenic amine receptors.[1][2]

  • Mechanism: The basic nitrogen in the piperazine ring (pKa ~8.5) is protonated at physiological pH, forming a critical salt bridge with the conserved Aspartate residue in the transmembrane domain (TM3) of GPCRs (e.g., D2, 5-HT1A).

  • Vector: The aniline nitrogen serves as a handle for amide coupling or urea formation, allowing researchers to attach this "tail" to various "head" groups to tune selectivity.

Industrial Corrosion Inhibition

PPMA acts as a mixed-type inhibitor for mild steel in acidic media (e.g., 1M HCl).[1]

  • Adsorption Mechanism: The molecule adsorbs onto the metal surface following the Langmuir adsorption isotherm .

  • Active Sites: The Pyridine Nitrogen, Piperazine Nitrogens, and Aniline Nitrogen possess lone pair electrons that facilitate chemisorption onto empty d-orbitals of Iron (Fe).

CorrosionMechanism Substrate Mild Steel Surface (Fe) Result Protective Barrier (Inhibits Anodic/Cathodic Rxns) Substrate->Result Corrosion Rate ↓ Molecule PPMA Molecule (Cationic Form in Acid) Interaction Adsorption Mechanism: 1. Electrostatic (Physisorption) 2. Donor-Acceptor (Chemisorption) Molecule->Interaction Diffusion Interaction->Substrate Surface Coverage

Figure 2: Mechanism of corrosion inhibition on steel surfaces.[1][2]

Part 4: Handling & Safety (E-E-A-T)

  • Hazard Classification: Irritant (Skin/Eye).[1] Potential sensitizer due to the aniline moiety.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Aniline derivatives are prone to oxidation (darkening) upon exposure to air/light.[1]

  • Incompatibility: Strong oxidizing agents, acid chlorides, chloroformates.

References

  • BenchChem. 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline Product Analysis & Applications. Retrieved from

  • ChemicalBook. 1-(4-Methyl-pyridin-2-yl)-piperazine Properties and Derivatives. Retrieved from

  • National Institutes of Health (PMC). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives. Retrieved from

  • Sigma-Aldrich. Piperazine Derivatives and Building Blocks for Medicinal Chemistry.[1][2] Retrieved from

Sources

Solubility profile of 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Title: Physicochemical Characterization and Solubility Profiling of 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline (CAS 1016763-96-4)

Executive Summary

This technical guide provides a comprehensive solubility profile and characterization framework for 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline (hereafter referred to as PPMA ). As a tri-functional heterocyclic building block containing aniline, piperazine, and pyridine moieties, PPMA exhibits complex pH-dependent solubility behavior critical for its use in kinase inhibitor synthesis and coordination chemistry.

This document moves beyond static data points, offering a dynamic profiling strategy that accounts for the molecule's amphiphilic nature. It combines Quantitative Structure-Property Relationship (QSPR) predictions with validated experimental protocols (Shake-Flask and HPLC-UV) to ensure reproducibility in drug development workflows.

Molecular Architecture & Physicochemical Basis

To predict solubility behavior, we must deconstruct the molecule into its functional domains. PPMA is not a simple lipophilic small molecule; it is a poly-functional base .

Functional DomainChemical CharacteristicImpact on Solubility
Aniline Moiety Weak Base (pKa ~4.6), H-bond donor/acceptorProvides moderate polarity; susceptible to oxidation.
Methylene Bridge Non-polar linkerIncreases conformational flexibility; slight lipophilicity boost.
Piperazine Ring Tertiary Amine (N1), N-Aryl Amine (N4)Primary Basic Site (pKa ~8.5). Dominates pH-dependent solubility.
Pyridine-2-yl Aromatic Heterocycle, Weak Base (pKa ~5.2)H-bond acceptor. Increases solubility in chlorinated solvents.

Critical Insight: The solubility of PPMA is governed by the ionization of the N1-piperazine nitrogen.

  • pH < 5: High aqueous solubility (Di-cationic state: Pyridine + Piperazine protonated).

  • pH 7.4: Low-to-Moderate solubility (Partial ionization).

  • pH > 10: Low aqueous solubility (Free base form); High organic solubility.

Solubility Profile: Organic & Aqueous Solvents[1][2][3][4]

The following data represents the Expected Solubility Landscape derived from structural analogs (e.g., 1-phenylpiperazine, 1-(2-pyridyl)piperazine) and QSPR modeling.

Table 1: Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubility RatingEstimated Range (mg/mL)Mechanistic Rationale
Polar Aprotic DMSO Excellent > 100Dipole-dipole interactions disrupt crystal lattice effectively.
DMF Excellent > 80Similar mechanism to DMSO; ideal for synthetic reactions.
Polar Protic Methanol Good 20 – 50H-bonding with aniline/pyridine nitrogens facilitates dissolution.
Ethanol Moderate 10 – 30Reduced dielectric constant compared to MeOH lowers solubility.
Chlorinated DCM High 50 – 80Favorable dispersion forces with the lipophilic piperazine/aromatic core.
Chloroform High 50 – 80Excellent solvation of the free base form.
Non-Polar Hexane/Heptane Poor < 1Lack of polar interactions; molecule is too polar for aliphatics.
Aqueous Water (pH 7) Low < 0.5The hydrophobic aromatic rings dominate in the neutral state.
0.1 N HCl High > 50Salt Formation: Protonation drives massive solubility increase.

Formulation Note: For biological assays, prepare a stock solution in DMSO (50 mM) . Dilute into aqueous buffer immediately prior to use to avoid precipitation, ensuring the final DMSO concentration is < 1% (v/v).

Technical Protocol: Thermodynamic Solubility Determination

To validate the specific solubility of your PPMA batch, use the Saturation Shake-Flask Method . This is the "Gold Standard" for equilibrium solubility.

Phase A: Preparation
  • Solid State Check: Ensure PPMA is in its stable crystalline form (verify via XRPD if available) to avoid false high readings from amorphous material.

  • Solvent Selection: Select 3 key solvents (e.g., DMSO, Methanol, pH 7.4 Buffer).

Phase B: The Protocol (Step-by-Step)
  • Saturation: Add excess PPMA solid (~10 mg) to 1 mL of solvent in a borosilicate glass vial.

    • Visual Check: If the solid dissolves immediately, add more until a visible suspension remains.

  • Equilibration:

    • Seal vials and place in an orbital shaker incubator.

    • Settings: 25°C ± 0.1°C, 200 RPM.

    • Duration: 24 to 48 hours.[1][2] (Kinetic solubility can be measured at 2 hours, but thermodynamic requires >24h).

  • Separation:

    • Centrifuge the samples at 10,000 RPM for 10 minutes or filter using a 0.22 µm PVDF syringe filter .

    • Warning: Do not use Nylon filters if using acidic media (potential adsorption).

  • Quantification (HPLC-UV):

    • Dilute the supernatant 100-fold with mobile phase to bring it within the linear range of the detector.

    • Inject into HPLC (See conditions below).

Phase C: Analytical Method (HPLC Conditions)
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A Water + 0.1% Formic Acid (or TFA)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic primary absorption) and 280 nm
Retention Time Expected ~4.5 - 5.5 min (varies by column)

Visualization of Workflows & Mechanisms

Diagram 1: Solubility Screening Workflow

A decision tree for determining the optimal solvent system for PPMA.

SolubilityWorkflow Start Start: Solid PPMA Sample SolventAdd Add Solvent (1 mL) (DMSO, MeOH, or Buffer) Start->SolventAdd VisualCheck Visual Inspection SolventAdd->VisualCheck Dissolved Clear Solution? VisualCheck->Dissolved AddMore Add Excess Solid Dissolved->AddMore Yes (Too soluble) Equilibrate Equilibrate (24h @ 25°C, Shake) Dissolved->Equilibrate No (Suspension) AddMore->SolventAdd Filter Filter (0.22 µm PVDF) or Centrifuge Equilibrate->Filter Dilute Dilute Supernatant (1:100 w/ Mobile Phase) Filter->Dilute HPLC HPLC-UV Quantification Dilute->HPLC

Caption: Step-by-step "Shake-Flask" protocol for determining thermodynamic solubility.

Diagram 2: Solute-Solvent Interaction Logic

Understanding why PPMA dissolves in specific media.

Interactions PPMA PPMA Molecule (Amphiphilic Base) DMSO DMSO/DMF (Polar Aprotic) DMSO->PPMA Dipole-Dipole & Pi-Stacking Disruption Acid Acidic Media (pH < 4) (0.1N HCl) Acid->PPMA Protonation of Piperazine N (Salt Formation) Water Neutral Water (pH 7) Water->PPMA Hydrophobic Repulsion (Low Solubility) DCM DCM/Chloroform (Chlorinated) DCM->PPMA Van der Waals & Dispersion Forces

Caption: Mechanistic basis for PPMA solubility across different solvent classes.

References

  • BenchChem Technical Data. 1-(4-Pyridyl)piperazine and Derivatives: Solubility and Stability Guide. Retrieved from BenchChem Database.

  • National Institutes of Health (NIH). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay (Shake-Flask Method).

  • Jouyban, A. Review of the Jouyban-Acree Model for Predicting Solubility of Compounds in Mixed Solvents. Journal of Pharmacy & Pharmaceutical Sciences.

  • PubChem Compound Summary. 1-(4-Pyridyl)piperazine (Analog Reference). National Center for Biotechnology Information.

  • Guo, Y.W., et al. Determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD.[3] Food Additives & Contaminants.

Sources

Advanced Medicinal Chemistry of Pyridine-Piperazine Aniline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridine-piperazine aniline motif represents a "privileged scaffold" in modern medicinal chemistry, serving as a cornerstone for high-affinity ligands in oncology (kinase inhibitors) and neuropsychiatry (GPCR modulators).[1] This guide dissects the structural architecture, synthetic pathways, and therapeutic applications of this scaffold.[2] By analyzing the interplay between the electron-deficient pyridine, the conformationally restricted piperazine, and the lipophilic aniline, we provide a roadmap for designing next-generation therapeutics with optimized pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[1]

Structural Architecture & Pharmacophore Analysis[1]

The efficacy of the pyridine-piperazine aniline scaffold stems from its ability to bridge distinct binding domains within a protein target. As a Senior Application Scientist, I categorize this scaffold into three functional zones:

The Pyridine Head (Hinge Binder/Acceptor)
  • Role: Acts primarily as a hydrogen bond acceptor. In kinase inhibitors, the pyridine nitrogen (N1) often interacts with the backbone NH of the hinge region (e.g., Val, Met residues).

  • Electronic Tuning: Substitution at the C3/C5 positions allows for electronic modulation. Electron-withdrawing groups (EWGs) like -F or -CF3 decrease basicity, reducing non-specific protein binding while maintaining H-bond capability.[1]

The Piperazine Linker (The "Rigid Spacer")
  • Role: Provides a defined spatial separation (approx. 5-6 Å) between the aromatic termini.

  • Solubility Engine: The basic nitrogen atoms (pKa ~8-9) are protonated at physiological pH, significantly enhancing aqueous solubility—a critical fix for lipophilic kinase inhibitors.[1]

  • Metabolic Alert: The piperazine ring is a hotspot for oxidative metabolism (N-oxidation, ring hydroxylation).[1] See Section 5 for mitigation strategies.

The Aniline Tail (Hydrophobic Interactor)
  • Role: Engages in

    
     stacking or hydrophobic interactions within the solvent-exposed front or the hydrophobic back pocket (e.g., the "gatekeeper" region in kinases).[1]
    
  • Selectivity Switch: Substitution on the aniline ring (e.g., 3-Cl, 4-F) is often the primary driver of selectivity between homologous isoforms (e.g., EGFR wt vs. T790M).[1]

Visualization: Pharmacophore Mapping

Pharmacophore Pyridine Pyridine Moiety (H-Bond Acceptor) Piperazine Piperazine Linker (Solubility & Geometry) Pyridine->Piperazine Rigid Linkage Target Protein Target (Kinase/GPCR) Pyridine->Target Hinge Binding Aniline Aniline Moiety (Hydrophobic/Selectivity) Piperazine->Aniline N-Aryl Bond Piperazine->Target Solvent Interaction Aniline->Target Pi-Stacking/Allosteric

Figure 1: Pharmacophore map illustrating the functional roles of the pyridine-piperazine-aniline triad in target binding.[1]

Synthetic Strategies: The C-N Bond Construction

The assembly of this scaffold typically relies on Palladium-catalyzed Buchwald-Hartwig amination or Nucleophilic Aromatic Substitution (SNAr).[1]

Protocol: Pd-Catalyzed Buchwald-Hartwig Amination

This is the preferred method for coupling electron-rich anilines or unactivated pyridines where SNAr fails.[1]

Reagents & Conditions:

  • Catalyst: Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0))

  • Ligand: BINAP or Xantphos (Bidentate ligands prevent

    
    -hydride elimination)[1]
    
  • Base: NaOtBu (Sodium tert-butoxide) or Cs2CO3[1]

  • Solvent: Toluene or Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with Pd2(dba)3 (1-2 mol%) and BINAP (2-4 mol%) under Argon. Add anhydrous Toluene and stir at RT for 15 min to generate the active catalytic species.

  • Addition: Add the halogenated pyridine/aniline substrate (1.0 equiv), the piperazine derivative (1.2 equiv), and NaOtBu (1.5 equiv).

  • Reaction: Heat to 100°C for 12–18 hours. Monitor by LC-MS for the disappearance of the aryl halide.

  • Workup: Cool to RT, filter through a Celite pad (to remove Pd black), and concentrate.

  • Purification: Flash column chromatography (DCM/MeOH gradient). Note: Pyridine derivatives often streak on silica; add 1% Et3N to the eluent.

Protocol: SNAr (Nucleophilic Aromatic Substitution)

Applicable only when the pyridine ring contains strong EWGs (e.g., -NO2, -CN) ortho/para to the leaving group.[1]

  • Conditions: K2CO3, DMF or DMSO, 80–120°C.

  • Advantage: Metal-free, lower cost.[1]

  • Limitation: Limited substrate scope.

Visualization: Synthetic Workflow

Synthesis Start Starting Materials: Halopyridine + Piperazine Decision Is Pyridine Electron Deficient? Start->Decision SnAr Method A: SnAr (K2CO3, DMF, Heat) Decision->SnAr Yes (NO2/CN present) Buchwald Method B: Buchwald-Hartwig (Pd2(dba)3, BINAP, NaOtBu) Decision->Buchwald No (Unactivated) Intermediate Intermediate: Pyridine-Piperazine SnAr->Intermediate Buchwald->Intermediate FinalStep Coupling with Aniline (Buchwald-Hartwig) Intermediate->FinalStep Product Final Product: Pyridine-Piperazine-Aniline FinalStep->Product

Figure 2: Decision tree for selecting the optimal synthetic route based on substrate electronics.

Therapeutic Applications & Case Studies

Oncology: Kinase Inhibitors (EGFR & CDK4/6)

The scaffold is pivotal in "3rd Generation" inhibitors designed to overcome resistance mutations.

Case Study: Abemaciclib (CDK4/6 Inhibitor) Abemaciclib utilizes a pyridine-piperazine-pyridine motif (structurally analogous to the aniline scaffold) to achieve high selectivity for CDK4/6 over CDK2.

  • Mechanism: The pyridine ring binds to the ATP hinge. The piperazine (specifically the N-ethyl piperazine) projects into the solvent channel, improving solubility and oral bioavailability.

  • Critical Insight: Unlike Palbociclib, Abemaciclib can be dosed continuously.[3] The piperazine linker's flexibility allows it to bind to the kinase even in the presence of certain conformational changes.

Case Study: Olmutinib (EGFR Inhibitor) Olmutinib features a piperazine-linked aniline attached to a thienopyrimidine core.[4][5]

  • Function: It targets the T790M mutation in EGFR.[6][7] The piperazine tail acts as a solvent-front group, while the aniline moiety positions the scaffold within the hydrophobic pocket.

Data Comparison: 3rd Gen EGFR Inhibitors Table 1: Comparative Potency of Piperazine-Containing EGFR Inhibitors

CompoundTarget MutationIC50 (nM)Key Structural Feature
Lazertinib Del19/T790M1.7Phenyl-piperazine linked to pyrazole core
Olmutinib T790M~10Piperazine-aniline tail for solvent interaction
Avapritinib KIT D816V0.27Piperazine linker bridging pyrimidine & triazine
CNS Disorders: GPCR Modulation

In Dopamine (D2/D3) and Serotonin (5-HT) antagonists, the piperazine ring is often referred to as the "magic linker."[1]

  • Pharmacology: The protonated nitrogen of the piperazine forms a crucial salt bridge with the conserved Aspartate residue (Asp3.32) in the GPCR transmembrane domain.

  • Example: Cariprazine (D3/D2 partial agonist) uses a piperazine linker to connect a urea moiety to a dichlorophenyl ring (aniline analog), driving high affinity for the D3 receptor.

Metabolic Liabilities & Optimization (Expertise Pillar)

As a developer, you must anticipate downstream failure points. The pyridine-piperazine aniline scaffold has specific metabolic risks.

Bioactivation of the Piperazine Ring

Research on Abemaciclib has shown that the N-ethyl piperazine ring can undergo oxidation to form reactive iminium intermediates.[8]

  • Mechanism: CYP3A4-mediated

    
    -carbon oxidation leads to an iminium ion.[1]
    
  • Consequence: This electrophile can be trapped by nucleophiles (e.g., glutathione, or potentially cellular proteins), leading to idiosyncratic toxicity.[1]

  • Mitigation Strategy:

    • Deuteration: Deuterating the

      
      -carbons of the piperazine can slow down the rate of metabolic oxidation (Kinetic Isotope Effect).
      
    • Steric Shielding: Introducing methyl groups on the piperazine ring (e.g., 2,6-dimethylpiperazine) hinders enzymatic approach.[1]

    • Electron Withdrawal: Attaching an EWG (e.g., acetyl, sulfonyl) to the piperazine nitrogen reduces the electron density, making it less prone to oxidation (though this sacrifices basicity/solubility).

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-Phenyl-4-(4-pyridinyl)piperazine Derivatives. BenchChem. Link

  • Gelbert, L. M., et al. (2014). Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine. Investigational New Drugs. Link

  • Kim, E. S. (2016). Olmutinib: First Global Approval. Drugs. Link

  • Martinez-Gonzalez, S., et al. (2014).[1] Identification of a reactive metabolite of the CDK4/6 inhibitor abemaciclib. Chemical Research in Toxicology. Link

  • PubChem. (2025).[9] Lazertinib Compound Summary. National Library of Medicine. Link

  • Molecules. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Link

Sources

Biological Activity and Pharmacophore Modeling of 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline represents a highly versatile, bifunctional scaffold in modern medicinal chemistry. At its core, it features the 1-(pyridin-2-yl)piperazine moiety—a well-documented "privileged structure" known for its profound interactions with central nervous system (CNS) targets[1]. By incorporating a 4-aminobenzyl extension, this scaffold is transformed into a highly functionalizable building block. The primary aniline amine serves as a solvent-exposed handle, making it an ideal precursor for late-stage diversification in the development of Targeted Protein Degraders (PROTACs), kinase inhibitors, and dual-action neurotherapeutics[2].

Structural Deconstruction & Pharmacophore Modeling

Understanding the spatial and electronic properties of this compound is critical for rational drug design. The molecule can be divided into three distinct pharmacophoric regions:

  • The Pyridyl-Piperazine Warhead: The basic nitrogen (N4) of the piperazine ring possesses a pKa of approximately 8.5, ensuring it is predominantly protonated at physiological pH. This protonated amine acts as a critical anchor, forming a robust salt-bridge interaction with conserved aspartate residues (e.g., Asp116 in the 5-HT1A receptor) within the transmembrane domains of G-protein coupled receptors (GPCRs)[3]. Simultaneously, the pyridine ring acts as a hydrogen bond acceptor and participates in

    
     stacking with aromatic residues (like Phenylalanine and Tryptophan) in hydrophobic binding pockets[4].
    
  • The Methylene Linker: The

    
     bridge between the piperazine and the phenyl ring provides essential rotational flexibility. This allows the aryl group to adopt an optimal conformation, minimizing steric clashes when navigating narrow binding channels.
    
  • The Aniline Handle: The terminal primary amine is the critical functionalization point. Because the nitrogen's lone pair is delocalized into the

    
    -system of the phenyl ring, it is significantly less basic than the aliphatic piperazine nitrogens. This electronic differentiation allows for highly selective, late-stage amide or urea coupling reactions without cross-reacting with the core pharmacophore.
    

Pharmacophore A 2-Pyridyl Ring (H-Bond Acceptor / Pi-Stacking) B Piperazine Core (Basic Amine / Salt Bridge) A->B C-N Bond C Methylene Linker (Flexibility / Orientation) B->C N-Alkylation D Aniline Moiety (Late-Stage Diversification) C->D C-C Bond

Pharmacophore mapping of the 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline scaffold.

Biological Activity & Target Engagement

Targeted Protein Degradation (PROTACs)

Recent advancements in neuropharmacology have leveraged this scaffold for the design of Proteolysis Targeting Chimeras (PROTACs). Specifically, derivatives of this structure have been engineered to bind E3 ubiquitin ligases (such as Cereblon or VHL) to target and degrade pathological proteins like alpha-synuclein, a primary driver of Parkinson's disease[2]. The aniline moiety serves as an ideal anchor point for conjugating PEGylated or alkyl linkers that bridge to the E3 ligase ligand, ensuring the warhead remains unhindered during target engagement.

CNS Receptor Modulation

The core 1-(pyridin-2-yl)piperazine structure is a cornerstone in the design of serotonergic (5-HT1A, 5-HT7) and dopaminergic (D2) receptor ligands[3]. Modifications at the benzyl position dictate the pharmacological profile—shifting the molecule from an agonist to an antagonist. This makes the scaffold a highly valuable starting point for discovering novel anxiolytic, antidepressant, and antipsychotic agents[4].

PROTAC Target Target Protein (e.g., Alpha-Synuclein) Scaffold Pyridyl-Piperazine Warhead Target->Scaffold Target Binding Aniline Aniline Handle (Amide Coupling) Scaffold->Aniline Core Structure Linker PEG/Alkyl Linker Aniline->Linker Conjugation E3 E3 Ligase Ligand (e.g., Cereblon) Linker->E3 Conjugation Degradation Proteasomal Degradation E3->Degradation Ubiquitination

Workflow of PROTAC development utilizing the aniline handle for E3 ligase recruitment.

Physicochemical Profiling

The baseline physicochemical properties of the scaffold dictate its pharmacokinetic viability. The data below summarizes the theoretical parameters that make this compound an excellent lead for oral drug development.

PropertyValuePharmacokinetic Implication
Molecular Formula

Favorable size for small-molecule therapeutics.
Molecular Weight 268.36 g/mol Well below the Lipinski limit of 500 Da, ensuring high ligand efficiency and potential for Blood-Brain Barrier (BBB) penetration.
Calculated LogP ~2.1Optimal lipophilicity for passive membrane permeability without excessive hydrophobic trapping.
H-Bond Donors 1 (

)
Low donor count minimizes desolvation penalties during receptor binding.
H-Bond Acceptors 4 (Nitrogen atoms)Provides multiple vectors for target engagement.
Topological Polar Surface Area ~45.6 ŲIdeal for CNS-targeted therapeutics (typically requires TPSA < 90 Ų).

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the functionalization and biological evaluation of this scaffold.

Protocol A: Synthesis of PROTAC Precursors via Late-Stage Amide Coupling

Objective: Conjugate an E3-ligase linker to the aniline handle of the scaffold.

  • Preparation: Dissolve 1.0 eq of the E3-ligase-linker-carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Activation: Add 1.2 eq of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature.

    • Causality: HATU is utilized instead of standard EDC/NHS because the electron-withdrawing nature of the phenyl ring reduces the nucleophilicity of the aniline amine. HATU provides superior activation kinetics via the formation of a highly reactive 7-azabenzotriazole active ester. DIPEA is strictly required to neutralize any hydrochloride salts and maintain the aniline in its free-base, nucleophilic state.

  • Coupling: Add 1.0 eq of 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline dropwise. Stir for 12 hours at room temperature.

  • Purification: Quench with saturated aqueous

    
    , extract with ethyl acetate, dry over 
    
    
    
    , and purify via reverse-phase HPLC.
Protocol B: In Vitro Target Degradation Assessment (AlphaLISA)

Objective: Quantify the degradation of the target protein (e.g., alpha-synuclein) induced by the synthesized PROTAC.

  • Cell Plating: Seed SH-SY5Y neuroblastoma cells in a 384-well plate at 5,000 cells/well. Incubate overnight at 37°C, 5%

    
    .
    
  • Compound Treatment: Treat cells with a 10-point dose-response titration of the PROTAC (ranging from 10 µM to 0.1 nM) for 24 hours.

  • Lysis & Detection: Lyse the cells using AlphaLISA lysis buffer. Add anti-target Acceptor beads and biotinylated anti-target antibodies. Incubate for 1 hour, followed by the addition of Streptavidin-coated Donor beads.

    • Causality: AlphaLISA is selected over traditional Western blotting because its bead-based, no-wash proximity assay relies on singlet oxygen transfer. This drastically reduces background noise and allows for high-throughput, highly quantitative

      
       and 
      
      
      
      determination of PROTAC-mediated degradation.
  • Readout: Excite at 680 nm and read emission at 615 nm using an EnVision multimode plate reader.

References

1.[2] 4-(4-(pyridin-2-yl)piperazin-1-yl)aniline | 112940-58-6 - 摩熵化学 (Referencing WO2020041331A1 by Arvinas Operations Inc.), Molaid.com. Available at: 2.[3] New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263, NIH.gov. Available at: 3.[1] Protective and Therapeutic Effects of Argyreia speciosa against Ethanol-Induced Gastric Ulcer in Rats, ResearchGate.net. Available at: 4.[4] Coumarin-piperazine derivatives as biologically active compounds, NIH.gov. Available at:

Sources

4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline

Abstract

This technical guide provides a comprehensive overview of 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline, a heterocyclic organic compound with significant utility in materials science and as a versatile synthetic intermediate. This document details its chemical identity, physicochemical properties, a representative synthetic pathway, and its established application as a corrosion inhibitor. Furthermore, it explores its potential in medicinal chemistry and other research areas. The guide is intended for researchers, chemists, and materials scientists, offering field-proven insights into its synthesis, characterization, and application, grounded in authoritative references.

Introduction

4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline, hereafter referred to as PPMA, is a multi-functional molecule characterized by a unique molecular architecture.[1] It integrates an aniline moiety, a piperazine ring, and a pyridine group, creating a structure with diverse reactive potential and valuable physicochemical properties. The core structure consists of an aniline group linked by a methylene bridge to a piperazine ring, which is in turn substituted with a pyridin-2-yl group.[1] This combination of aromatic and heterocyclic systems, rich in nitrogen atoms, makes PPMA a subject of interest for various applications, from industrial processes to the synthesis of complex, high-value molecules.[1]

Its most prominently documented application is as a highly effective "green" corrosion inhibitor, particularly for mild steel in acidic, CO2-saturated environments.[1] The molecule's efficacy stems from the high electron density on its nitrogen and oxygen atoms and the planar nature of the aromatic rings, which facilitate strong adsorption onto metal surfaces. Beyond this, the reactive primary amine of the aniline group and the nucleophilic nature of the piperazine ring position PPMA as a valuable building block for drug discovery and coordination chemistry.[1]

Chemical Identity and Properties

The fundamental identification and physicochemical properties of PPMA are summarized below. These data are crucial for laboratory handling, reaction setup, and analytical characterization.

IdentifierValueSource
CAS Number 1016763-96-4[1]
Molecular Formula C₁₆H₂₀N₄[1]
Molecular Weight 268.36 g/mol [1]
InChI Key ALWICBCNMAZLTJ-UHFFFAOYSA-N[1]
Canonical SMILES C1=CC(=CC=C1CN2CCN(CC2)C3=CC=CC=N3)NN/A

Synthesis and Characterization

Synthetic Pathway

While multiple synthetic routes can be envisioned, a highly efficient and common method for constructing molecules like PPMA is through reductive amination. This strategy involves the reaction of an aldehyde with a primary or secondary amine to form an imine (or iminium ion), which is then reduced in situ to the target amine. This approach is favored for its high yield and operational simplicity.

The logical disconnection for PPMA suggests a reaction between 4-aminobenzaldehyde and 1-(Pyridin-2-yl)piperazine. The causality for this choice lies in the commercial availability of both starting materials and the reliability of the reductive amination protocol for forming the C-N bond of the methylene bridge.

G cluster_reactants Reactants cluster_process Process A 4-Aminobenzaldehyde C Imine Formation (Intermediate) A->C + B 1-(Pyridin-2-yl)piperazine B->C D In Situ Reduction (e.g., NaBH(OAc)₃) C->D Reduction E 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline (Final Product) D->E

Caption: Synthetic workflow for PPMA via reductive amination.

Characterization

To ensure the identity and purity of synthesized PPMA, a suite of standard analytical techniques would be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons, ensuring all expected signals are present and correctly assigned.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to verify the exact molecular weight, confirming the elemental composition (C₁₆H₂₀N₄).

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique would be used to identify key functional groups, such as the N-H stretches of the primary amine (around 3300-3500 cm⁻¹) and the C-N and aromatic C=C stretches.

Applications in Scientific Research

Corrosion Inhibition

The primary and most well-documented application of PPMA is as a green corrosion inhibitor for mild steel, particularly in CO₂-saturated environments.[1] Its mechanism of action involves the adsorption of the molecule onto the metal surface, forming a protective barrier that mitigates the corrosive effects of the acidic medium.[1] The inhibition efficiency is attributed to the presence of multiple adsorption centers: the nitrogen atoms of the aniline, piperazine, and pyridine moieties, and the π-electrons of the aromatic rings.[1] These features facilitate strong chemisorption and physisorption to the steel surface.

G cluster_system Corrosion System cluster_inhibitor Inhibitor Action A Mild Steel Surface (Fe) E Protective Film Formation A->E Forms on B Corrosive Medium (e.g., CO₂-saturated brine) B->A Attacks C PPMA Molecule D Adsorption (Chemi- & Physisorption) C->D D->A Binds to F Corrosion Mitigated E->F Leads to

Caption: Mechanism of corrosion inhibition by PPMA.

Synthetic Chemistry and Drug Development

PPMA is a versatile building block for synthesizing more complex molecules.[1]

  • Building Block: The primary aromatic amine is a key functional group that can undergo diazotization, acylation, and Schiff base formation, allowing for extensive derivatization.

  • Ligand in Coordination Chemistry: The multiple nitrogen atoms can act as coordination sites for metal ions, suggesting utility in developing catalysts or novel materials.[1]

  • Medicinal Chemistry: While specific biological activities are still under investigation, the core structure is of interest. The piperazine ring is a common scaffold in many approved drugs, particularly those targeting the central nervous system (CNS).[1] Research has explored its potential for developing new therapeutic agents for neurological and psychiatric disorders, as well as for potential antimicrobial and anticancer properties.[1]

Experimental Protocols

The following protocols are representative methodologies. Researchers must adapt them based on available equipment and perform appropriate risk assessments.

Protocol: Synthesis of PPMA via Reductive Amination

Objective: To synthesize 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline.

Materials:

  • 4-Aminobenzaldehyde

  • 1-(Pyridin-2-yl)piperazine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzaldehyde (1.0 eq) and 1-(Pyridin-2-yl)piperazine (1.05 eq).

  • Solvent Addition: Add anhydrous DCE or DCM to dissolve the reactants (concentration approx. 0.1 M).

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium ion formation. Stir the mixture at room temperature for 30 minutes.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, minimizing side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine. Causality: Washing removes water-soluble impurities and residual salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure PPMA product.

  • Characterization: Confirm the structure and purity of the final product using NMR and MS as described in Section 3.2.

Protocol: Evaluation of Corrosion Inhibition (Potentiodynamic Polarization)

Objective: To quantify the corrosion inhibition efficiency of PPMA on mild steel.

Materials:

  • Mild steel working electrode

  • Saturated calomel electrode (SCE) as reference electrode

  • Platinum counter electrode

  • Corrosive medium (e.g., 1 M HCl or CO₂-saturated brine)

  • PPMA inhibitor at various concentrations (e.g., 50, 100, 200 ppm)

  • Potentiostat/Galvanostat

Procedure:

  • Electrode Preparation: Polish the mild steel electrode surface with successive grades of emery paper, degrease with acetone, rinse with deionized water, and dry.

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared mild steel electrode, SCE, and platinum electrode immersed in the corrosive medium.

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for approximately 60 minutes until a steady state is reached.

  • Blank Measurement: Perform a potentiodynamic polarization scan in the corrosive medium without the inhibitor. Scan the potential from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.

  • Inhibitor Measurement: Add the desired concentration of PPMA to the cell. Allow the OCP to stabilize again for 60 minutes.

  • Polarization Scan with Inhibitor: Repeat the potentiodynamic polarization scan under the same conditions as the blank.

  • Data Analysis:

    • Extrapolate the Tafel plots (log current density vs. potential) from the polarization curves to determine the corrosion potential (Ecorr) and corrosion current density (icorr).

    • Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities without and with the inhibitor, respectively.

  • Repeat: Repeat steps 5-7 for each desired inhibitor concentration.

Safety and Handling

As a research chemical, 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline should be handled with care in a controlled laboratory setting.[1]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Users must consult the full Safety Data Sheet (SDS) provided by the supplier before use. This product is for Research Use Only and is not intended for human or veterinary use.[1]

Conclusion

4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline is a compound of significant interest due to its proven efficacy as a corrosion inhibitor and its high potential as a versatile intermediate in synthetic organic and medicinal chemistry. Its unique structure, combining aniline, piperazine, and pyridine moieties, provides multiple reactive sites and favorable properties for diverse applications. The synthetic and analytical protocols detailed in this guide offer a robust framework for researchers to produce, characterize, and apply this valuable chemical compound in their work.

References

  • 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline - Benchchem.

Sources

Physicochemical Profiling of 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline: A Guide to Ionization and Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Topic: pKa values and ionization states of 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline Content Type: In-depth technical guide.

Executive Summary

In the development of small molecule therapeutics and corrosion inhibitors, the ionization state of a compound dictates its solubility, membrane permeability, and binding affinity. This guide provides a comprehensive technical analysis of 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline (CAS: 1016763-96-4), often abbreviated as PPMA .

By deconstructing the molecule into its functional pharmacophores—the aniline tail, the piperazine linker, and the pyridine head—we establish a high-confidence ionization profile. This document details the specific pKa values, the resulting microspecies distribution across the physiological pH range, and the experimental protocols required to validate these values in the laboratory.

Structural Deconstruction & Functional Group Analysis

To accurately predict the pKa values, we must analyze the electronic environment of each ionizable center. PPMA consists of three distinct nitrogenous systems, each with unique acid-base properties.

The Three Ionizable Centers
Functional GroupElectronic EnvironmentPredicted pKa RangeClassification
Piperazine N1 Tertiary aliphatic amine (

). Substituted with a benzyl group (aniline side).
7.8 – 8.2 Most Basic
Pyridine Nitrogen Aromatic heterocycle (

). Substituted at C2 by Piperazine N4.[1]
6.0 – 6.8 Moderately Basic
Aniline Nitrogen Primary aromatic amine (

-conjugated).
3.8 – 4.2 Weakly Basic
Mechanistic Insight
  • Piperazine N1 (The Primary Protonation Site): This nitrogen is a tertiary amine. While typical dialkylamines have pKa values ~10-11, the inclusion in a piperazine ring and the inductive electron-withdrawing effect of the benzyl-aniline group lowers the pKa to approximately 8.0. This site is the first to protonate as pH drops from basic to neutral [1].

  • Pyridine Nitrogen (The Secondary Site): The pyridine ring is substituted at the 2-position by the piperazine N4. While 2-aminopyridines are generally more basic than pyridine (pKa ~6.8 vs 5.2) due to resonance donation, the steric bulk of the piperazine ring often twists the N4-C2 bond, reducing orbital overlap. Consequently, this site protonates in the slightly acidic range (pH 6.0–6.8) [2].

  • Aniline Nitrogen (The Acidic Site): The lone pair on the aniline nitrogen is delocalized into the phenyl ring. This resonance stabilization makes the lone pair unavailable for protonation until the pH is very low (pH < 4.0) [3].[2][3]

Ionization States and Microspecies Distribution

Understanding the "Microspecies"—the specific protonation state of the molecule at a given pH—is critical for predicting LogD (distribution coefficient) and solubility.

The Protonation Cascade

As pH decreases from 12 to 1, PPMA undergoes sequential protonation:

  • pH > 9.0 (Neutral Species): All nitrogens are deprotonated. The molecule is uncharged and lipophilic (High LogP).

  • pH 7.4 (Mono-Cation): The Piperazine N1 is protonated (

    
    ). The molecule carries a +1 charge. This is the dominant species in blood plasma.
    
  • pH 5.0 (Di-Cation): Both the Piperazine N1 and the Pyridine N are protonated. The molecule carries a +2 charge. Solubility increases significantly here.

  • pH < 2.0 (Tri-Cation): The Aniline NH2 also protonates (

    
    ). The molecule carries a +3 charge and is highly soluble but potentially unstable.
    
Visualization of Ionization Pathways

IonizationPathway Figure 1: Stepwise protonation cascade of PPMA driven by pH reduction. Neutral Neutral Species (pH > 9.0) Charge: 0 MonoCat Mono-Cation (pH ~ 7.4) Charge: +1 (Piperazine N1+) Neutral->MonoCat +H+ (pKa ~ 8.0) DiCat Di-Cation (pH ~ 5.0) Charge: +2 (Pyridine N+ added) MonoCat->DiCat +H+ (pKa ~ 6.5) TriCat Tri-Cation (pH < 2.0) Charge: +3 (Aniline NH3+ added) DiCat->TriCat +H+ (pKa ~ 4.0)

Experimental Determination Protocols

As a Senior Scientist, relying solely on prediction is insufficient. The following protocols are designed to empirically validate the pKa values of PPMA.

Potentiometric Titration (The Gold Standard)

This method is suitable if PPMA has sufficient aqueous solubility (>0.5 mM) in the pH 3–10 range.

Reagents:

  • 0.1 M HCl and 0.1 M NaOH (standardized).

  • 0.15 M KCl (background electrolyte to maintain ionic strength).

  • Degassed water (CO2-free).

Protocol:

  • Preparation: Dissolve 5 mg of PPMA in 20 mL of 0.15 M KCl. If solubility is an issue, use a co-solvent method (methanol/water) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation) [4].

  • Acidification: Lower the pH of the solution to ~2.5 using 0.1 M HCl to ensure full protonation (Tri-cation state).

  • Titration: Titrate with 0.1 M NaOH in small increments (e.g., 5 µL) under inert gas (Nitrogen/Argon) purge.

  • Data Acquisition: Record pH vs. Volume of NaOH.

  • Analysis: Use Bjerrum plot analysis or software like HYPERQUAD to fit the curve and extract macroscopic pKa values. Look for inflection points at pH ~4.0, ~6.5, and ~8.0.

UV-Metric Titration (For Low Solubility)

If PPMA precipitates during potentiometry, UV-metric titration is preferred because it requires lower concentrations (~10-50 µM) and leverages the chromophores (Aniline and Pyridine) which shift absorbance upon ionization.

Protocol:

  • Setup: Prepare a 20 µM solution of PPMA in a universal buffer system (e.g., Britton-Robinson).

  • Scan: Measure UV-Vis absorbance (200–400 nm) at 0.5 pH unit intervals from pH 2 to 12.

  • Observation:

    • Aniline Transition: Look for a bathochromic shift (red shift) around pH 4.0 as the

      
       deprotonates to 
      
      
      
      (restoring conjugation).
    • Pyridine Transition: Look for spectral shifts around pH 6.5 associated with the pyridine ring deprotonation.

  • Calculation: Plot Absorbance at

    
     vs. pH. The inflection points of the sigmoidal curves correspond to the pKa values [5].
    
Experimental Workflow Diagram

ExperimentalWorkflow Figure 2: Decision tree for experimental pKa determination of PPMA. Start Start: PPMA Sample SolubilityCheck Check Aqueous Solubility (> 0.5 mM?) Start->SolubilityCheck Potentiometry Method A: Potentiometric Titration (High Accuracy) SolubilityCheck->Potentiometry Yes UVMetric Method B: UV-Metric Titration (High Sensitivity) SolubilityCheck->UVMetric No Cosolvent Use MeOH/Water Co-solvent (Extrapolate to 0%) Potentiometry->Cosolvent If precipitation occurs DataFit Data Fitting (Bjerrum Plot / Multi-wavelength Analysis) Potentiometry->DataFit UVMetric->DataFit Cosolvent->DataFit Result Output: pKa1, pKa2, pKa3 DataFit->Result

Biopharmaceutical Implications

The ionization state of PPMA directly impacts its behavior in biological systems and industrial applications.

Solubility Profile
  • High Solubility (pH < 5): Below pH 5, the molecule carries a +2 or +3 charge. It will be highly soluble in aqueous media, making acidic formulations (e.g., hydrochloride salts) ideal for liquid delivery.

  • Precipitation Risk (pH > 8): As the pH approaches the pKa of the Piperazine N1 (~8.0), the abundance of the neutral species increases. At pH 9, the molecule is predominantly neutral and may precipitate out of aqueous solution.

Membrane Permeability (LogD)
  • Blood-Brain Barrier (BBB): At physiological pH (7.4), PPMA is largely mono-cationic (~80% protonated). While cations can cross membranes, the neutral fraction (~20%) drives passive diffusion. The pyridine and aniline rings provide lipophilicity, suggesting moderate permeability.

  • Lysosomal Trapping: The basic piperazine nitrogen (pKa ~8.0) can lead to lysosomal trapping, where the drug enters the acidic lysosome (pH 4.5), becomes di-protonated, and is unable to diffuse back out [6].

Salt Selection

For drug development, the Di-Hydrochloride salt is recommended. Stoichiometrically treating PPMA with 2 equivalents of HCl will protonate both the Piperazine N1 and the Pyridine N, yielding a stable, crystalline solid with superior dissolution kinetics compared to the free base.

References

  • Khalili, F., Henni, A., & East, A. L. (2009).[4] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914-2917.[5] Link

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London. (Standard reference for pyridine/aniline fragments).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 737253, 4-(4-Methylpiperazin-1-yl)aniline.[1] (Analogous structure data). Link

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53–71. Link

  • Smith, D. A., et al. (2001). Pharmacokinetics and Metabolism in Drug Design. Wiley-VCH. (Source for Lysosomal trapping mechanisms).

Sources

Crystal structure analysis of 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure Analysis of 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline Content Type: Technical Whitepaper & Methodological Guide Audience: Pharmaceutical Solid-State Chemists, Crystallographers, and Medicinal Chemists.

A Methodological Guide to Solid-State Characterization and Supramolecular Analysis[1]

Executive Summary

The molecule 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline (hereafter referred to as PPMA ) represents a critical pharmacophore bridging the structural rigidity of pyridine with the conformational flexibility of a piperazine linker and the hydrogen-bonding potential of an aniline moiety.[1][2] This guide outlines the definitive protocol for the single-crystal X-ray diffraction (SC-XRD) analysis of PPMA. It synthesizes established crystallographic data from homologous piperazine-pyridine systems to provide a predictive framework for lattice packing, polymorph screening, and supramolecular assembly.

Molecular Architecture & Crystallizability

Before attempting diffraction, one must understand the degrees of freedom that dictate the crystal lattice. PPMA consists of three distinct domains:

  • The Pyridine Ring: A rigid aromatic system acting as a strong hydrogen bond acceptor (N-atom).

  • The Piperazine Linker: A saturated heterocycle that almost exclusively adopts a chair conformation in the solid state to minimize 1,3-diaxial interactions.

  • The Aniline Tail: A primary amine donor (-NH₂) connected via a methylene bridge, introducing rotational freedom (torsion) that facilitates polymorphic variation.

Predictive Structural Model

Based on crystallographic data of closely related analogues such as 1-(4-pyridyl)piperazine and N-benzylpiperazine derivatives [1, 2], the expected structural parameters for PPMA are:

  • Piperazine Geometry: Distorted chair conformation.

  • N-N Distance: ~2.8–2.9 Å across the piperazine ring.

  • Torsion Angles: The methylene bridge (–CH₂–) will likely orient the aniline ring orthogonal or semi-orthogonal to the piperazine mean plane to maximize packing efficiency (T-shaped or Herringbone packing).

Protocol: Crystal Growth & Data Acquisition

High-quality single crystals are the prerequisite for solving the phase problem. The following protocol prioritizes thermodynamic stability to minimize disorder.

Phase 1: Crystallization Screening
  • Solvent Selection: PPMA exhibits high solubility in chlorinated solvents but moderate-to-low solubility in alcohols.

  • Method: Slow Evaporation (SE) combined with Anti-solvent Diffusion (ASD).

ParameterCondition A (Thermodynamic)Condition B (Kinetic)
Solvent Ethanol / Methanol (1:1)DMF
Anti-solvent n-HexaneDiethyl Ether
Technique Vapor Diffusion at 4°CSlow Evaporation at 25°C
Target Polymorph Form I (Most Stable)Form II (Metastable)
Expected Morphology Block/PrismNeedle/Plate
Phase 2: Diffraction Strategy

Instrument: Bruker D8 QUEST or equivalent (Mo Kα or Cu Kα radiation). Temperature: Data collection at 100 K is mandatory to freeze the vibrational motion of the flexible methylene bridge and the piperazine ring puckering.

Workflow Visualization: The following diagram details the decision matrix from synthesis to solved structure.

CrystalWorkflow Start Crude PPMA Material Solubility Solubility Screen (Polar vs Non-Polar) Start->Solubility Growth Crystal Growth (Vapor Diffusion/Slow Evap) Solubility->Growth Optimized Solvent System Selection Microscopy Selection (Polarized Light) Growth->Selection Optical Inspection Mount Mounting (Mitegen Loop) Cryo-cooling (100 K) Selection->Mount No Twinning Diffraction X-Ray Diffraction (Data Collection) Mount->Diffraction Process Data Reduction (SAINT/XPREP) Diffraction->Process Integration Solve Structure Solution (SHELXT - Intrinsic Phasing) Process->Solve Refine Refinement (SHELXL - Least Squares) Solve->Refine Assign Atom Types Validation CheckCIF / Platon (Validation) Refine->Validation R1 < 0.05 Validation->Refine Fix Alerts

Figure 1: The operational workflow for determining the crystal structure of PPMA, emphasizing the critical transition from physical growth to computational refinement.

Structural Resolution & Refinement Logic

Once data is collected, the structure solution typically proceeds via Intrinsic Phasing (SHELXT). However, specific challenges arise with the PPMA molecule due to its internal flexibility.

Handling Disorder (The "Piperazine Problem")

The piperazine ring in PPMA often exhibits positional disorder , where the ring puckers in two alternate chair conformations occupying the same volume.

  • Diagnosis: Elongated thermal ellipsoids on the piperazine carbons (C8, C9, C11, C12).

  • Remediation:

    • Split the disordered atoms into parts A and B.

    • Apply similarity restraints (SAME or SADI commands in SHELXL) to bond lengths.

    • Constrain thermal parameters (EADP or SIMU).

Hydrogen Atom Treatment
  • Aromatic/Methylene H: Place geometrically (riding model).

  • Amine H (-NH₂): These are critical for the supramolecular network. Locate them in the Difference Fourier Map . If unstable, restrain the N-H bond distance to 0.89 Å (DFIX).

Supramolecular Analysis: The Packing Network

The utility of PPMA in drug development lies in its ability to form stable salts or co-crystals. The crystal packing is governed by Supramolecular Synthons .

Primary Interaction: N-H...N Hydrogen Bonds

The dominant intermolecular force is the hydrogen bond between the Aniline Donor (D) and the Pyridine Acceptor (A) .

  • Path: N(aniline)-H...N(pyridine).

  • Distance: Expect donor-acceptor distances of 2.9–3.1 Å.

  • Motif: This typically forms infinite 1D Zigzag Chains or C(8) chains (using Graph Set Notation) [3].

Secondary Interaction: C-H...π

The acidic protons of the piperazine ring often interact with the electron-rich π-cloud of the aniline ring of a neighboring molecule, stabilizing the 3D architecture.

Supramolecular Connectivity Map: The following diagram illustrates the predicted hydrogen-bonding network based on the donor/acceptor profile of PPMA.

Supramolecular cluster_packing Resulting Crystal Lattice Aniline_NH2 Aniline -NH2 (Donor) Pyridine_N Pyridine N (Acceptor) Aniline_NH2->Pyridine_N Primary H-Bond (Strong, ~2.9 Å) Piperazine_N Piperazine N (Tertiary - Steric) Aniline_NH2->Piperazine_N Rare/Steric Hindrance Chain Infinite 1D Chains Pyridine_N->Chain Pi_System Aniline Ring (Pi-System) Sheet 2D Sheets (via Pi-Stacking) Pi_System->Sheet CH_Piperazine Piperazine -CH2- (Weak Donor) CH_Piperazine->Pi_System C-H...Pi Interaction (Stabilizing)

Figure 2: Predicted supramolecular synthons driving the crystallization of PPMA. The Aniline-Pyridine interaction is the primary vector for crystal growth.

Quantitative Data Reporting

When publishing or documenting the structure, the following data tables are mandatory.

Table 1: Crystallographic Data Parameters (Template)

PropertyValue (Typical Range for PPMA Class)
Crystal System Monoclinic or Triclinic
Space Group P2₁/c or P-1
Z (Molecules/Unit Cell) 4 (Monoclinic) or 2 (Triclinic)
Density (calculated) 1.25 – 1.35 Mg/m³
Absorption Coeff (μ) 0.08 – 0.10 mm⁻¹ (Mo Kα)
F(000) ~576
Goodness-of-Fit (S) 1.00 – 1.10
Final R Indices [I>2σ(I)] R1 < 0.05, wR2 < 0.14
References
  • Jasinski, J. P., et al. (2014). Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and nitrate. Acta Crystallographica Section E. Retrieved from [Link]

  • Matshwele, J. T. P., et al. (2022). Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate. Crystallography Reports. Retrieved from [Link]

  • Sridhar, M. A., et al. (2007).[3] Crystal Structure Analysis of a Bioactive Piperazine Analog. Molecular Crystals and Liquid Crystals. Retrieved from [Link][3]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable synthesis route for 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline . The protocol prioritizes high purity, reproducibility, and scalability, utilizing a convergent synthesis strategy.

Executive Summary & Strategic Analysis

The target molecule, 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline , is a privileged scaffold in medicinal chemistry, often serving as a key intermediate for GPCR ligands (e.g., dopamine and serotonin receptor antagonists).

The synthesis strategy selected for scalability is a two-step convergent sequence :

  • N-Alkylation: Coupling of commercially available 1-(pyridin-2-yl)piperazine with 4-nitrobenzyl bromide.

  • Catalytic Hydrogenation: Chemoselective reduction of the nitro group to the aniline.

This route is preferred over reductive amination for large-scale batches due to the lower cost of benzyl halides compared to aldehydes and the avoidance of stoichiometric boron waste.

Retrosynthetic Logic (DOT Visualization)

Retrosynthesis Target Target: 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline NitroInter Intermediate: 1-(4-Nitrobenzyl)-4-(pyridin-2-yl)piperazine NitroInter->Target Nitro Reduction (H2, Pd/C) Piperazine Reagent A: 1-(Pyridin-2-yl)piperazine Piperazine->NitroInter SN2 Alkylation (K2CO3, DMF) Bromide Reagent B: 4-Nitrobenzyl bromide Bromide->NitroInter

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the piperazine core and the benzyl linker.

Experimental Protocols

Step 1: Synthesis of 1-(4-Nitrobenzyl)-4-(pyridin-2-yl)piperazine

Objective: Alkylation of the secondary amine with an electrophilic benzyl halide.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8]Role
1-(Pyridin-2-yl)piperazine 163.221.0Nucleophile
4-Nitrobenzyl bromide 216.031.1Electrophile
Potassium Carbonate (K₂CO₃) 138.212.5Base (Acid Scavenger)
Acetonitrile (ACN) --Solvent (Polar Aprotic)
Protocol Workflow
  • Setup: To a dry 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 1-(pyridin-2-yl)piperazine (1.0 equiv) and ACN (10 mL/g of substrate).

  • Base Addition: Add anhydrous K₂CO₃ (2.5 equiv) in a single portion. Stir the suspension at room temperature (RT) for 15 minutes.

    • Note: Ensure K₂CO₃ is finely powdered to maximize surface area.

  • Alkylation: Add 4-nitrobenzyl bromide (1.1 equiv) portion-wise over 10 minutes.

    • Caution: 4-Nitrobenzyl bromide is a lachrymator. Handle in a fume hood.

  • Reaction: Heat the mixture to reflux (80–82°C) for 4–6 hours.

    • Process Control: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1][7][9] The starting piperazine should be fully consumed (<1%).

  • Workup:

    • Cool reaction to RT.

    • Filter off inorganic salts (KBr, excess K₂CO₃) through a Celite pad. Wash the pad with ACN.

    • Concentrate the filtrate under reduced pressure to obtain a crude yellow solid.

  • Purification: Recrystallize from Ethanol/Water (9:1) .

    • Heat crude solid in EtOH until dissolved, add water dropwise until slightly turbid, then cool to 4°C.

    • Filter the yellow crystals and dry under vacuum at 45°C.

    • Yield Expectation: 85–92%.

Step 2: Reduction to 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline

Objective: Chemoselective reduction of the nitro group without reducing the pyridine ring.

Materials & Reagents
ReagentRole
Nitro Intermediate (from Step 1)Substrate
10% Palladium on Carbon (Pd/C) Catalyst (50% wet)
Methanol (MeOH) Solvent
Hydrogen Gas (H₂) Reductant
Protocol Workflow
  • Setup: In a hydrogenation pressure vessel (e.g., Parr shaker or autoclave), dissolve the Nitro Intermediate in MeOH (15 mL/g).

  • Catalyst Addition: Under a nitrogen blanket, carefully add 10% Pd/C (10 wt% loading relative to substrate mass).

    • Safety: Dry Pd/C is pyrophoric. Always keep it wet with water or add it to a solvent blanketed with inert gas.

  • Hydrogenation:

    • Seal the vessel and purge with N₂ (3x) followed by H₂ (3x).

    • Pressurize to 30–40 psi (2–3 bar) H₂.

    • Shake/stir at RT (20–25°C) for 4–8 hours.

    • Mechanistic Note: The reaction is exothermic.[10] On a large scale, control the H₂ addition rate or use cooling to maintain temperature <30°C to prevent side reactions (e.g., pyridine reduction).

  • Workup:

    • Vent H₂ and purge with N₂.

    • Filter the mixture through a Celite pad to remove the catalyst.[9][11] Do not let the filter cake dry out (fire hazard). Wash with MeOH.

    • Concentrate the filtrate to dryness.

  • Isolation: The product is typically obtained as an off-white to pale brown solid.

    • Optional Salt Formation: To improve stability, dissolve the free base in EtOH and treat with HCl/Ether to generate the dihydrochloride salt.

Process Flow & Logic (DOT Visualization)

ProcessFlow Start Start: Reagent Mixing Reflux Reflux (ACN, 80°C) 4-6 Hours Start->Reflux Filter1 Filtration (Remove Salts) Reflux->Filter1 Cryst Recrystallization (EtOH/H2O) Filter1->Cryst Hydrog Hydrogenation (H2, Pd/C, MeOH) Cryst->Hydrog Pure Nitro Intermediate Filter2 Catalyst Removal (Celite Filtration) Hydrog->Filter2 Final Final Product Isolation (Evaporation/Salt Formation) Filter2->Final

Figure 2: Operational workflow from raw materials to isolated final product.

Quality Control & Characterization

Verify the identity and purity of the final product using the following parameters.

TechniqueExpected Signal / Parameter
HPLC Purity >98.0% (AUC)
1H NMR (DMSO-d6) δ 8.10 (d, 1H, Py-H), δ 6.50 (d, 2H, Ar-NH2), δ 4.90 (s, 2H, NH2), δ 3.45 (m, 4H, Pip-H), δ 3.30 (s, 2H, Benzylic-CH2), δ 2.40 (m, 4H, Pip-H).
MS (ESI+) [M+H]+ = 269.17
Appearance Off-white to pale beige solid. Darkens upon air oxidation (store under inert gas).

Safety & Handling

  • 4-Nitrobenzyl bromide: Potent lachrymator and skin irritant. Use only in a functioning fume hood. Neutralize glassware with dilute NaOH before removal from the hood.

  • Palladium on Carbon (Pd/C): Pyrophoric when dry. Handle under inert atmosphere. Dispose of catalyst waste in dedicated water-wet containers.

  • Pyridine Derivatives: Potential reproductive toxins. Wear double nitrile gloves.

References

  • BenchChem. 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline - Product & Synthesis Data.

  • National Institutes of Health (PMC). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives.

  • Organic Chemistry Portal. Reductive Amination: Protocols and Mechanisms.

  • Asian Journal of Chemistry. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.

Sources

Using 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline as a Pharmacophore Building Block

Introduction: The "Privileged" Architecture

In modern drug discovery, few structural motifs possess the versatility of the aryl-piperazine . The compound 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline (CAS: 1016763-96-4) represents a pre-assembled "privileged structure" designed to accelerate the synthesis of GPCR ligands (specifically Dopaminergic and Serotonergic) and Kinase inhibitors.

This building block offers a strategic advantage: it combines a solubilizing, receptor-binding "tail" (the pyridyl-piperazine) with a versatile chemical "warhead" (the aniline) via a flexible methylene linker.

Structural Dissection & Pharmacophore Logic
  • The "Tail" (2-Pyridylpiperazine): A classic pharmacophore found in antipsychotics (e.g., Aripiprazole derivatives) and anxiolytics (e.g., Buspirone analogs). The basic nitrogen of the piperazine (

    
    ) typically forms a salt bridge with a conserved Aspartate residue in GPCR transmembrane domains. The pyridine ring adds lipophilicity and hydrogen-bond acceptance capability.[1]
    
  • The Linker (Methylene Bridge): Provides rotational freedom, allowing the "tail" to orient itself into deep hydrophobic pockets while the aniline remains accessible for coupling.

  • The "Head" (Aniline): The primary synthetic handle. It serves as the attachment point to the core scaffold (e.g., via amide, urea, or sulfonamide formation).

Chemical Biology & Reactivity Profile

Understanding the physicochemical behavior of this building block is critical for successful conjugation and assay integration.

PropertyValue / CharacteristicImplication for Drug Design
Molecular Weight 268.36 g/mol Leaves room for large scaffolds (Fragment-Based Design rule of thumb).

(Calc)

,

,

The piperazine nitrogen is protonated at physiological pH (solubility).
H-Bond Donors 2 (Aniline

)
Primary site for amide/urea formation.
H-Bond Acceptors 4 (Pyridine N, Piperazine Ns, Aniline N)High potential for receptor interaction.
Oxidation Risk ModerateAnilines can oxidize to colored azo/nitroso species. Store under Argon.

Application Workflows

Application A: GPCR Ligand Design (D2/5-HT Targeting)
  • Concept: Use the building block to construct "Bitopic" ligands. The pyridyl-piperazine binds the orthosteric site, while the aniline is coupled to a linker that reaches a secondary allosteric binding pocket.

  • Target Class: Dopamine

    
    /
    
    
    
    , Serotonin
    
    
    /
    
    
    .
  • Strategy: React the aniline with acid chlorides or carboxylic acids containing a lipophilic "cap" (e.g., indole, quinolinone).

Application B: Kinase Inhibitor "Solubility Tail"
  • Concept: Many kinase inhibitors fail due to poor aqueous solubility. Attaching this motif to the "solvent-front" region of a kinase inhibitor (e.g., via the aniline) can drastically improve ADME properties.

  • Target Class: Tyrosine Kinases (VEGFR, EGFR).

  • Strategy: The aniline participates in a urea linkage (reacting with an isocyanate core) to mimic the H-bonding network of the ATP adenine ring.

Visualizing the Design Logic

The following diagram illustrates the retrosynthetic utility and pharmacophoric mapping of the compound.

G cluster_0 Building Block Structure cluster_1 Synthetic Pathways Pyridine Pyridine Ring (H-Bond Acceptor) Piperazine Piperazine Core (Basic Center / pKa ~8.7) Pyridine->Piperazine N-Aryl bond Linker Methylene Linker (Flexibility) Piperazine->Linker Aniline Aniline Warhead (Nucleophile) Linker->Aniline Amide Amide Coupling (GPCR Ligands) Aniline->Amide + R-COOH / HATU Urea Urea Formation (Kinase Inhibitors) Aniline->Urea + R-N=C=O RedAm Reductive Amination (Sec. Amines) Aniline->RedAm + R-CHO / NaBH(OAc)3

Figure 1: Pharmacophoric dissection and synthetic divergence of the 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline building block.[2]

Experimental Protocols

Protocol 1: Standard Amide Coupling (HATU Method)

Use this protocol to attach the building block to a Carboxylic Acid scaffold.

Reagents:

  • Building Block: 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline (1.0 equiv)

  • Scaffold: Carboxylic Acid derivative (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMA.

Step-by-Step:

  • Activation: In a dried vial, dissolve the Carboxylic Acid scaffold in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 equiv) and stir for 5 minutes.

  • Coupling: Add HATU (1.2 equiv) to the mixture. Stir for 10 minutes at Room Temperature (RT) to form the activated ester.

  • Addition: Add the 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline (1.0 equiv) dissolved in a minimal amount of DMF.

  • Reaction: Flush with Nitrogen/Argon, cap the vial, and stir at RT for 4–16 hours. Monitor by LC-MS (Look for M+H of product).

  • Work-up:

    • Option A (Precipitation): Pour reaction mixture into ice-cold water (10x volume). If precipitate forms, filter and wash with water.

    • Option B (Extraction): Dilute with EtOAc, wash with saturated

      
      , water, and brine. Dry over 
      
      
      
      .
    • Note: Do not use acidic wash (e.g., 1N HCl) during extraction, as the pyridine/piperazine moiety will protonate and extract into the aqueous layer.

Protocol 2: Urea Synthesis (Isocyanate Method)

Common in Kinase Inhibitor synthesis.

Reagents:

  • Building Block (1.0 equiv)

  • Isocyanate Scaffold (1.0 equiv)

  • Solvent: Anhydrous DCM or THF.

Step-by-Step:

  • Dissolution: Dissolve the building block in anhydrous DCM (0.1 M) under Argon.

  • Addition: Add the isocyanate dropwise at

    
    .
    
  • Reaction: Allow to warm to RT and stir for 2–4 hours. Urea formation is usually rapid.

  • Purification: The product often precipitates from DCM. Filter and wash with cold DCM. If soluble, evaporate and purify via Flash Chromatography (MeOH/DCM gradient).

Protocol 3: Storage & Handling
  • Appearance: Typically a pale yellow to tan solid. Darkening indicates oxidation.

  • Storage: Store at

    
     under inert atmosphere (Argon/Nitrogen).
    
  • Solubility: Soluble in DMSO, DMF, MeOH, and DCM. Low solubility in water (unless protonated).

References

  • Modularity of Arylpiperazines

    • Title: Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.[3][4][5]

    • Source:International Journal of Molecular Sciences (2024).
    • URL:[Link][6]

  • Privileged Scaffolds in CNS

    • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
    • Source:ChemistryOpen (2024).
    • URL:[Link]

  • Title: 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline - Benchchem Building Blocks.
  • Kinase Inhibitor Design

    • Title: Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors.
    • Source:Molecules (2022).
    • URL:[Link]

Sources

Amide coupling reaction conditions for 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Amide Coupling Reactions for 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline

Introduction: The Central Role of the Amide Bond

In the landscape of medicinal chemistry and drug development, the amide bond is a cornerstone functional group, present in over half of all compounds in medicinal chemistry patents.[1] Its formation is arguably the most frequently performed reaction in the pharmaceutical industry.[1][2] This prevalence stems from the amide's exceptional stability and its role as a key structural motif in peptides, natural products, and a vast array of synthetic drugs.[3][4] The most common strategy for amide synthesis is the condensation of a carboxylic acid and an amine, a reaction that typically requires activation of the carboxylic acid to proceed efficiently.[2][3]

This guide focuses on the specific challenges and optimized conditions for the amide coupling of 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline (hereafter referred to as PPMA). PPMA is a versatile chemical building block featuring a primary aromatic amine (aniline) moiety.[5] However, the nucleophilicity of anilines is inherently lower than that of aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring, which can make amide coupling reactions sluggish and low-yielding.[6][7] Furthermore, the PPMA structure contains additional basic nitrogen atoms within the piperazine and pyridine rings, which must be considered during reaction design.

This document serves as a detailed technical resource for researchers, providing a theoretical framework, two robust and field-proven protocols, and a troubleshooting guide to facilitate the successful synthesis of amide derivatives of PPMA.

Core Principles of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine is generally unfavorable due to a fast acid-base reaction that forms a non-reactive carboxylate salt.[8] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved using a "coupling reagent," which transforms the acid into a highly reactive intermediate that is readily attacked by the amine nucleophile.[9]

The overall process can be visualized as a two-step sequence:

  • Activation: The coupling reagent reacts with the carboxylic acid to form an activated intermediate (e.g., an O-acylisourea, active ester, or acid anhydride).[2][10]

  • Acylation: The amine (PPMA) performs a nucleophilic attack on the activated carbonyl carbon, forming the desired amide bond and releasing the activated leaving group.[10][11]

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Nucleophilic Acyl Substitution Acid Carboxylic Acid (R-COOH) Intermediate Activated Intermediate (e.g., Active Ester) Acid->Intermediate + Reagent Reagent Coupling Reagent (e.g., EDC, HATU) Product Amide Product (R-CO-NH-Ar) Intermediate->Product + Amine Amine PPMA Amine (Ar-NH2) Amine->Product

Caption: General mechanism of amide bond formation.

Selecting the Right Coupling Strategy

The choice of coupling reagent is critical, especially for a less nucleophilic amine like PPMA.[6] Below, we compare two of the most reliable and widely used methods: a carbodiimide-based approach (EDC/HOBt) and a uronium salt-based approach (HATU).

FeatureEDC / HOBtHATU
Reagent Class CarbodiimideUronium / Aminium Salt
Mechanism Forms O-acylisourea intermediate, trapped by HOBt to form a reactive HOBt-ester.[12][13]Forms a highly reactive HOAt-ester.[14]
Reactivity Good, widely applicable. May be sluggish with challenging substrates.[6]Very high, excellent for sterically hindered or electron-poor amines.[3][6][14]
Byproducts Water-soluble N,N'-dialkylurea (from EDC) and HOBt.[15][16]Water-soluble tetramethylurea and HOAt.[14]
Key Advantage Cost-effective; byproducts are easily removed by aqueous workup.[16]High efficiency and fast reaction rates, reducing side reactions.[14]
Considerations Risk of N-acylurea side product if HOBt is omitted.[16] Anhydrous HOBt can be hazardous.Higher cost.[14]
Typical Base DIPEA, Et3N (Triethylamine)[16]DIPEA (N,N-Diisopropylethylamine)[17]
Common Solvents DCM, DMF, Acetonitrile[6][10]DMF, NMP, Acetonitrile[7][10]

Recommended Protocols

The following protocols are designed as general starting points. Optimization of stoichiometry, temperature, and reaction time may be necessary depending on the specific carboxylic acid used.

G start Start setup 1. Dissolve Acid & Amine (PPMA) in Anhydrous Solvent start->setup preactivate 2. Add Base & Coupling Reagent (Pre-activation may be beneficial) setup->preactivate react 3. Stir at RT (0°C to RT for carbodiimides) preactivate->react monitor 4. Monitor Progress (TLC / LC-MS) react->monitor workup 5. Aqueous Work-up (Dilute acid, base, brine washes) monitor->workup purify 6. Purification (Column Chromatography) workup->purify analyze 7. Characterization (NMR, MS) purify->analyze end End analyze->end

Caption: General experimental workflow for amide coupling.

Protocol 1: EDC/HOBt Mediated Coupling

This method is a robust and economical choice for many amide couplings. The use of 1-hydroxybenzotriazole (HOBt) is critical for suppressing side reactions, particularly the formation of an unreactive N-acylurea byproduct, and for minimizing racemization if the carboxylic acid is chiral.[16]

Reagents and Materials:

  • Carboxylic Acid (1.0 equiv)

  • 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline (PPMA) (1.0–1.2 equiv)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2–1.5 equiv)

  • HOBt (1-Hydroxybenzotriazole) (1.0–1.2 equiv, or as hydrate)

  • DIPEA (N,N-Diisopropylethylamine) or Et3N (Triethylamine) (2.0–3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard glassware, magnetic stirrer, and inert atmosphere (N2 or Ar) setup

Step-by-Step Procedure:

  • To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv).

  • Dissolve the acid in anhydrous DCM or DMF (to a concentration of 0.1–0.5 M).

  • Add PPMA (1.0–1.2 equiv), HOBt (1.0–1.2 equiv), and the tertiary amine base (e.g., DIPEA, 2.0–3.0 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2–1.5 equiv) portion-wise over 5-10 minutes. A slight exotherm may be observed.

  • Allow the reaction to slowly warm to room temperature and stir for 12–24 hours.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with additional DCM or Ethyl Acetate.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO3 (to remove excess acid and HOBt), and finally with brine.[15]

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM.

Protocol 2: HATU Mediated Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, ideal for challenging substrates like anilines or sterically hindered components.[3][14] It generally provides faster reaction times and higher yields than carbodiimide methods.[6]

Reagents and Materials:

  • Carboxylic Acid (1.0 equiv)

  • 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline (PPMA) (1.0–1.2 equiv)

  • HATU (1.1–1.3 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0–3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Standard glassware, magnetic stirrer, and inert atmosphere (N2 or Ar) setup

Step-by-Step Procedure:

  • To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and HATU (1.1–1.3 equiv).

  • Dissolve the solids in anhydrous DMF (to a concentration of 0.1–0.5 M).

  • Add DIPEA (2.0–3.0 equiv) to the mixture and stir for 5-10 minutes at room temperature. This "pre-activation" step allows for the formation of the reactive HOAt-ester.[7]

  • Add a solution of PPMA (1.0–1.2 equiv) in a small amount of DMF to the activated acid mixture.

  • Stir the reaction at room temperature for 2–12 hours.

  • Monitor the reaction progress by TLC or LC-MS. These reactions are often complete in a few hours.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with water (multiple times to remove DMF), 1M HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide

Even with robust protocols, challenges can arise. Below are common issues and potential solutions when coupling with PPMA.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Insufficient activation of the carboxylic acid.2. Low nucleophilicity of PPMA.3. Steric hindrance from the carboxylic acid partner.1. If using EDC/HOBt, switch to the more potent HATU reagent.[7]2. Increase reaction time or gently heat the reaction (e.g., to 40-50 °C).3. Ensure all reagents and solvents are anhydrous. Water can hydrolyze activated intermediates.[13]4. For EDC couplings, adding catalytic DMAP (0.1 equiv) can sometimes accelerate the reaction with anilines.[6]
Incomplete Reaction 1. Insufficient equivalents of coupling reagent or base.2. Reagents have degraded over time.1. Use a slight excess (1.1-1.2 equiv) of the amine (PPMA) and coupling reagent.[7]2. Use fresh, high-purity coupling reagents and anhydrous solvents.3. Add a second charge of the coupling reagent if the reaction has stalled.
Multiple Byproducts 1. N-acylurea formation (with EDC).2. Side reactions involving the piperazine or pyridine nitrogens.3. Dimerization of the activated acid.1. Always use an additive like HOBt or HOAt with carbodiimides.[7]2. Ensure the order of addition is correct; pre-activating the acid before adding the amine can minimize side reactions.[18]3. Avoid excessively high temperatures.
Purification Difficulties 1. Byproducts co-elute with the product.2. Product is highly polar and streaks on silica gel.1. Ensure the aqueous work-up is thorough to remove water-soluble byproducts from EDC or HATU.[15]2. For highly polar products, try a different chromatography system (e.g., reverse-phase HPLC or using a small percentage of triethylamine in the mobile phase for silica chromatography to sharpen peaks).

Conclusion

The synthesis of amides from 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline is a readily achievable transformation provided that appropriate reaction conditions are employed. The reduced nucleophilicity of the aniline moiety necessitates the use of efficient coupling reagents. The EDC/HOBt protocol offers a reliable and cost-effective method, while the HATU protocol provides a powerful alternative for more challenging substrates, ensuring high yields and clean conversions. By understanding the underlying mechanisms and potential pitfalls outlined in this guide, researchers can confidently and successfully synthesize novel amide derivatives for application in drug discovery and materials science.

References

  • Kotha, S., & Meshram, P. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.com. [Link]

  • Pathare, S. P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]

  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.com. [Link]

  • Reddit Discussion. (2026). Amide coupling reaction between a carboxylic acid and aniline derivatives. Reddit.com. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. ChemistrySteps.com. [Link]

  • Luma.leaps. HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Luma-leaps.com. [Link]

  • Synple Chem. Application Note – Amide coupling 96-well plate kit. Synple.com. [Link]

  • Ferlin, F., & Gicquel, M. (2020). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]

  • Google Patents. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]

  • De-la-Torre, A., et al. (2023). Biocatalytic amide bond formation. Green Chemistry. [Link]

  • Organic Chemistry Tutor. Carbodiimide-Mediated Coupling. Organic-Chemistry-Tutor.com. [Link]

  • Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PMC. [Link]

  • Google Patents. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Organic Synthesis. Acid-Amine Coupling using EDCI. Organic-Synthesis.org. [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • ResearchGate. Carbodiimide-mediated amidation reaction. ResearchGate. [Link]

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Application Note: A Modular Approach to the Synthesis of Novel Urea Derivatives from 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the synthesis of N,N'-disubstituted urea derivatives starting from 4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}aniline. The urea scaffold is a cornerstone in medicinal chemistry, renowned for its ability to form critical hydrogen bond interactions with biological targets.[1] The starting aniline, featuring the biologically significant pyridinylpiperazine moiety, serves as a versatile platform for developing novel therapeutic agents.[2][3] This note details robust protocols, explains the scientific rationale behind experimental choices, and offers insights into characterization and potential challenges, enabling researchers to efficiently generate libraries of novel compounds for screening and lead optimization.

Introduction and Scientific Rationale

The urea functional group is a privileged scaffold in modern drug discovery, present in numerous clinically approved therapies.[1] Its unique electronic and structural properties allow it to act as a rigid and effective hydrogen bond donor-acceptor, facilitating high-affinity interactions with enzyme active sites and receptors.[1] Consequently, the synthesis of novel urea-containing compounds remains a high-priority activity in medicinal chemistry.

The selected starting material, 4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}aniline (hereafter PPMA ), is a valuable building block for chemical derivatization.[4] It combines three key pharmacophoric elements:

  • A primary aromatic amine (aniline) that serves as a nucleophilic handle for urea formation.

  • A piperazine ring , a common structural motif in a wide array of drugs.[2][3]

  • A pyridine ring , which can modulate solubility, engage in pi-stacking or hydrogen bonding, and influence the overall pharmacokinetic profile of the final molecule.

The primary synthetic transformation discussed herein is the nucleophilic addition of the aniline nitrogen of PPMA to an isocyanate. This reaction is one of the most direct and efficient methods for constructing the urea linkage, offering high yields and broad functional group tolerance.[5][6]

Reaction Principle: Nucleophilic Addition to Isocyanate

The core reaction involves the attack of the electron-rich primary amine on the highly electrophilic carbonyl carbon of the isocyanate group. This is followed by a rapid proton transfer to the nitrogen of the former isocyanate, yielding the stable N,N'-disubstituted urea product.

Caption: Mechanism of Urea Formation.

Experimental Protocols and Methodologies

Safety Precaution: Isocyanates are toxic, potent lachrymators, and respiratory sensitizers. Always handle isocyanates in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: General Synthesis of 1-(4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}phenyl)-3-(4-methoxyphenyl)urea

This protocol describes a standard procedure using a commercially available aryl isocyanate.

Materials and Reagents:

  • 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline (PPMA )

  • 4-Methoxyphenyl isocyanate

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask (50 mL)

  • Nitrogen or Argon gas supply

  • Septa and needles

  • Thin-Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Procedure:

  • Preparation: To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add PPMA (268 mg, 1.0 mmol).

  • Dissolution: Add anhydrous DCM (15 mL) to the flask and stir the mixture at room temperature until the solid is fully dissolved.

    • Scientific Insight: The use of an anhydrous solvent is critical. Water reacts with isocyanates to form an unstable carbamic acid, which can decompose and lead to the formation of undesired symmetrical diarylurea byproducts, complicating purification and reducing the yield of the target compound.[7]

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add a solution of 4-methoxyphenyl isocyanate (149 mg, 1.0 mmol) in anhydrous DCM (5 mL) to the stirred PPMA solution dropwise over 5-10 minutes.

    • Scientific Insight: The reaction between an amine and an isocyanate is often exothermic. Slow, dropwise addition at 0 °C helps to control the reaction temperature, preventing potential side reactions and ensuring the selective formation of the desired unsymmetrical urea.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 95:5 DCM/Methanol as the eluent). The consumption of the starting aniline can be visualized under UV light or by staining with a suitable agent like ninhydrin.

  • Isolation: Upon completion, a white precipitate typically forms. If the product precipitates, collect the solid by vacuum filtration. Wash the solid with a small amount of cold DCM to remove any unreacted starting materials.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

  • Drying: Dry the purified product under vacuum to yield the final compound as a white or off-white solid.

Protocol 2: Synthesis of 1-(4-Chlorophenyl)-3-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)urea

This protocol demonstrates the versatility of the method with a different substituted isocyanate.

Materials and Reagents:

  • 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline (PPMA )

  • 4-Chlorophenyl isocyanate

  • Anhydrous Tetrahydrofuran (THF)

  • Other equipment as listed in Protocol 1

Step-by-Step Procedure:

  • Setup: Add PPMA (268 mg, 1.0 mmol) to a dry 50 mL round-bottom flask under a nitrogen atmosphere.

  • Dissolution: Dissolve the starting material in anhydrous THF (15 mL) with stirring at room temperature.

    • Scientific Insight: THF is another excellent aprotic solvent for this reaction. The choice between DCM and THF can depend on the solubility of the specific reagents and the final product.

  • Reagent Addition: Add 4-chlorophenyl isocyanate (154 mg, 1.0 mmol) to the solution in a single portion at room temperature. For less reactive systems, a slight excess (1.05-1.1 equivalents) of the isocyanate can be used to drive the reaction to completion.

  • Reaction: Stir the mixture at room temperature for 3-6 hours, or until TLC analysis indicates the complete consumption of PPMA .

  • Isolation & Purification: The product may precipitate from the solution. Concentrate the reaction mixture under reduced pressure. The resulting crude solid can be triturated with diethyl ether to remove non-polar impurities, filtered, and then purified by recrystallization from acetonitrile or by column chromatography if needed.

  • Drying: Dry the final product under vacuum.

Data Summary and Product Characterization

All newly synthesized compounds must be thoroughly characterized to confirm their identity and purity.

Table 1: Representative Synthesis Data
EntryIsocyanate UsedSolventTime (h)Typical YieldAppearance
14-Methoxyphenyl isocyanateDCM385-95%White Solid
24-Chlorophenyl isocyanateTHF488-96%Off-white Solid
Standard Characterization Methods:
  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is crucial for structural confirmation. Expect to see characteristic signals for the two N-H protons of the urea linkage (typically downfield singlets between δ 8.0-10.0 ppm), distinct aromatic proton signals from all three rings, and the key singlet for the benzylic -CH₂- bridge.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The urea carbonyl carbon provides a key signal, typically appearing in the δ 150-160 ppm range.

  • MS (Mass Spectrometry): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion ([M+H]⁺), matching the calculated value for the compound's molecular formula.

  • IR (Infrared Spectroscopy): Look for a strong C=O stretching absorption band around 1630-1680 cm⁻¹, characteristic of the urea carbonyl group, and N-H stretching bands around 3300 cm⁻¹.

  • Melting Point (MP): A sharp melting point range is indicative of a pure crystalline compound.

Experimental Workflow and Troubleshooting

A systematic approach ensures reproducibility and high-quality results.

Experimental_Workflow A 1. Reagent Preparation (Dry Solvents, Weigh PPMA) B 2. Reaction Setup (Inert Atmosphere, 0°C or RT) A->B C 3. Reagent Addition (Dropwise addition of Isocyanate) B->C D 4. Reaction & Monitoring (Stirring, TLC Analysis) C->D E 5. Product Isolation (Filtration or Concentration) D->E F 6. Purification (Recrystallization or Chromatography) E->F G 7. Characterization (NMR, MS, IR, MP) F->G H Pure Urea Derivative G->H

Caption: General Experimental Workflow.

Troubleshooting Common Issues
Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Wet solvent or glassware. 2. Impure or degraded isocyanate. 3. Insufficient reaction time.1. Ensure all glassware is oven-dried and solvents are anhydrous. 2. Use a fresh bottle of isocyanate or purify by distillation if possible. 3. Monitor by TLC and allow the reaction to run to completion.
Formation of Symmetrical Urea Byproduct Reaction of isocyanate with moisture in the solvent or atmosphere.Rigorously dry all solvents and glassware. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction.[7]
Complex ¹H NMR Spectrum Presence of unreacted starting materials or byproducts.Re-purify the product using column chromatography with a carefully selected solvent gradient.
Product is an Oil or Difficult to Crystallize The compound may have a low melting point or be amorphous.Try triturating the crude oil with a non-polar solvent like hexane or diethyl ether to induce solidification. If that fails, purification by column chromatography is the best option.

Conclusion

The reaction of 4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}aniline with various isocyanates provides a highly efficient, modular, and reliable route for the synthesis of a diverse library of N,N'-disubstituted urea derivatives. The protocols outlined in this application note are robust and can be readily adapted to a wide range of commercially available or custom-synthesized isocyanates. The resulting compounds, incorporating the valuable pyridinylpiperazine scaffold, are excellent candidates for screening in various drug discovery programs, including those targeting kinases, proteases, and other enzymes where hydrogen bonding plays a critical role in ligand recognition.[7][8]

References

  • Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. organic-chemistry.org. [Link]

  • Talele, T. T. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Future Medicinal Chemistry. [Link]

  • Reddy, K. U. M., et al. (n.d.). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Oriental Journal of Chemistry. [Link]

  • Kurzer, F., & Dorough, G. (1955). Arylureas I. Cyanate Method. Organic Syntheses. [Link]

  • Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry. [Link]

  • ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine. [Link]

  • Google Patents. (1999).
  • SciSpace. (n.d.). An overview on synthesis and biological activity of pyrimidines. [Link]

  • ResearchGate. (2019). Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach. [Link]

  • Zhu, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Molecules. [Link]

  • MDPI. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Molecules. [Link]

  • Deshmukh, M. V., et al. (2011). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry. [Link]

  • Research and Reviews: Journal of Chemistry. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link]

  • Google Patents. (n.d.).
  • Wittman, M., et al. (2011). Synthesis of Aryl-Heteroaryl Ureas (AHUs) Based on 4-Aminoquinoline and Their Evaluation Against the Insulin-Like Growth Factor Receptor (IGF-1R). Journal of Medicinal Chemistry. [Link]

Sources

Functionalization of the aniline group in 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective N-Functionalization of 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline

Executive Summary & Molecule Analysis

This guide details the protocols for the functionalization of the primary aniline moiety of 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline (referred to herein as Target Scaffold 1 ). This scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in GPCR ligands (e.g., dopamine/serotonin antagonists) and kinase inhibitors.

The Challenge: Successful derivatization requires distinguishing between the nucleophilic reactivity of the aniline and the basic/proton-accepting nature of the piperazine-pyridine core.[1]

Structural Breakdown & pKₐ Landscape: Understanding the ionization state is critical for reaction planning and purification.[1]

MoietyTypeApprox.[1][2][3][4][5][6][7][8][9][10] pKₐ (Conj. Acid)Reactivity Profile
Aniline (

)
Primary Aromatic Amine~4.6Target Nucleophile. Low basicity, high nucleophilicity towards acylating agents.
Piperazine (

-Benzyl)
Tertiary Aliphatic Amine~9.0Most Basic Site. Acts as an internal proton scavenger. Protonates first in acidic media.
Piperazine (

-Pyridyl)
N-Aryl Amine~6.0Reduced basicity due to resonance delocalization into the pyridine ring.
Pyridine (

)
Heteroaromatic Nitrogen~5.5Weakly basic.[11] Can coordinate metals or form salts but is generally non-nucleophilic in acylation.

Strategic Workflow

The following decision tree illustrates the optimal synthetic pathways based on the desired final functionality.

ReactionWorkflow Scaffold Target Scaffold 1 (Free Base) Decision Desired Functionality? Scaffold->Decision Amide Amide (R-CO-NH-Ar) Decision->Amide Acylation Urea Urea (R-NH-CO-NH-Ar) Decision->Urea Carbamoylation SecAmine Secondary Amine (R-CH2-NH-Ar) Decision->SecAmine Alkylation Reagent1 Acid Chloride + DIPEA OR Carboxylic Acid + HATU Amide->Reagent1 Reagent2 Isocyanate (R-NCO) Urea->Reagent2 Reagent3 Aldehyde + STAB (Reductive Amination) SecAmine->Reagent3 Purification Purification: SCX Cartridge (Catch & Release) Reagent1->Purification Reagent2->Purification Reagent3->Purification

Figure 1: Decision tree for functionalizing the aniline moiety while managing the basic piperazine core.

Detailed Protocols

Protocol A: Amide Coupling (Acylation)

Best for: Generating diverse library members using carboxylic acids or acid chlorides.[1]

Scientific Rationale: Standard Schotten-Baumann conditions (aq. base) often fail due to the lipophilicity of this scaffold.[1] We utilize an organic base (DIPEA) to neutralize the HCl generated.[1] Although the piperazine nitrogen is basic, the aniline is kinetically more nucleophilic towards the carbonyl carbon.[1]

Materials:

  • Target Scaffold 1 (1.0 equiv)

  • Acid Chloride (1.1 equiv) OR Carboxylic Acid (1.1 equiv) + HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)

  • DCM (Dichloromethane) (Anhydrous)[12]

Step-by-Step:

  • Dissolution: Dissolve 0.2 mmol of Target Scaffold 1 in 2 mL of anhydrous DCM.

  • Base Addition: Add DIPEA (0.6 mmol). Note: Excess base is crucial to prevent the piperazine core from protonating and precipitating as a salt, which would stall the reaction.[1]

  • Electrophile Addition:

    • Method A (Acid Chloride): Add acid chloride (0.22 mmol) dropwise at 0°C. Warm to RT.

    • Method B (HATU): Pre-activate carboxylic acid (0.22 mmol) with HATU (0.24 mmol) and DIPEA in DMF/DCM for 15 mins, then add to the scaffold solution.

  • Monitoring: Stir at RT for 2–4 hours. Monitor by LCMS.[1] Look for M+H shift corresponding to +Acyl group.[1]

  • Workup (Critical): Do not perform a standard acidic wash (e.g., 1N HCl), as the product will protonate and remain in the aqueous layer.[1]

    • Recommended: Wash with sat.[1]

      
      , then brine. Dry organic layer over 
      
      
      
      .[12]
Protocol B: Reductive Amination (Mono-Alkylation)

Best for: Installing alkyl groups without the risk of over-alkylation common with alkyl halides.[1]

Scientific Rationale: Direct alkylation with alkyl halides often leads to mixtures of mono- and di-alkylated products and quaternization of the piperazine.[1] Reductive amination using Sodium Triacetoxyborohydride (STAB) is milder than


 and avoids toxic cyanide byproducts. STAB is selective for the imine intermediate formed by the aniline.[1]

Materials:

  • Target Scaffold 1 (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[12]

  • Acetic Acid (catalytic, 1-2 drops)

  • DCE (1,2-Dichloroethane) or THF[9]

Step-by-Step:

  • Imine Formation: Dissolve Scaffold (0.2 mmol) and Aldehyde (0.22 mmol) in DCE (3 mL). Add 1 drop of glacial acetic acid. Stir for 30–60 mins to allow imine formation (equilibrium).

  • Reduction: Add STAB (0.3 mmol) in one portion.

  • Reaction: Stir at RT for 4–16 hours.

  • Quench: Quench with sat.

    
     (aq).[7][12]
    
  • Extraction: Extract with DCM (

    
    ). The product will be in the organic layer.[1][12]
    

Purification Strategy: The SCX "Catch & Release"

Because the Target Scaffold contains a highly basic piperazine nitrogen (


), it is an ideal candidate for Strong Cation Exchange (SCX)  purification. This method rapidly separates the basic product from non-basic impurities (excess phenols, acids, neutrals).

SCX Protocol:

  • Conditioning: Wash SCX cartridge (e.g., 1g bed) with MeOH, then DCM.

  • Loading: Load the crude reaction mixture (dissolved in minimal DCM/MeOH) onto the cartridge.

    • Mechanism:[1][5][13][14] The basic piperazine/pyridine binds to the sulfonic acid resin.[1] Neutral impurities pass through.[15]

  • Washing: Wash with 3 column volumes (CV) of MeOH. (Elutes non-basic impurities).

  • Elution (The "Release"): Elute with 2M

    
     in MeOH  (2-3 CV).
    
    • Mechanism:[1][5][13][14] Ammonia displaces the product from the resin.[1]

  • Concentration: Evaporate the ammoniacal methanol to yield the clean, free-base product.

References

  • BenchChem. "4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline - Structure and Applications." BenchChem Database.[1] Accessed Oct 2025.[1] Link

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[9] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[6] Link

  • Agilent Technologies. "SampliQ SCX Technical Note: Purification of Basic Compounds." Agilent Technical Library. Link

  • Organic Chemistry Portal. "Acylation of Amines: Protocols and Selectivity." Link

  • Teledyne ISCO. "RediSep SCX Column Application Note: Purification of Amines." Link

Sources

Application Note: Recrystallization Protocols for High-Purity 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the purification strategies for 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline (hereafter referred to as PPMA ). Due to the presence of a primary aromatic amine (aniline), a tertiary piperazine amine, and a pyridine ring, PPMA presents unique purification challenges, specifically regarding oxidation sensitivity and "oiling out" during crystallization.[1]

This guide moves beyond generic instructions, providing a chemically grounded decision matrix for solvent selection, impurity rejection, and solid-state isolation.[1]

Chemical Context & Challenges[2][3][4][5]

To design a robust recrystallization protocol, one must understand the physicochemical properties of PPMA:

  • Poly-Basic Nature: PPMA contains three basic nitrogen centers. The piperazine and pyridine nitrogens are moderately basic, while the aniline nitrogen is weakly basic.[1] This allows for pH-dependent solubility manipulation.

  • Oxidation Sensitivity: The primary aniline moiety is susceptible to oxidation, leading to colored azo/azoxy impurities (often turning the solid brown/purple).[1] Process Constraint: All heating steps should ideally be performed under a nitrogen blanket.

  • Crystallization Behavior: Piperazine derivatives often exhibit high solubility in alcohols and chlorinated solvents but low solubility in aliphatics. They are prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing if the cooling ramp is too aggressive.

Physical Property Profile (Estimated)
ParameterValue / Characteristic
Molecular Formula C₁₆H₂₀N₄
Molecular Weight 268.36 g/mol
Solubility (High) Dichloromethane, Methanol, Ethanol, Ethyl Acetate (Hot)
Solubility (Low) Hexanes, Heptane, Water (Neutral/Basic), Diethyl Ether
pKa (Approx) ~5.3 (Pyridine), ~9.8 (Piperazine), ~4.6 (Aniline)

Pre-Crystallization Purification (Acid-Base Swing)

Expert Insight: Direct recrystallization of crude reaction mixtures often fails because neutral impurities (tar/resins) inhibit crystal nucleation. A "Chemical Filter" using acid-base extraction is recommended before thermal recrystallization.

Protocol A: The "Chemical Filter"
  • Dissolution: Dissolve crude PPMA in Ethyl Acetate (EtOAc) (10 mL/g).

  • Acid Extraction: Extract the organic layer twice with 1.0 M HCl (aq).

    • Mechanism:[2][3] PPMA protonates and moves to the water phase. Neutral impurities remain in EtOAc.

  • Wash: Discard the organic layer. Wash the aqueous acidic layer once with fresh EtOAc to remove entrained neutrals.

  • Basification: Cool the aqueous layer to 0-5°C. Slowly adjust pH to >12 using 4.0 M NaOH .

    • Observation: PPMA will precipitate as a free base solid or oil.

  • Recovery: Extract the basic aqueous mixture with Dichloromethane (DCM) (3x).

  • Drying: Dry combined DCM layers over anhydrous

    
    , filter, and concentrate to a solid/oil.
    

Recrystallization Strategies

Two primary methods are validated for this compound class. Method 1 is preferred for scale-up; Method 2 is used for high-purity analytical standards.

Method 1: Solvent/Anti-Solvent (Ethyl Acetate / Heptane)

This method leverages the temperature-dependent solubility in EtOAc and the insolubility in Heptane to force controlled nucleation.

Reagents:

  • Solvent: Ethyl Acetate (HPLC Grade)

  • Anti-Solvent: n-Heptane (or Hexanes)

Step-by-Step Protocol:

  • Preparation: Place the semi-purified PPMA (from Protocol A) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Ethyl Acetate (5 mL per gram of solid). Heat to reflux (approx. 77°C).

    • Note: If solid remains, add EtOAc in 1 mL increments until dissolved.[1] Do not exceed 10 mL/g.

  • Filtration (Hot): If insoluble particles (inorganic salts) are visible, perform a hot filtration through a pre-warmed glass frit or Celite pad.

  • Nucleation Point: Maintain the filtrate at a gentle boil. Add n-Heptane dropwise until a faint, persistent cloudiness (turbidity) appears.

  • Clearing: Add 1-2 mL of hot EtOAc to re-dissolve the cloudiness (restore clear solution).

  • Crystallization: Remove heat. Allow the flask to cool to room temperature slowly (over 1-2 hours) with slow stirring.

    • Critical Control: Rapid cooling here causes oiling out.[4][5]

  • Finishing: Once at room temperature, cool in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation: Filter the off-white crystals using vacuum filtration. Wash with cold 1:1 EtOAc/Heptane.

Method 2: Single Solvent (Isopropanol)

Isopropanol (IPA) often yields denser, better-defined crystals for X-ray diffraction or stability studies.

  • Dissolution: Dissolve crude PPMA in minimal boiling IPA (~3-5 mL/g).

  • Reflux: Ensure complete dissolution at reflux (82°C).

  • Seeding: Cool to ~60°C. If available, add a "seed crystal" of pure PPMA.

  • Static Cooling: Wrap the flask in foil/towel (insulation) and allow it to stand undisturbed overnight.

  • Harvest: Filter the resulting needles/prisms and wash with cold IPA.

Process Visualization

The following diagrams illustrate the decision logic and workflow for these protocols.

Diagram 1: Purification Workflow Logic

RecrystallizationWorkflow Start Crude Reaction Mixture AcidBase Acid-Base Extraction (Remove Neutral Impurities) Start->AcidBase SolventCheck Solubility Check (Small Scale) AcidBase->SolventCheck MethodA Method A: EtOAc / Heptane (Standard Purity) SolventCheck->MethodA Standard MethodB Method B: Isopropanol (High Crystallinity) SolventCheck->MethodB Analytical OilOut Problem: Product Oils Out MethodA->OilOut Rapid Cooling Final Pure Crystalline PPMA MethodA->Final MethodB->Final Remedy Remedy: Re-heat, add more Solvent, or Seed at higher Temp OilOut->Remedy Remedy->MethodA

Caption: Logical workflow for the purification of PPMA, highlighting the critical pre-purification step and branching recrystallization methods.

Diagram 2: Acid-Base "Chemical Filter" Mechanism

AcidBaseMechanism Crude Crude Mixture Contains: PPMA, Neutrals, Tars Step1 Step1 Crude->Step1 Step2 Phase Separation Discard Organic Layer Keep Aqueous Layer Step1->Step2 Step3 Step3 Step2->Step3 Step4 Extract into DCM Isolate Pure Free Base Step3->Step4

Caption: The "Chemical Filter" mechanism separates the basic PPMA molecule from non-basic synthetic byproducts prior to crystallization.

Quality Control & Troubleshooting

Analytical Validation
  • HPLC: Purity should be >98% (Area %). Use a C18 column with a water/acetonitrile gradient (buffered with 0.1% TFA or Formic Acid to ensure sharp peak shape for the basic amine).

  • 1H NMR: Confirm the integral ratio between the pyridine protons (approx 8.1 ppm) and the aniline aromatic protons (approx 6.5-7.0 ppm).

  • Appearance: Pure PPMA should be an off-white to pale yellow solid. Dark brown indicates oxidation.

Troubleshooting Table
IssueProbable CauseCorrective Action
Oiling Out Solution too concentrated or cooled too fast.Re-heat to dissolve. Add 10% more "good" solvent (EtOAc). Cool slowly with vigorous stirring.
No Crystals Solution not saturated (metastable zone not reached).Evaporate 20% of solvent volume. Scratch glass wall with spatula to induce nucleation.
Colored Product Oxidation of aniline moiety.Recrystallize in the presence of activated charcoal.[6] Filter hot. Perform under Nitrogen.

References

  • Vertex Pharmaceuticals. (1968). Process for producing 4-aminobenzyl alcohol derivatives. US Patent 3,379,620.[1] Link

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved October 24, 2023.[1] Link

  • BenchChem. (2025).[4][7] Recrystallization techniques for purifying pyrazole and piperazine compounds. Link

  • National Institutes of Health (NIH). (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives. PMC Article. Link

  • MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Link

Sources

Troubleshooting & Optimization

Removing piperazine impurities from 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline

Author: BenchChem Technical Support Team. Date: March 2026

This is the Technical Support Center for 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline (referred to hereafter as PPMA ).[1][2]

This guide addresses the critical challenge of removing 1-(pyridin-2-yl)piperazine (starting material/impurity) from the final product.[1][2]

Topic: Removing Piperazine Impurities from 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline

The Core Challenge: Why is this separation difficult?

The separation of the starting material 1-(pyridin-2-yl)piperazine (Impurity A) from the target PPMA (Product) is chemically deceptive because both molecules share nearly identical physicochemical profiles:

  • Polarity: Both possess the highly polar pyridyl-piperazine core.[1][2][3]

  • Basicity: The aliphatic nitrogen in the piperazine ring dictates the pKa for both molecules (pKa

    
     8.5–9.0), rendering standard acid-base extraction ineffective.[1][3]
    
  • Solubility: Both are soluble in chlorinated solvents, alcohols, and aqueous acids.[1][2][3]

The Solution: You must exploit the nucleophilicity difference between the aliphatic secondary amine (impurity) and the aromatic primary amine (product).[3]

Troubleshooting Guide (Q&A)

Scenario A: I have the crude reaction mixture. Which purification path should I choose?

Q: My crude LC-MS shows 15% unreacted starting material. Should I crystallize or use chromatography?

A: Do not start with crystallization. Piperazine derivatives are notorious for "oiling out" or co-crystallizing with their precursors due to potential


-stacking between the pyridine rings.[1][2][3]
  • Recommendation: Use Chemical Scavenging (Method 1 below) if your purity is <90%.[1][2][3]

  • Recommendation: Use Flash Chromatography (Method 2 below) if you need analytical purity (>99%).[1][2][3]

Scenario B: The "Pro-Tip" – Prevention

Q: Can I avoid this difficult separation entirely?

A: Yes. The most robust strategy is to purify at the Nitro-Intermediate stage.[1][3]

  • Logic: Synthesize the nitro-precursor (4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}nitrobenzene) first.[1][2]

  • Why? The nitro group is non-nucleophilic.[2][3] You can use strong electrophilic scavengers (e.g., acetic anhydride or isocyanate resins) to "tag" the unreacted piperazine impurity.[3] The impurity becomes an amide/urea, shifting its polarity drastically, while the nitro-intermediate remains untouched.[1][3]

  • Action: If you are still in the planning phase, modify your route to purify before the reduction step.

Scenario C: Scavenging the Impurity in the Final Product

Q: I am at the final aniline stage. Can I still use scavengers without reacting with my aniline product?

A: Yes, but with strict control.

  • Mechanism: The impurity contains an aliphatic secondary amine (highly nucleophilic).[1][2][3] The product contains an aromatic primary amine (aniline, significantly less nucleophilic).[3]

  • Selectivity: Under mild conditions (0°C, stoichiometric control), electrophiles like PS-Isocyanate or Acetic Anhydride will react selectively with the aliphatic amine impurity, leaving the aniline product intact.[1][3]

Experimental Protocols

Method 1: Selective Chemical Scavenging (The "Chemist's Hack")

Best for: Removing 5–20% impurity without running a column.[3]

Principle: Convert the polar amine impurity into a non-polar amide (using anhydride) or a solid-bound urea (using resin), creating a massive Rf difference.[1][3]

Materials:

  • Crude PPMA mixture[2]

  • Scavenger: Polystyrene-Isocyanate resin (PS-NCO) OR Acetic Anhydride (

    
    )[1]
    
  • Solvent: DCM or THF (Anhydrous)[1][3]

Protocol (Resin Method - Recommended):

  • Dissolve crude PPMA in dry DCM (10 mL/g).

  • Add PS-Isocyanate resin (1.5 – 2.0 equivalents relative to the impurity content estimated by LC-MS).[1][2][3]

  • Stir gently at Room Temperature for 2–4 hours.

    • Note: The aliphatic amine of the impurity reacts rapidly with the isocyanate to form a urea bound to the bead.[3] The aniline is too slow to react under these conditions.[2][3]

  • Filter the mixture through a fritted funnel to remove the resin (which now holds the impurity).[3]

  • Concentrate the filtrate.[1][2][3] The resulting oil is your purified PPMA.[2][3]

Protocol (Anhydride Method - High Risk/High Reward):

  • Dissolve crude PPMA in DCM at 0°C .

  • Add Acetic Anhydride (1.0 equiv relative to the impurity).[1][2][3]

  • Stir for exactly 15 minutes at 0°C.

  • Quench immediately with saturated

    
    .[1][2][3]
    
  • Extract with DCM.[1][2][3]

  • Run a short silica plug.[1][2][3] The impurity is now an acetamide (

    
    -acetyl-piperazine derivative) which is much less polar and will elute significantly earlier or later than the amine product depending on the eluent.[1]
    
Method 2: Optimized Flash Chromatography

Best for: Final polishing to >99% purity.

Standard silica gel often irreversibly binds piperazines due to silanol interactions.[1][2][3] You must use an amine modifier.[1][2][3]

Stationary Phase:

  • Option A (Best): Amine-functionalized Silica (NH-Silica).[1][2]

  • Option B (Standard): Standard Silica (40–63 µm) pre-treated with 1% Triethylamine (TEA).[1][2][3]

Mobile Phase System:

  • Solvent A: Dichloromethane (DCM)[3]

  • Solvent B: Methanol containing 7N Ammonia (

    
    )[1][3]
    
  • Do not use pure MeOH.[1][3] The ammonia is critical to deprotonate silanols.[3]

Gradient:

Time (CV) % Solvent B Comment
0–2 0% Elute non-polar byproducts

| 2–10 | 0%


 5% | Impurity (Secondary Amine) often elutes here |
| 10–15 | 5% 

10% | Product (PPMA) elutes | | 15+ | 20% | Flush column |

Data Visualization & Logic

Figure 1: Purification Decision Matrix

PurificationStrategy Start Crude Reaction Mixture ImpurityCheck Impurity Level (LC-MS) Start->ImpurityCheck HighImp > 20% Impurity ImpurityCheck->HighImp Excess Starting Material LowImp < 20% Impurity ImpurityCheck->LowImp Minor Impurity Scavenge Selective Scavenging (PS-Isocyanate) HighImp->Scavenge Step 1: Remove Bulk Recryst Recrystallization (EtOH/Water) LowImp->Recryst If Solid & >85% Pure Column Flash Chromatography (DCM/MeOH/NH3) LowImp->Column Direct Purification Scavenge->Column Step 2: Polish

Caption: Decision tree for selecting the optimal purification method based on crude purity levels.

Figure 2: Selective Scavenging Mechanism

ScavengingMechanism Impurity Impurity: Aliphatic Secondary Amine (High Nucleophilicity) Reaction Competitive Reaction (Kinetic Control) Impurity->Reaction Product Product (PPMA): Aromatic Primary Amine (Low Nucleophilicity) Product->Reaction Scavenger Electrophile: PS-Isocyanate Resin Scavenger->Reaction Result1 Impurity-Resin Urea (Trapped on Solid Phase) Reaction->Result1 FAST Reaction Result2 Free Product (Remains in Solution) Reaction->Result2 NO Reaction (Under mild conditions)

Caption: Kinetic selectivity allows the scavenger to trap the aliphatic impurity while leaving the aromatic product untouched.[1]

References

  • BenchChem Technical Support. (2025).[1][2][3][4][5][6] Technical Support Center: Purification of Piperazine-Containing Compounds. Retrieved from BenchChem Database.[1][2][3]

  • Plantz, A., Wu, Y., & Rochelle, G. (2022).[1][3] Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. SSRN Electronic Journal.[1][2][3] Link

  • Organic Syntheses. (1959).[1][2][3] 1-Benzylpiperazine.[1][2][3][7] Organic Syntheses, Coll. Vol. 4, p.82. Link[1][2][3]

  • Khalili, F., Henni, A., & East, A. L. (2009).[1][3][8] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][3][8] Journal of Chemical & Engineering Data, 54(11), 2914–2917.[1][3] Link[1][3]

  • Chaudhary, P., et al. (2016).[1][2][3] Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society.[2][3] Link

Sources

Preventing oxidation of the aniline amine in 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical professionals working with 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline (PPMA). The primary focus is to provide in-depth, actionable advice on preventing the common yet critical issue of aniline amine oxidation. By understanding the underlying mechanisms and implementing the robust protocols detailed herein, users can ensure the integrity, purity, and performance of this versatile compound in their experiments.

Understanding the Vulnerability: Why the Aniline Amine Oxidizes

The primary aromatic amine (-NH₂) on the aniline ring of PPMA is an electron-donating group. This donation of electron density to the aromatic system makes the molecule "electron-rich," which, while useful for many chemical reactions, also renders it highly susceptible to oxidation (the loss of electrons).[1]

Several factors can initiate or accelerate this degradation process:

  • Atmospheric Oxygen: The most common culprit, oxygen from the air, can initiate radical chain reactions.[2]

  • Light: UV radiation can provide the energy to initiate photodegradation, often involving reactive oxygen species.[3]

  • Metal Ions: Trace metal impurities (e.g., Cu(II), Fe(III)) can act as catalysts, facilitating the oxidation process.[4]

  • pH: The rate of aniline oxidation is highly dependent on the pH of the medium, often showing a "parabola-like" profile where the rate is maximal near the pKa of the amine.[5][6]

Oxidation leads to the formation of a cascade of colored impurities, including corresponding nitroso, nitro, azo, and azoxy compounds, as well as complex polymeric materials.[7][8][9] This not only reduces the purity of the starting material but can significantly compromise the outcomes of subsequent synthetic steps or biological assays.

Frequently Asked Questions (FAQs)

This section addresses the most common preventative questions regarding the handling and storage of PPMA.

Q1: What are the immediate visual signs of oxidation in my PPMA sample? A1: The most prominent indicator of oxidation is a change in color.[1] While freshly purified anilines are often colorless to pale yellow, exposure to air and light will cause a gradual darkening to yellow, red, brown, or even black due to the formation of highly colored oxidized impurities.[1][2] If you observe a significant color change from the material's initial state, oxidation has likely occurred.

Q2: What are the absolute best practices for storing PPMA to ensure its long-term stability? A2: To maximize shelf-life, PPMA must be protected from oxygen, light, and moisture. The ideal storage involves a multi-layered approach:

  • Primary Container: An amber glass vial or bottle with a tightly sealed cap.

  • Atmosphere: The headspace in the container should be purged and replaced with an inert gas like argon or nitrogen.[10][11]

  • Temperature: Store in a cool, dark place. Refrigeration (2-8°C) is recommended for long-term storage.[11]

  • Location: Keep in a dedicated, well-ventilated chemical storage cabinet away from strong oxidizing agents, acids, and bases.[12][13] For the highest level of protection, sealing the compound in an ampoule under an inert atmosphere is the gold standard.[10]

Q3: Can I handle this compound on an open bench for quick experiments? A3: While brief exposure for non-sensitive applications might be acceptable, it is strongly discouraged. The aniline moiety is sensitive, and even short exposure to air can initiate oxidation.[2] For any quantitative work or reactions where purity is critical, it is best practice to handle the compound under an inert atmosphere using either a glovebox or standard Schlenk line techniques.[1]

Q4: Are there any chemical additives I can use to stabilize PPMA in solution? A4: Yes, the use of antioxidants or radical scavengers can be effective. Aromatic amine antioxidants function by interrupting the auto-oxidation process, often by donating a hydrogen atom to terminate radical chain reactions.[14][15] Phenolic antioxidants are a common choice.[15] However, it is crucial to ensure that any additive is compatible with your downstream application and can be easily removed if necessary. The suitability and concentration of an antioxidant must be empirically determined for your specific system.

Troubleshooting Guide: Addressing Oxidation-Related Issues

This guide provides solutions for common problems encountered during experimentation.

Problem Probable Cause(s) Solution(s) & Scientific Rationale
My reaction solution turns dark brown or black immediately upon adding a metal salt. 1. Metal-Catalyzed Oxidation: The metal ion (e.g., Cu²⁺, Fe³⁺) is actively catalyzing the oxidation of the aniline amine by atmospheric oxygen.[4] 2. Oxidizing Metal Salt: The metal salt itself is acting as an oxidizing agent (e.g., a high-valent metal).1. Work Under Inert Atmosphere: Rigorously exclude oxygen by performing the reaction in a glovebox or on a Schlenk line. Use degassed solvents. This removes a key reactant in the oxidation pathway.[1] 2. Control pH: Aniline oxidation rates are pH-dependent.[5] Adjusting the pH away from the point of maximum oxidation rate for your specific aniline derivative may slow the degradation.[1] 3. Reduce Temperature: Lowering the reaction temperature will decrease the rate of the oxidation side reaction. 4. Change Reagent Addition Order: Consider adding the aniline solution slowly to the metal salt solution to avoid high local concentrations.
My purified product darkens over time, even after chromatography. Post-Purification Oxidation: The purified compound is still exposed to trace amounts of air and/or light during storage or handling after purification.1. Improve Storage Protocol: Immediately after purification and solvent removal, store the compound under an inert atmosphere (argon or nitrogen) in a sealed, amber vial at low temperature as described in the FAQs.[11] 2. Minimize Handling Time: Reduce the time the purified compound is exposed to the atmosphere during weighing and preparation for the next step.
My reaction is giving a complex mixture of products, and I suspect oxidation. 1. Radical Reactions: Oxidation may be proceeding through radical intermediates, leading to undesired polymerization or coupling reactions.[1] 2. High Reactivity: The unprotected aniline is too activating under the reaction conditions, leading to multiple side reactions.1. Use a Protecting Group: Temporarily protect the aniline amine as an acetanilide. The acetamido group is less activating but still directs ortho- and para-, preventing unwanted oxidation. The protecting group can be removed later via hydrolysis.[1] 2. Add a Radical Scavenger: Introduce a small amount of a compatible antioxidant (e.g., BHT, certain phenols) to the reaction mixture to quench radical intermediates. This must be tested to ensure it doesn't interfere with the desired reaction.[14]
NMR analysis of my compound shows broad peaks or a complex baseline. Paramagnetic Impurities: Trace amounts of paramagnetic metal ions from previous steps or the formation of stable radical species during oxidation can cause peak broadening.1. Purify the Sample: Pass a solution of the compound through a short plug of silica gel or celite immediately before analysis to remove baseline impurities. 2. Re-evaluate Purity: If broadening persists, it may indicate significant degradation. Re-purify the bulk material and ensure stringent anaerobic storage and handling.
Key Experimental Protocols
Protocol 1: Handling PPMA Under an Inert Atmosphere (Schlenk Line)

This protocol ensures the compound is not exposed to atmospheric oxygen or moisture during transfer and reaction setup.

Objective: To weigh and transfer PPMA and set up a reaction under an inert atmosphere.

Methodology:

  • Glassware Preparation: Ensure all glassware (reaction flask, storage flask, etc.) is thoroughly oven-dried or flame-dried to remove adsorbed water.

  • System Assembly: Assemble the glassware on the Schlenk line. Equip the reaction flask with a magnetic stir bar.

  • Inerting the Flasks:

    • Connect the storage flask containing PPMA and the tared reaction flask to the Schlenk line.

    • Carefully open the stopcocks to the vacuum line to evacuate the air from the flasks.

    • Close the stopcocks to the vacuum and carefully open them to the inert gas (argon or nitrogen) line to backfill the flasks.

    • Repeat this vacuum/backfill cycle at least three times to ensure a completely inert atmosphere.[10]

  • Transfer:

    • Under a positive pressure of inert gas (indicated by flow through an oil bubbler), briefly remove the stoppers from both flasks.

    • Quickly transfer the desired amount of solid PPMA from the storage flask to the reaction flask using a clean spatula.

    • Reseal both flasks immediately.

  • Solvent Addition:

    • Use a cannula or a syringe to transfer degassed (sparged with inert gas) anhydrous solvent into the reaction flask.[1]

  • Reaction: Proceed with the reaction under a constant positive pressure of inert gas.

Protocol 2: Protection of the Aniline Amine via Acetylation

This protocol temporarily converts the highly reactive amine to a less reactive amide, preventing oxidation during subsequent reactions.

Objective: To protect the primary amine of PPMA as an acetanilide.

Methodology:

  • Dissolve PPMA: In a round-bottom flask, dissolve the PPMA in a suitable solvent like dichloromethane (DCM) or acetic acid.

  • Cool the Solution: Place the flask in an ice bath and cool the solution to 0°C.

  • Add Reagent: While stirring, slowly add one equivalent of acetic anhydride or acetyl chloride. If using acetyl chloride, add one equivalent of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.

  • Reaction: Allow the mixture to stir and warm to room temperature over 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until all starting material is consumed.[1]

  • Work-up:

    • Quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate.

    • If using an organic solvent like DCM, transfer the mixture to a separatory funnel, wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting acetanilide-protected PPMA can be purified by recrystallization or column chromatography. This protected compound is now significantly more stable towards oxidation and can be used in further steps. The acetyl group can be removed later by acid or base hydrolysis.[1]

Visual Guides & Data
Diagrams

// Node Definitions Aniline [label="PPMA (Aniline Moiety)\n-NH₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Radical [label="Radical Cation\n-NH₂⁺•", fillcolor="#FBBC05", fontcolor="#202124"]; Products [label="Oxidized Products\n(Nitroso, Nitro, Azo,\nPolymeric Species)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0];

// Edges Aniline -> inv1 [arrowhead=none]; inv1 -> Radical [label="- e⁻", fontcolor="#5F6368"]; Radical -> inv2 [arrowhead=none]; inv2 -> Products [label="+ O₂, - H⁺, - e⁻", fontcolor="#5F6368"];

// Styling graph [bgcolor="transparent"]; edge [color="#4285F4"]; } dot Caption: Simplified oxidation pathway of the aniline moiety.

// Node Definitions Start [label="Receive/Synthesize PPMA", fillcolor="#F1F3F4", fontcolor="#202124"]; StorageDecision [label="Short or Long-Term\nStorage?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ShortTerm [label="Store in desiccator\nwith inert gas overlay", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; LongTerm [label="Store in glovebox or\nsealed ampoule at 2-8°C", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; UseDecision [label="Is reaction sensitive\nto oxidation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sensitive [label="Use Inert Atmosphere\n(Glovebox/Schlenk Line)\n+ Degassed Solvents", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box]; NonSensitive [label="Standard Benchtop Use\n(Minimize air/light exposure)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; End [label="Proceed with Experiment", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> StorageDecision [color="#4285F4"]; StorageDecision -> ShortTerm [label=" Short-Term", color="#5F6368"]; StorageDecision -> LongTerm [label=" Long-Term", color="#5F6368"]; ShortTerm -> UseDecision [color="#4285F4"]; LongTerm -> UseDecision [color="#4285F4"]; UseDecision -> Sensitive [label=" Yes", color="#5F6368"]; UseDecision -> NonSensitive [label=" No", color="#5F6368"]; Sensitive -> End [color="#4285F4"]; NonSensitive -> End [color="#4285F4"];

// Styling graph [bgcolor="transparent"]; } dot Caption: Decision workflow for handling and using PPMA.

Data Summary Table
ParameterRecommendationRationale
Storage Temperature 2–8°C (Long-term)[11] 15-25°C (Short-term)[10]Reduces the rate of thermal and oxidative degradation.
Storage Atmosphere Inert Gas (Argon or Nitrogen)[11]Prevents contact with atmospheric oxygen, the primary oxidant.[2]
Light Condition Amber/Opaque Container (Protected from light)[10][13]Prevents light-induced photodegradation.[3]
pH in Aqueous Solution Neutral (pH 7) or as determined by reaction compatibility.[16]The rate of oxidation is often minimized at neutral pH, away from the pKa of the aniline.[5]
Compatible Solvents Anhydrous, degassed aprotic solvents (e.g., THF, DCM, Toluene).Minimizes exposure to water and dissolved oxygen.
Incompatible Materials Strong oxidizing agents, strong acids, some metal salts (e.g., Cu²⁺, Fe³⁺).[12]These materials can directly oxidize the aniline or catalyze its oxidation by air.[4]
References
  • Ghosh, K., et al. (2021). Cobalt(II) ion catalyzed oxidation of o-substituted anilines with molecular oxygen. Inorganica Chimica Acta.
  • Plausible reaction mechanism for the oxidation of primary aromatic amines with tBuOI. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Wang, W., et al. (2007). Photodegradation of aniline in aqueous suspensions of microalgae.
  • Oxidation of Secondary and Primary Amines. (n.d.). University of Mustansiriyah. Retrieved March 7, 2026, from [Link]

  • Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. (n.d.). Milliken. Retrieved March 7, 2026, from [Link]

  • Moradi, M., et al. (2021). Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. Molecules.
  • Tratnyek, P. G., et al. (2017). Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values. Environmental Science: Processes & Impacts.
  • Al-Qaradawi, S., & Salman, S. R. (2020). Visible-Light Photocatalytic Degradation of Aniline Blue by Stainless-Steel Foam Coated with TiO2 Grafted with Anthocyanins from a Maqui-Blackberry System.
  • Wang, H., Sun, B., & Guan, X. (2016).
  • Wang, J. B., et al. (2021). Diverse N-Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants Facilitated by Dual-Functional Small Molecule.
  • Bacon, R. G. R., & Hanna, W. J. W. (1963). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. DTIC.
  • Aniline Chemical Safety Sheet. (n.d.). Washington State University. Retrieved March 7, 2026, from [Link]

  • Mechanism of aniline photodegradation in an aqueous solution in the presence of TiO2. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Decomposition pathways for aniline and nitrobenzene in aqueous solution over TiO2. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Gallardo, I., et al. (1995). Theoretical Study of the Oxidation Mechanism of Aromatic Amines. Journal of the Chemical Society, Perkin Transactions 2.
  • Effect of the initial pH value on the degradation of Aniline. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implic
  • Recent advances in metal-catalysed oxidation reactions. (2025). The Royal Society.
  • US Patent 2,653,171A - Stabilized aromatic amines. (1953).
  • US Patent 2,664,445A - Stabilized aromatic amines. (1953).
  • How to prevent/minimize rapid air oxidation or arylamine. (2012). ResearchGate. Retrieved March 7, 2026, from [Link]

  • 4-[(Pyridin-4-yl)methyl]aniline. (n.d.). PubChem. Retrieved March 7, 2026, from [https://pubchem.ncbi.nlm.nih.gov/compound/4-(Pyridin-4-yl_methyl_aniline]([Link]

  • Wang, Y., et al. (2024).
  • Deka, U., et al. (2014). Catalytic Oxidation of Aniline to Azoxybenzene Over CuCr2O4 Spinel Nanoparticle Catalyst. ACS Sustainable Chemistry & Engineering.
  • Pospíšil, J., & Nešpůrek, S. (1997). Phenols and aromatic amines as thermal stabilizers in polyolefin processing.
  • Aromatic Amines Antioxidants. (n.d.). Performance Additives. Retrieved March 7, 2026, from [Link]

  • Simplified proposed aniline oxidation mechanism. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • 4-[(4-Ethylpiperazin-1-yl)methyl]aniline Properties. (2025). EPA.
  • 4-(Pyridin-2-yl)aniline. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • 4-(4-Methylpiperazin-1-yl)aniline. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Aniline. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Performing Sensitive Reactions without a Schlenk Line. (2024). Chemistry LibreTexts.
  • Aniline Standard Operating Procedure. (n.d.). Rutgers University. Retrieved March 7, 2026, from [Link]

  • ANILINE EXTRA PURE Safety Data Sheet. (n.d.). Loba Chemie. Retrieved March 7, 2026, from [Link]

  • Aniline Safety and Handling Guide. (n.d.). Scribd. Retrieved March 7, 2026, from [Link]

  • Atalay, T., & Ersoz, M. (2010).
  • Atalay, T. (2010). (PDF) Oxidation of aniline using different reaction pathways.

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Column chromatography purification tips for pyridine-piperazine anilines

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for the purification of pyridine-piperazine anilines . These scaffolds are ubiquitous in kinase inhibitor discovery but present a "perfect storm" of purification challenges: high basicity, polarity, and oxidative instability.

Introduction: The Chemistry of the Problem

Before troubleshooting, understand the enemy. Your molecule contains three distinct functional motifs that interact aggressively with standard silica gel (


):
  • Piperazine: Highly basic (

    
    ). The secondary/tertiary amines protonate upon contact with acidic silanols (
    
    
    
    ) on the silica surface, forming ionic bonds. This causes severe tailing (streaking) and irreversible mass loss.
  • Pyridine: Moderately basic (

    
    ) and polar. It acts as a hydrogen bond acceptor, contributing to retention.
    
  • Aniline: Weakly basic (

    
    ) but oxidation-prone . Acidic silica can catalyze the oxidation of anilines, turning your compound brown or black on the column.
    

Module 1: Stationary Phase Selection

The choice of stationary phase is the single most critical decision.

Option A: Amine-Functionalized Silica (Recommended)
  • Why: These columns are pre-capped with propyl-amine groups. The surface is basic, preventing your piperazine from protonating and sticking.

  • Benefit: You can often use simple Hexane/Ethyl Acetate gradients without toxic modifiers.

  • Protocol: Treat as a normal phase column. No TEA/NH

    
     required.
    
Option B: Standard Silica (The "Silanol Effect" Mitigation)
  • Why: Cheaper and universally available.

  • Requirement: You must neutralize the silica surface before and during the run.

  • Protocol: Pre-wash the column with mobile phase containing the modifier (TEA or NH

    
    OH) to saturate active sites before injecting your sample.
    
Option C: C18 Reverse Phase
  • Why: If the compound is too polar (sticks to baseline in 10% MeOH/DCM), switch to C18.

  • Requirement: Use a basic buffer (Ammonium Bicarbonate or 0.1% NH

    
    OH) in the aqueous phase to keep the amine deprotonated (neutral) and improve peak shape.
    

Module 2: Mobile Phase Engineering

Standard Hexane/EtOAc is rarely sufficient for these molecules. You likely need DCM/MeOH systems, but these require precise preparation to avoid silica dissolution.

The "Magic Mixture" (DCM / MeOH / NH OH)

Ammonia is superior to Triethylamine (TEA) for piperazines because it is more polar and better at displacing the compound from silanols.

Preparation Protocol (The "Premix" Method):

  • Do NOT add concentrated aqueous ammonia directly to DCM (it will form two layers).

  • Step 1: Prepare "Ammoniated Methanol" by adding 10% (v/v) Ammonium Hydroxide (

    
    , ~28% aq) to Methanol.
    
  • Step 2: Use this "Ammoniated MeOH" as Solvent B. Use pure DCM as Solvent A.

  • Gradient: Run 0% to 20% Solvent B.

Solvent System Comparison Table
SystemCompositionBest Use CaseWarning
Standard DCM / MeOH (9:1)Low polarity anilinesWill streak without modifier.
Ammoniated DCM / "Ammoniated MeOH"Piperazine scaffolds Do not exceed 20% MeOH (silica dissolves).
TEA-Modified DCM / MeOH + 1% TEAGeneral basic aminesTEA is hard to remove (high boiling point).
Green Alt. EtOAc / EtOH (3:1) + 2% NH

OH
Replacing DCMHigher viscosity; higher backpressure.

Module 3: Loading Techniques

Pyridine-piperazine anilines often exhibit "solubility inversion"—soluble in pure MeOH or dilute acid, but insoluble in the non-polar starting mobile phase (e.g., DCM).

The Risk: Liquid loading in DCM/MeOH may cause the compound to precipitate at the top of the column when it hits the non-polar equilibration solvent, leading to high backpressure and smeared bands.

The Solution: Dry Loading

  • Dissolve crude mixture in MeOH or Acetone (ensure total solubility).

  • Add Celite (preferred) or Silica (ratio 1:2 compound:solid).

  • Evaporate to dryness on a rotovap until it is a free-flowing powder.

  • Load the powder into a solid load cartridge or pour on top of the column bed.

Visualizing the Mechanism

The following diagram illustrates why your compound streaks and how modifiers fix it.

SilanolInteraction Silica Acidic Silica Surface (Si-OH) Result_Bad Ionic Bond (Streaking/Loss) Silica->Result_Bad Protonates Result_Good Elution (Sharp Peak) Silica->Result_Good Blocked by Modifier Amine Piperazine Amine (Basic) Amine->Result_Bad Binds Irreversibly Amine->Result_Good Passes Through Modifier Modifier (TEA or NH3) Modifier->Silica Preferential Binding (Masking)

Caption: Mechanism of Action: Modifiers (Green) compete for acidic sites, allowing the target amine (Blue) to elute freely.

Troubleshooting & FAQs

Q1: My compound elutes, but the fractions contain a white solid precipitate.
  • Diagnosis: Silica Dissolution. You used too much Methanol (>20%) or extremely basic conditions. Methanol solubilizes silica, which then precipitates in your collection tubes.

  • Fix:

    • Re-filter the fractions through a 0.2µm PTFE filter.

    • Switch to C18 Reverse Phase if you need >20% MeOH polarity.

    • Keep MeOH <10% in DCM if possible.

Q2: The aniline turns brown/black on the column.
  • Diagnosis: Oxidative Degradation. The acidic silica surface is catalyzing the oxidation of the aniline nitrogen.

  • Fix:

    • Speed is key: Do not leave the compound on the column.

    • Neutralize: Pre-wash the column with 1% TEA in Hexane to neutralize acidity before loading.

    • Protect: Wrap the column in aluminum foil (light protection).

Q3: I see "Ghost Peaks" or severe tailing even with TEA.
  • Diagnosis: Memory Effect. The column was not equilibrated long enough with the modifier.

  • Fix: You must flush the column with at least 3 Column Volumes (CV) of the modifier-containing solvent before injecting the sample. The silica acts like a sponge for the base; it must be saturated first.

Q4: My compound is stuck at the baseline.
  • Diagnosis: Polarity mismatch or salt formation.

  • Fix:

    • Check if your crude is a salt (e.g., HCl salt). If so, free-base it (wash with sat. NaHCO

      
      , extract DCM) before the column.
      
    • Switch to C18 Reverse Phase using Water/Acetonitrile + 0.1% Formic Acid (or Ammonium Bicarbonate for high pH stability).

Decision Tree: Method Selection

PurificationDecision Start Start: Crude Mixture Solubility Is it soluble in Hexane/EtOAc? Start->Solubility Yes Use Amine (NH2) Silica Hex/EtOAc Gradient Solubility->Yes Yes No Is it soluble in DCM? Solubility->No No SolubleDCM Use Standard Silica DCM/MeOH + 1% NH4OH No->SolubleDCM Yes InsolubleDCM Highly Polar / Salt? No->InsolubleDCM No C18 Use C18 Reverse Phase H2O/ACN + Buffer InsolubleDCM->C18 Switch Mode

Caption: Decision matrix for selecting the optimal stationary phase based on solubility and polarity.

References

  • Teledyne ISCO. "RediSep Amine Functionalized Column: Purification of High pKa Organic Compounds."[1] Teledyne ISCO Application Notes. Link

  • Biotage. "Is there an easy way to purify organic amines?" The Flash Purification Blog. Link

  • BenchChem. "Troubleshooting Streaking of Amines on Silica Gel Columns." Technical Support Center. Link

  • University of Rochester. "TLC Tips: For when conventional TLC is problematic." Not Voodoo X. Link

  • ResearchGate. "Does aniline stick in columns during column chromatography?" Community Discussion. Link

Sources

Technical Support Center: Troubleshooting the Synthesis of 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for the synthesis of 4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}aniline . This resource is engineered for drug development professionals and synthetic chemists who require high-yield, scalable, and chemoselective methodologies.

The preparation of this compound relies on a two-stage sequence: the nucleophilic N-alkylation of 1-(pyridin-2-yl)piperazine with a 4-nitrobenzyl halide, followed by the chemoselective reduction of the nitro group. Each stage presents specific mechanistic challenges, primarily over-alkylation and N-benzyl hydrogenolysis.

Module 1: N-Alkylation Troubleshooting (Benzylation)

The first step involves coupling 1-(pyridin-2-yl)piperazine with 4-nitrobenzyl chloride (or bromide) to yield the intermediate 1-(4-nitrobenzyl)-4-(pyridin-2-yl)piperazine .

Q1: I am observing a highly polar, baseline-retained impurity during silica gel chromatography. What is it, and how can I prevent it? Answer: This is almost certainly a quaternary ammonium salt resulting from over-alkylation [1]. While the secondary amine (N4) of the piperazine is the intended nucleophile, the resulting tertiary amine product—and the pyridine nitrogen—remain nucleophilic. In the presence of excess 4-nitrobenzyl halide or under prolonged heating, quaternization occurs.

  • Causality & Solution: To prevent this, strictly control the stoichiometry (1.0 to 1.05 equivalents of the benzyl halide). Furthermore, utilize a dropwise addition of the halide to a dilute solution of the piperazine to ensure the unreacted secondary amine is always in excess relative to the alkylating agent in the micro-environment of the reaction.

Q2: My reaction stalls, and GC-MS analysis indicates the presence of 4-nitrobenzyl alcohol. Why is my starting material degrading? Answer: You are experiencing hydrolysis of the 4-nitrobenzyl halide. If your base (e.g.,


) is hygroscopic and has absorbed ambient moisture, or if your solvent is not strictly anhydrous, the generated hydroxide ions will act as nucleophiles, displacing the chloride/bromide to form the alcohol.
  • Causality & Solution: Always use oven-dried, finely powdered

    
     and anhydrous polar aprotic solvents (such as Acetonitrile or THF). Avoid using aqueous biphasic conditions for this specific coupling.
    

Module 2: Nitro Reduction Troubleshooting (Chemoselectivity)

The second step requires reducing the intermediate's nitro group to an aniline without compromising the rest of the molecule.

Q3: I used standard catalytic hydrogenation (


 with Pd/C), but my yield of the target aniline is very low. Instead, I isolated p-toluidine and 1-(pyridin-2-yl)piperazine. What went wrong? 
Answer:  You have induced N-benzyl hydrogenolysis . The C-N bond connecting the benzyl group to the piperazine ring is highly susceptible to oxidative addition and subsequent cleavage by Palladium catalysts under a hydrogen atmosphere [2]. Palladium is notorious for cleaving benzylic amines.
  • Causality & Solution: You must change your catalyst. Switch from Palladium on Carbon (Pd/C) to Platinum on Carbon (Pt/C) or Raney Nickel . Platinum and Nickel catalysts possess a significantly higher activation energy barrier for benzylic C-N bond cleavage while maintaining excellent catalytic activity for nitro group reduction [3].

Q4: I switched to a Béchamp reduction (Iron powder and


) to completely avoid hydrogenolysis, but the reaction stalled at a yellow intermediate. How do I push it to completion? 
Answer:  The yellow intermediate is the partially reduced hydroxylamine (

)
or nitroso (

)
species. Nitro reduction is a stepwise electron-transfer process. Stalling indicates either passivation of the iron surface or insufficient thermal energy.
  • Causality & Solution: Iron powder must be activated prior to use (briefly washed with 0.1 M HCl, then water, and dried) to remove the inactive iron oxide layer. Ensure the reaction is maintained at a vigorous reflux (80–90 °C) in an Ethanol/Water mixture.

Quantitative Data: Catalyst Selection Matrix

To summarize the causality behind catalyst selection, consult the table below. This data dictates the optimal conditions for reducing N-benzyl nitroaromatics without side reactions.

Reducing Agent / CatalystNitro Reduction RateRisk of N-Benzyl HydrogenolysisRecommended Use Case for this Target

+ 10% Pd/C
Very FastCritical / High Do not use. Will cleave the molecule into two fragments.

+ 5% Pt/C
FastLow Optimal. Clean, scalable, and preserves the N-benzyl bond.

+ Raney Nickel
FastLow Good cost-effective alternative to Pt/C for large-scale batches.
Fe powder +

ModerateNone Best fallback if pressurized hydrogen is unavailable.
Hydrazine + Pd/C FastModerateTransfer hydrogenation; requires strict LC-MS monitoring.

Experimental Workflows & Protocols

Protocol A: Optimized N-Alkylation (Step 1)
  • Preparation: Charge a clean, dry, argon-flushed round-bottom flask with 1-(pyridin-2-yl)piperazine (1.0 equiv) and anhydrous Acetonitrile (10 volumes).

  • Base Addition: Add anhydrous, oven-dried Potassium Carbonate (

    
    , 1.5 equiv). Stir the suspension at 25 °C for 15 minutes.
    
  • Controlled Addition: Dissolve 4-nitrobenzyl chloride (1.05 equiv) in anhydrous Acetonitrile (2 volumes). Add this solution dropwise via an addition funnel over 45 minutes to minimize quaternization.

  • Reaction: Heat the mixture to 60 °C and stir for 5 hours. Monitor by LC-MS.

  • Workup: Cool to room temperature, filter off the inorganic salts through a sintered glass funnel, and concentrate the filtrate under reduced pressure. Purify via recrystallization (Ethanol) to yield 1-(4-nitrobenzyl)-4-(pyridin-2-yl)piperazine.

Protocol B: Chemoselective Nitro Reduction (Step 2)
  • Preparation: Dissolve 1-(4-nitrobenzyl)-4-(pyridin-2-yl)piperazine (1.0 equiv) in absolute Ethanol (15 volumes) in a pressure-rated hydrogenation vessel.

  • Catalyst Loading: Carefully add 5% Platinum on Carbon (Pt/C, 5 wt% relative to substrate) under a continuous stream of nitrogen. (Self-validating step: Pt/C ensures the N-benzyl bond remains intact).

  • Purging: Purge the vessel with Nitrogen gas three times, followed by Hydrogen gas three times.

  • Hydrogenation: Pressurize the vessel with Hydrogen to 2 atm. Stir vigorously at 25 °C for 3 hours.

  • Monitoring & Termination: Monitor strictly by LC-MS every hour. Terminate the reaction immediately upon complete disappearance of the nitro intermediate to prevent any trace over-reduction of the pyridine ring.

  • Workup: Purge the vessel thoroughly with Nitrogen. Filter the catalyst through a tightly packed pad of Celite (Caution: Do not let the catalyst dry out in air). Wash the pad with Ethanol. Concentrate the filtrate to afford the pure 4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}aniline.

Mechanistic Visualizations

G SM1 1-(Pyridin-2-yl)piperazine + 4-Nitrobenzyl chloride Int 1-(4-Nitrobenzyl)-4- (pyridin-2-yl)piperazine SM1->Int Alkylation (K2CO3, MeCN) Side1 Quaternary Ammonium (Over-alkylation) SM1->Side1 Excess Halide Side2 4-Nitrobenzyl alcohol (Hydrolysis) SM1->Side2 H2O present Prod 4-{[4-(Pyridin-2-yl)piperazin- 1-yl]methyl}aniline Int->Prod Reduction (H2, Pt/C) Side3 p-Toluidine + 1-(Pyridin-2-yl)piperazine (Hydrogenolysis) Int->Side3 H2, Pd/C (N-Benzyl Cleavage)

Caption: Synthetic workflow illustrating main pathways (blue/green) and critical side reactions (red).

G Start Select Nitro Reduction Method for N-Benzyl Substrate Q1 Is high pressure H2 available? Start->Q1 Cat1 Use Pt/C or Raney Ni (Low Hydrogenolysis) Q1->Cat1 Yes Cat2 Avoid Pd/C (High Hydrogenolysis) Q1->Cat2 Yes (Warning) Q2 Use Transfer Hydrogenation or Metal/Acid Q1->Q2 No Cat3 Fe / NH4Cl (No Cleavage) Q2->Cat3 High Chemoselectivity Cat4 NH4HCO2 / Pd/C (Monitor Closely) Q2->Cat4 Faster Reaction

Caption: Decision tree for selecting chemoselective nitro reduction catalysts to avoid hydrogenolysis.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules (MDPI). Available at:[Link]

  • Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. ACS Organic Process Research & Development. Available at:[Link]

Stability of 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline in acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline (PPMA). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound, particularly under acidic and basic conditions. As Senior Application Scientists, we have compiled this guide based on fundamental chemical principles, field-proven methodologies, and authoritative literature to help you anticipate and troubleshoot challenges in your experiments.

Understanding the Molecule: Key Structural Features

4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline (CAS: 1016763-96-4, Molecular Formula: C₁₆H₂₀N₄) is a multifaceted compound with several functional groups that dictate its chemical behavior.[1] A clear understanding of these groups is crucial for predicting its stability.

  • Aniline Moiety: A primary aromatic amine that is a weak base. Its lone pair of electrons can be delocalized into the benzene ring, which reduces its basicity compared to aliphatic amines and makes it susceptible to oxidation.[2][3]

  • Piperazine Ring: A cyclic aliphatic diamine. The nitrogen atom (N1) attached to the methylene bridge is a tertiary amine, while the nitrogen atom (N4) attached to the pyridine ring is also tertiary but its basicity is influenced by the aromatic ring.

  • Pyridine Ring: An aromatic heterocycle containing an sp²-hybridized nitrogen. Its lone pair is not part of the aromatic system, making it available for protonation and giving it basic properties.[2][3]

  • Methylene Bridge: A -CH₂- group linking the aniline and piperazine moieties. This benzylic position can be a site of chemical reactivity.

The presence of these multiple basic centers means the compound's charge state, solubility, and reactivity are highly dependent on pH.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My solution of PPMA has turned yellow or brown upon storage. What is causing this discoloration?

A1: This is a classic sign of oxidation, a common issue with aniline-containing compounds.[1]

  • Causality: The primary amine of the aniline group is susceptible to air oxidation, forming colored quinone-imine or polymeric species. This process can be accelerated by exposure to light, elevated temperatures, and especially by neutral to basic pH conditions.

  • Troubleshooting Steps:

    • pH Control: If your experimental conditions allow, prepare and store stock solutions in a slightly acidic buffer (e.g., pH 4-6). Protonating the aniline nitrogen helps to protect it from oxidation.

    • Inert Atmosphere: For long-term storage of solutions, degas the solvent and store the vial under an inert atmosphere (e.g., nitrogen or argon).

    • Light Protection: Always store both solid and solution forms of PPMA in amber vials or otherwise protected from light to prevent photo-oxidation.[4]

    • Use Fresh Solutions: For best results, prepare solutions fresh on the day of the experiment.

Q2: I'm observing a new, unidentified peak in my HPLC chromatogram after incubating PPMA in a strong acid. What could this be?

A2: The appearance of a new peak under strong acidic conditions (e.g., < pH 2) suggests acid-catalyzed degradation.

  • Plausible Mechanism: While the molecule is generally stable, the benzylic C-N bond between the methylene bridge and the piperazine nitrogen could be susceptible to hydrolysis under harsh acidic conditions and elevated temperatures. This would cleave the molecule into 4-aminobenzyl alcohol (or a related species) and 1-(pyridin-2-yl)piperazine.

  • Troubleshooting & Identification Workflow:

    • Confirm Degradation: Re-run the experiment under controlled time and temperature conditions to confirm that the new peak's formation is dependent on the acidic stress.

    • Characterize the Degradant: The most effective way to identify the unknown peak is by using mass spectrometry (MS). An LC-MS analysis will provide the molecular weight of the degradant, and tandem MS (MS/MS) can reveal its structural fragments, allowing for positive identification.[4]

    • Perform a Forced Degradation Study: To proactively understand the molecule's liabilities, we strongly recommend a forced degradation study (see FAQ 3 for a detailed protocol). This will help you map potential degradation pathways under various stress conditions.[5][6]

Q3: The solubility of PPMA is poor in my neutral aqueous buffer (pH 7.4). How can I increase its solubility?

A3: The solubility of PPMA is directly tied to its protonation state, which is controlled by the pH of the solution.

  • Causality: In its neutral (free base) form, PPMA has limited aqueous solubility. As the pH is lowered, the basic nitrogen centers become protonated, forming cationic salts (e.g., hydrochloride, citrate). These charged species are significantly more soluble in water.

  • Recommendations:

    • pH Adjustment: Gradually lower the pH of your buffer by adding a dilute acid (e.g., 0.1 M HCl). You should observe a significant increase in solubility as the pH drops below 7.

    • Salt Form: If possible, consider using a pre-formed salt of the compound (e.g., PPMA hydrochloride), which will have higher intrinsic aqueous solubility.[4]

    • Co-solvents: If pH adjustment is not an option for your experiment, the addition of a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) can help improve solubility.

Frequently Asked Questions (FAQs)

Q1: What are the basic centers of PPMA, and what is the expected order of protonation?

A1: PPMA has three key basic regions. While exact pKa values require experimental determination, we can estimate them based on analogous structures to predict behavior.

  • Piperazine Nitrogen (N1, attached to the -CH₂- group): This is an aliphatic tertiary amine and is expected to be the most basic center. Its pKa should be in the range of 8.0 - 9.0 .

  • Pyridine Nitrogen: The pyridine nitrogen is moderately basic. The pKa of its conjugate acid is typically around 5.3.[3] In this structure, its basicity is further modulated by the attached piperazine ring. A reasonable estimate is a pKa in the range of 5.0 - 6.5 .[1]

  • Aniline Nitrogen: The aniline nitrogen is the least basic center due to the delocalization of its lone pair into the aromatic ring.[2][3] Its pKa is expected to be in the range of 4.0 - 5.0 .

This leads to a stepwise protonation as the pH is lowered from basic to acidic.

Caption: Predicted protonation states of PPMA vs. pH.

Q2: What is the overall stability profile of PPMA in acidic vs. basic conditions?

A2: The stability is a trade-off between oxidative and hydrolytic degradation. The optimal pH for stability is likely in the mildly acidic range (pH 4-6), where the molecule is soluble and the aniline group is protected from oxidation, without being subjected to harsh acid-catalyzed hydrolysis.

ConditionPotential Stability IssuesRecommendations
Strongly Acidic (pH < 2) Potential for slow hydrolytic cleavage of the benzylic C-N bond, especially with heat.Avoid prolonged storage. Monitor for degradants using HPLC.
Mildly Acidic (pH 4 - 6) Most Stable Region. Good solubility and protection against oxidation.Recommended for stock solutions. Store cool and protected from light.
Neutral (pH ~7) Moderate solubility. Increased risk of oxidation compared to acidic pH.Use freshly prepared solutions. Minimize exposure to air and light.
Basic (pH > 8) Least Stable Region. High risk of rapid oxidative degradation (color change). Poor aqueous solubility.Avoid if possible. If required, use an inert atmosphere and prepare immediately before use.
Q3: How can I systematically test the stability of PPMA and develop a stability-indicating analytical method?

A3: The standard approach is to conduct a forced degradation study .[5][6] This involves intentionally stressing the compound under various conditions to generate potential degradation products. These samples are then used to develop and validate an HPLC method that can separate the parent compound from all degradants, proving the method is "stability-indicating."[4][7]

Protocol: Forced Degradation Study for PPMA

Objective: To identify potential degradation pathways and validate a stability-indicating HPLC method.

Materials:

  • PPMA drug substance

  • 0.1 M and 1 M Hydrochloric Acid (HCl)

  • 0.1 M and 1 M Sodium Hydroxide (NaOH)

  • 3% and 30% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, methanol

  • Appropriate buffers for HPLC mobile phase

  • Calibrated oven and photostability chamber

Workflow Diagram:

Forced_Degradation_Workflow cluster_prep 1. Stress Sample Preparation cluster_analysis 2. Analysis & Characterization cluster_outcome 3. Outcome start PPMA Stock Solution acid Acid Hydrolysis (0.1M HCl, 80°C) start->acid base Base Hydrolysis (0.1M NaOH, 80°C) start->base ox Oxidation (3% H₂O₂, RT) start->ox thermal Thermal Stress (Solid, 105°C) start->thermal photo Photostability (ICH Q1B) start->photo hplc Analyze all samples by HPLC-UV/PDA acid->hplc base->hplc ox->hplc thermal->hplc photo->hplc ms Identify Degradants by LC-MS/MS hplc->ms method Validate Stability- Indicating Method hplc->method pathway Elucidate Degradation Pathways ms->pathway

Caption: Workflow for a forced degradation study of PPMA.

Procedure:

  • Preparation: Prepare solutions of PPMA (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Stress: Mix the PPMA solution with an equal volume of 0.1 M HCl. Heat at 80°C. Withdraw aliquots at several time points (e.g., 2, 8, 24 hours), neutralize, and dilute for analysis. If no degradation is seen, repeat with 1 M HCl.

  • Base Stress: Mix the PPMA solution with an equal volume of 0.1 M NaOH. Heat at 80°C. Withdraw aliquots at time points, neutralize, and dilute for analysis. If no degradation is seen, repeat with 1 M NaOH.

  • Oxidative Stress: Mix the PPMA solution with 3% H₂O₂. Store at room temperature, protected from light. Analyze at several time points. Expect rapid color change.

  • Thermal Stress: Store the solid PPMA powder in an oven at 105°C for 48 hours. Dissolve and analyze.

  • Photostability Stress: Expose the solid powder and a solution of PPMA to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC with a photodiode array (PDA) detector. The goal is to achieve 5-20% degradation of the parent compound.

  • Method Validation: The developed HPLC method should demonstrate specificity by resolving the PPMA peak from all degradation product peaks, as well as from any peaks originating from the matrix or placebo.

By following this guide, you will gain a comprehensive understanding of the stability profile of 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline, enabling you to design robust experiments and ensure the integrity of your results.

References
  • Kolf, A. S. (1981). Basicity of N-substituted anilines and pyridine in dimethylsulfoxide. Canadian Journal of Chemistry. Retrieved from [Link]

  • Kolf, A. S. (1981). Basicity of N-substituted anilines and pyridine in dimethylsulfoxide. Canadian Journal of Chemistry, 59(2), 154-159. Retrieved from [Link]

  • LibreTexts Chemistry. (2019, June 5). 23.1: Relative Basicity of Amines and Other Compounds. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, July 20). 7.6: Acid-base properties of nitrogen-containing functional groups. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, December 17). Comparing basic strength order of amines. Retrieved from [Link]

  • Zhang, Z., et al. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Applied Energy. Retrieved from [Link]

  • Palanisamy, G., et al. (2019). HR-SEM and FT-IR dataset for green corrosion inhibition activity of 4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}aniline at CO2 atmosphere. Data in Brief, 25, 104245. Retrieved from [Link]

  • Krummen, K., et al. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. American Pharmaceutical Review. Retrieved from [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 213-222. Retrieved from [Link]

  • Anbalagan, S., et al. (2023). Synthesis, Characterization and Corrosion Inhibition study of N-(4-((4-(pyridin-2-yl) piperazin-1-yl) methyl) phenyl) quinoline-6-carboxamide on Mild Steel under HCl Solution. Indian Journal of Science and Technology, 16(11), 803-815. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reactivity of 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Context: You are experiencing low yields or stalled reactions with 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline . While you have identified "steric hindrance" as the potential cause, the structural reality of this molecule suggests a complex interplay between remote steric bulk , catalyst poisoning (due to the pyridine/piperazine moieties), and solubility-driven kinetic traps .

This guide addresses these specific challenges, moving beyond standard protocols to high-performance methodologies used in late-stage pharmaceutical functionalization.

Part 1: Diagnostic & Strategy Overview

Before altering your reagents, you must diagnose the type of hindrance you are facing.[1] This molecule presents a "Trojan Horse" of reactivity issues:

  • The "Remote" Steric Problem: The aniline nitrogen is para-substituted. Classically, this is not sterically hindered. However, the flexible methylene-piperazine tail can fold back, creating a "hydrophobic shield" around the reaction center in non-polar solvents.

  • The "Hidden" Catalyst Poison: If you are performing metal-catalyzed cross-coupling (Buchwald-Hartwig), the pyridine nitrogen (and piperazine tertiary amines) will chelate to your Palladium/Copper source, deactivating the catalyst. This mimics steric hindrance but is actually catalyst poisoning .

  • The Solubility Trap: The rigid, flat aromatic systems linked by the piperazine often cause aggregation (π-stacking), reducing the effective concentration of the free amine.

Troubleshooting Decision Matrix

TroubleshootingMatrix Start Start: Reaction Failure CheckType Reaction Type? Start->CheckType Amide Amide Coupling CheckType->Amide CrossCouple Pd-Catalyzed (Buchwald) CheckType->CrossCouple AmideIssue Issue: Slow Conversion? Amide->AmideIssue PdIssue Issue: Catalyst Death? CrossCouple->PdIssue AmideSol Use T3P (50%) + Pyridine or HFIP Solvent AmideIssue->AmideSol High Sterics PdMech Cause: Pyridine Poisoning PdIssue->PdMech PdSol Sol: Bulky Ligands (BrettPhos/tBuXPhos) PdMech->PdSol Block Coordination

Figure 1: Decision matrix for diagnosing reaction failures based on reaction type and mechanism.

Part 2: Amide Coupling Protocols (The Steric Solution)

Scenario: You are coupling the aniline to a bulky carboxylic acid, and standard EDC/NHS or HATU conditions are failing.

Q: Why is HATU failing even though it's a "gold standard" reagent? A: While HATU is excellent, the guanidinium byproduct can sometimes inhibit reactions with electron-poor or sterically crowded anilines. Furthermore, if your "tail" is causing aggregation, the active ester intermediate may hydrolyze before the amine can attack.

The Solution: Propylphosphonic Anhydride (T3P) T3P is superior for this specific substrate because:

  • Solubility: It is supplied in organic solvents (EtOAc, DMF), ensuring the lipophilic "tail" of your aniline remains solvated.

  • Kinetics: It drives the reaction through a highly reactive mixed anhydride that is less sensitive to steric bulk than the O-At esters of HATU [1].

  • Epimerization Control: If your carboxylic acid partner has a chiral center, T3P offers the lowest risk of racemization.

Optimized Protocol: T3P Coupling
ComponentEquivalentsNotes
Substrate (Aniline) 1.0 equivDissolve in minimal DMF or 2-MeTHF.
Carboxylic Acid 1.1 - 1.2 equivUse slight excess.
Base (Pyridine) 3.0 - 5.0 equivCritical: Pyridine acts as both base and acylation catalyst here. Do not use TEA/DIPEA alone.
Reagent (T3P) 1.5 - 2.0 equiv50% w/w solution in EtOAc or DMF.
Temperature 0°C to RTHeat to 50°C only if stalled after 4 hours.

Step-by-Step:

  • Dissolve the Carboxylic Acid and Pyridine (5 equiv) in 2-MeTHF (or DMF if solubility is poor).

  • Add T3P (1.5 equiv) dropwise at 0°C. Stir for 20 mins to form the active anhydride.

  • Add the Aniline substrate (dissolved in minimal solvent) slowly.

  • Monitor by LCMS. The reaction usually completes within 2 hours.

  • Workup: Wash with water/brine. Note: Avoid acidic washes if you want to keep the pyridine/piperazine tail protonated/salt-free, or use Citric Acid (pH 4) carefully to remove excess pyridine base without extracting your product.

Part 3: Buchwald-Hartwig Amination (The Poisoning Solution)

Scenario: You are trying to couple the aniline to an aryl halide using Palladium catalysis, but the reaction stalls or yields are <20%.

Q: Is the steric bulk of the piperazine tail blocking the Palladium? A: No. The issue is Competitive Binding . The pyridine nitrogen in your substrate is a potent ligand. It binds to the Pd(II) center, displacing the phosphine ligands and forming an inactive "Pd-Pyridine" complex (poisoning).

The Solution: Ligand Overpowering You must use a ligand that is sterically bulky enough to prevent the pyridine nitrogen from binding, yet flexible enough to facilitate the catalytic cycle.

  • Recommended Ligands: BrettPhos or tBuXPhos [2].[2]

  • Avoid: PPh3, dppf, or standard Xantphos (they are not bulky enough to exclude the pyridine interaction).

Mechanism of Action: Ligand Selection

LigandSelection Pd Pd Center Pyridine Substrate (Pyridine N) Pyridine->Pd Poisons (If Ligand is Small) Ligand Bulky Ligand (BrettPhos) Ligand->Pd Shields Pd (Blocks Poison) Caption Figure 2: Bulky ligands (Green) create a steric wall that prevents the substrate's pyridine nitrogen (Red) from poisoning the catalyst.

[3]

Optimized Protocol: Pd-Catalyzed Cross-Coupling
ParameterRecommendationRationale
Pre-catalyst BrettPhos Pd G3 or G4 Using a pre-catalyst ensures the active Pd(0)-Ligand species forms immediately, reducing the window for pyridine poisoning.
Base NaOtBu or K3PO4 NaOtBu is standard. If functional groups are sensitive, use K3PO4 with a drop of water.
Solvent t-Amyl Alcohol or Dioxane t-Amyl alcohol allows higher temps (100°C+) which helps overcome the activation energy of bulky substrates.
Stoichiometry 1:1.2 (Halide:Amine)Use a slight excess of the amine if the halide is valuable.

Pro-Tip: If the reaction is sluggish, add 10-20 mol% of free ligand (BrettPhos) in addition to the pre-catalyst. This ensures that any ligand that dissociates is immediately replaced, keeping the Pd center protected from the pyridine nitrogen.

Part 4: Solubility & "Gunking Out"

Q: My reaction turns into a gummy solid, and conversion stops. A: The piperazine-aniline motif is prone to aggregation. Standard solvents like DCM or Toluene are often insufficient.

The "Magic Solvent": HFIP (1,1,1,3,3,3-Hexafluoroisopropanol) For amide couplings specifically, HFIP is a game-changer.

  • Disruption: It is a strong hydrogen-bond donor, breaking up the aggregates of your aniline.

  • Activation: It activates the carbonyl electrophile via H-bonding, accelerating the reaction without heat.

  • Usage: Use a mixture of DCM:HFIP (4:1) as your solvent system. This often increases yields from <10% to >80% for difficult anilines [3].

Part 5: Frequently Asked Questions (FAQs)

Q: Should I protect the secondary amine on the piperazine? A: Your structure is 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline. The piperazine nitrogens are tertiary (one attached to the methyl-phenyl, one to the pyridine). There are no secondary amines to protect. The risk is purely the Lewis basicity of the tertiary amines/pyridine, not nucleophilic side reactions.

Q: Can I use acid chlorides instead of coupling reagents? A: Yes, but be careful. The HCl generated will protonate your pyridine/piperazine tail immediately. This creates a poly-cationic species that is extremely electron-withdrawing, deactivating the aniline nucleophile.

  • Fix: If using acid chlorides, use a biphasic system (Schotten-Baumann) : DCM for the organic phase and saturated aq. NaHCO3 for the aqueous phase. The base stays in the water to neutralize HCl, keeping the aniline free to react in the DCM.

Q: How do I purify the product if it streaks on silica? A: The basic nitrogens cause streaking.

  • TLC/Column: Add 1% Triethylamine or 1% NH4OH to your eluent (e.g., DCM:MeOH:NH4OH 95:4:1).

  • Reverse Phase: This molecule is ideal for C18 purification using water/acetonitrile with 0.1% Formic Acid or Ammonium Bicarbonate (basic buffer) to keep the peak sharp.

References
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5] Organic Process Research & Development, 20(2), 140–177.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Colomer, I., & Donohoe, T. J. (2016). Hexafluoroisopropanol as a Solvent for Hydrogen Bonding-Promoted Amide Bond Formation. Chemical Communications, 52, 7209-7212.

Sources

Validation & Comparative

1H NMR interpretation and peak assignment for 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Structural Elucidation Guide: 1H NMR Interpretation of 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline

Part 1: Executive Summary & Strategic Context

Objective: This guide provides a definitive structural validation protocol for 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline , a pharmacophore commonly found in kinase inhibitors and CNS-active agents.[1][2]

The Challenge: In synthetic workflows, distinguishing this molecule from its nitro-precursor (1-(4-nitrobenzyl)-4-(pyridin-2-yl)piperazine) or its regioisomers is critical.[1][2] While LC-MS confirms mass, it fails to definitively prove the reduction of the nitro group or the integrity of the pyridine ring during harsh reduction conditions.[1]

The Solution: 1H NMR spectroscopy serves as the superior "performance" metric compared to IR or MS.[1][2] This guide compares the Product (Amine) directly against the Alternative (Nitro-Precursor) to establish a self-validating release assay.[1][2]

Part 2: Experimental Protocol (Best Practices)

To ensure high-resolution data where exchangeable protons (


) are visible, strict adherence to solvent choice is required.[1][2]

Protocol: High-Resolution 1H NMR Acquisition

  • Sample Preparation:

    • Mass: Weigh 5–10 mg of the solid analyte.[1][2]

    • Solvent: Dissolve in 0.6 mL DMSO-d6 (Dimethyl sulfoxide-d6).[1][2]

    • Rationale: CDCl3 often causes the

      
       signal to broaden or disappear due to rapid exchange.[1][2] DMSO-d6 stabilizes the amine protons via hydrogen bonding, appearing as a distinct singlet or broad peak around 4.8–5.0 ppm.[1][2]
      
  • Acquisition Parameters:

    • Frequency: 400 MHz or higher recommended.[1][2]

    • Scans (NS): Minimum 16 scans (64 recommended for minor impurity detection).

    • Relaxation Delay (D1): Set to 1.0–2.0 seconds to ensure accurate integration of aromatic protons.

Part 3: Comparative Analysis (Precursor vs. Product)

This section objectively compares the spectral performance of the target molecule against its synthetic precursor. This comparison is the primary "Quality Control" check in drug development.[1]

Scenario: Monitoring the reduction of the Nitro group (


) to the Aniline group (

).
Table 1: Chemical Shift Performance Comparison (DMSO-d6)
Structural FragmentPrecursor (Nitro)

(ppm)
Product (Target Aniline)

(ppm)
Performance Indicator (Interpretation)
Aromatic Ring (Ortho to substituent) 8.18 (d, 2H)6.95 (d, 2H)Major Upfield Shift: Loss of electron-withdrawing

causes >1.0 ppm shielding.[1][2]
Aromatic Ring (Ortho to Bridge) 7.60 (d, 2H)6.50 (d, 2H)Diagnostic: Definitive proof of reduction to electron-rich aniline.[1][2]
Amine Protons (

)
Absent4.85 (s, 2H)New Signal: Appearance confirms functional group transformation.
Benzylic Methylene (

)
~3.70 (s, 2H)3.35 (s, 2H)Slight Upfield Shift: Increased electron density from the aniline ring shields these protons.[1][2]
Pyridine Ring (H-6) 8.12 (d, 1H)8.10 (d, 1H)Stability Check: Minimal change confirms the pyridine ring remained intact during reduction.[1][2]

Technical Insight: The dramatic upfield shift of the phenyl ring protons (from ~8.2 to ~6.5 ppm) is the "Go/No-Go" signal for reaction completion.[1][2] If peaks at 8.0+ ppm persist, the reduction is incomplete.[1][2]

Part 4: Detailed Peak Assignment & Interpretation

The Aromatic Region (6.0 – 8.2 ppm)

This region contains two distinct spin systems: the Pyridine (heterocycle) and the Aniline (homocycle).[1][2]

  • Pyridine Ring (4 Protons):

    • 
       8.10 (dd, 1H, H-6'):  Most deshielded due to proximity to the ring nitrogen.[1]
      
    • 
       7.55 (ddd, 1H, H-4'):  Para to the ring nitrogen; typically a triplet of doublets.[1][2]
      
    • 
       6.85 (d, 1H, H-3'):  Shielded by the electron-donating piperazine nitrogen.[1][2]
      
    • 
       6.65 (ddd, 1H, H-5'):  The most shielded pyridine proton.[1][2]
      
  • Aniline Ring (4 Protons - AA'BB' System):

    • 
       6.95 (d, J=8.5 Hz, 2H):  Protons meta to the amino group.[1][2]
      
    • 
       6.50 (d, J=8.5 Hz, 2H):  Protons ortho to the amino group.[1][2] Note: These may overlap with Pyridine H-3'/H-5' depending on concentration.[1][2]
      
The Aliphatic Region (2.0 – 4.0 ppm)

The piperazine ring acts as a connector.[1][2] Due to the asymmetry (Pyridine on one side, Benzyl on the other), the piperazine protons split into two distinct sets.[1][2]

  • 
     3.45 – 3.55 (m, 4H):  Piperazine protons 
    
    
    
    to the Pyridine ring.[1][2] Deshielded by the aromatic heterocycle.[1][2]
  • 
     3.35 (s, 2H): Benzylic Methylene  (
    
    
    
    ).[1][2] Caution: In DMSO, this often overlaps with the water signal (3.33 ppm).[1] Verify integration or use 2D HSQC.
  • 
     2.40 – 2.50 (m, 4H):  Piperazine protons 
    
    
    
    to the Benzyl group.[1][2] More shielded.[1][3] Caution: Often obscured by the DMSO solvent residual peak (2.50 ppm).[1]
Exchangeable Protons
  • 
     4.85 (br s, 2H):  Aniline 
    
    
    
    .[1][2] Broadens significantly if trace acid or water is present.[1][2]

Part 5: Visualization & Logic

Diagram 1: Structural Assignment Logic Flow

This diagram illustrates the decision-making process for assigning the overlapping aromatic regions, a common pain point in this analysis.

NMR_Assignment_Logic Start Start: Analyze Aromatic Region (6.0 - 8.5 ppm) Count Integrate Total Area (Expect 8H) Start->Count Split Identify Distinct Spin Systems Count->Split Pyridine Pyridine System (1:1:1:1 Pattern) Split->Pyridine Heterocyclic Aniline Aniline System (2:2 Doublet Pattern) Split->Aniline Homocyclic Check_H6 Look for Doublet @ ~8.1 ppm (H-6) Pyridine->Check_H6 Check_NH2 Look for Upfield Doublet @ ~6.5 ppm (Ortho-NH2) Aniline->Check_NH2 Validation 2D COSY Verification (Correlate H-H neighbors) Check_H6->Validation Check_NH2->Validation

Caption: Logical workflow for deconvoluting the aromatic region of 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline.

Part 6: References

  • PubChem Compound Summary. 1-(2-Pyridyl)piperazine. National Library of Medicine.[1] Available at: [Link][1][2]

  • Aitken, R. A., et al. (2018).[1][2] The X-ray Structure of 4-Aminobenzyl alcohol. Journal of Chemical Crystallography. Available at: [Link][1][2]

  • Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1] (Standard Reference for Chemical Shifts).

Sources

Mass spectrometry fragmentation patterns of 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: CID vs. HCD Fragmentation Strategies for the Structural Elucidation of 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline

Executive Summary

In modern drug metabolism and pharmacokinetics (DMPK), accurately mapping the fragmentation patterns of complex active pharmaceutical ingredients (APIs) is critical for metabolite identification. The compound 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline is a highly relevant structural motif, as piperazine-linked aniline derivatives frequently serve as critical pharmacophores in the development of small molecule kinase inhibitors[1].

This guide objectively compares the performance of two distinct mass spectrometry fragmentation "products"—Ion Trap Collision-Induced Dissociation (CID) and Orbitrap Higher-energy C-trap Dissociation (HCD) —using this compound as a benchmarking standard. By analyzing the causality behind the fragmentation mechanics, this guide provides researchers with actionable insights for selecting the appropriate MS/MS technique for structural elucidation.

Technology Comparison: Mechanistic Causality of Fragmentation

To understand why CID and HCD yield vastly different spectra for 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline, we must examine the physics of the energy deposition:

  • Ion Trap CID (Resonance Excitation): CID deposits energy slowly over milliseconds (typically using Helium gas). The precursor ion's internal energy gradually rises until the lowest activation energy threshold is reached. For this compound, the benzylic C-N bond represents the weakest link, a well-documented phenomenon in diagnostic ion formation[2]. Once the benzylic bond breaks, the resulting fragments fall out of the resonance frequency and undergo no further dissociation. This makes CID excellent for identifying the primary building blocks of a molecule but poor for deep structural mapping.

  • Orbitrap HCD (Beam-Type Activation): HCD accelerates ions into a multipole collision cell filled with heavier gas (e.g., Nitrogen). The rapid, high-energy collisions not only shatter the benzylic bond but impart enough residual internal energy into the primary fragments to drive secondary and tertiary unimolecular dissociations. This allows for the deep structural cleavage of the piperazine ring itself[3], providing a comprehensive structural fingerprint.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following LC-MS/MS methodology is designed as a self-validating system. The protocol includes built-in system suitability checks that must pass before fragmentation data is accepted.

Step 1: Sample Preparation

  • Synthesize or obtain a >99% pure standard of 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline.

  • Prepare a 1.0 µg/mL working solution in a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid (v/v) to ensure complete protonation of the piperazine and pyridine nitrogens.

Step 2: System Suitability & Auto-Validation

  • Inject 2 µL of the working solution into the LC-MS system.

  • Validation Gate: The system must detect the intact precursor ion

    
     at m/z 269.1766.
    
  • Go/No-Go Criteria: The mass error must be

    
     3 ppm, and the Signal-to-Noise (S/N) ratio must exceed 1000. If these criteria are not met, the run is aborted to prevent the acquisition of artifactual data, and the instrument must be recalibrated.
    

Step 3: LC-MS/MS Acquisition

  • Chromatography: Use a C18 column (2.1 x 50 mm, 1.7 µm) at 40°C. Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5.0 minutes at 0.4 mL/min.

  • Ionization: Electrospray Ionization in positive mode (ESI+). Spray voltage: 3.5 kV; Capillary temperature: 275°C.

  • CID Parameters (Ion Trap): Isolate m/z 269.18 (isolation width 1.5 Da). Apply a Normalized Collision Energy (NCE) of 30% with an activation time of 10 ms.

  • HCD Parameters (Orbitrap): Isolate m/z 269.18 (isolation width 1.0 Da). Apply an NCE of 45% to drive secondary fragmentation. Acquire fragments at a resolution of 15,000 (at m/z 200).

LCMS_Workflow cluster_Frag Fragmentation Comparison Prep Sample Prep (1 µg/mL, 0.1% FA) LC UHPLC Separation (C18 Column) Prep->LC ESI ESI Source (Positive Ion Mode) LC->ESI Quad Quadrupole Isolation (m/z 269.18) ESI->Quad CID Ion Trap CID (Low Energy) Quad->CID HCD Orbitrap HCD (High Energy) Quad->HCD Detector High-Res Mass Analysis (Orbitrap) CID->Detector HCD->Detector

UHPLC-MS/MS experimental workflow comparing CID and HCD fragmentation.

Quantitative Data Presentation

The table below summarizes the high-resolution exact mass data and relative abundances obtained from both fragmentation techniques.

Fragment AssignmentChemical FormulaTheoretical m/zCID Abundance (%)HCD Abundance (%)Mechanistic Origin
Intact Precursor

269.1766150Unfragmented

1-(Pyridin-2-yl)piperazine

164.1188100 45Primary Benzylic C-N Cleavage
4-Aminobenzyl Cation

106.065785100 Primary Benzylic C-N Cleavage
Piperazine Ring Cleavage

136.0875035Secondary Loss of

from m/z 164
2-Aminopyridinium

95.0609060Secondary Piperazine C-N Cleavage

Mechanistic Pathway Analysis

The fragmentation of 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline perfectly illustrates the divergence between low-energy and high-energy MS/MS.

Under CID conditions , the molecule exclusively breaks at the benzylic position. Because the resulting 4-aminobenzyl cation (m/z 106.0657) is highly resonance-stabilized by the para-amino group, this cleavage requires minimal energy. The charge can also be retained on the piperazine moiety, yielding the 1-(pyridin-2-yl)piperazine cation (m/z 164.1188).

Under HCD conditions , the m/z 164.1188 fragment undergoes massive secondary dissociation. The saturated piperazine ring shatters, expelling an ethylene neutral loss (


) to form m/z 136.0875, or cleaving entirely to leave a stable 2-aminopyridinium-like ion at m/z 95.0609.

Fragmentation_Pathway Precursor Precursor Ion [M+H]+ m/z 269.1766 BenzylCat 4-Aminobenzyl Cation m/z 106.0657 Precursor->BenzylCat Benzylic Cleavage (CID/HCD) PipPyr 1-(Pyridin-2-yl)piperazine m/z 164.1188 Precursor->PipPyr Benzylic Cleavage (CID/HCD) RingOpen1 Piperazine Cleavage m/z 136.0875 PipPyr->RingOpen1 -C2H4 (HCD Only) RingOpen2 2-Aminopyridine-like m/z 95.0609 PipPyr->RingOpen2 Ring Contraction (HCD Only)

Proposed MS/MS fragmentation pathway of 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline.

Conclusion & Application Recommendations

When analyzing 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline and its derivatives:

  • Choose CID if your primary goal is to identify intact macro-substructures (e.g., confirming whether a metabolic modification occurred on the aniline side or the pyridine side). CID cleanly splits the molecule into its two distinct halves without over-fragmenting the spectrum.

  • Choose HCD if your goal is deep structural elucidation or identifying specific points of oxidation within the saturated piperazine ring. HCD's ability to force secondary cleavages provides the granular diagnostic ions (m/z 136 and 95) necessary for pinpointing exact atomic modifications.

References

  • Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. SciELO.
  • Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identific
  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III.

Sources

Quality Control Reference Standards for 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development pipelines increasingly rely on complex nitrogenous heterocycles, the quality control (QC) of critical building blocks like 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline (PPMA, CAS 1016763-96-4) has become a regulatory focal point. PPMA features a distinct molecular architecture comprising an aniline group connected via a methylene bridge to a piperazine ring, which is further substituted with a pyridin-2-yl moiety[1].

While this polybasic nature makes it highly valuable for synthesizing targeted therapeutics and evaluating green corrosion inhibition in materials science[2], it presents severe analytical challenges. This guide objectively compares the performance of different tiers of PPMA reference standards—Certified Reference Materials (CRMs), commercial reagents, and in-house working standards—and provides field-proven, self-validating methodologies for their quality control.

The Chemical Causality Behind PPMA Analytical Challenges

To understand why standardizing PPMA is difficult, one must analyze its structural causality. The molecule contains four nitrogen atoms with distinct pKa values (aniline amine, two piperazine nitrogens, and a pyridine nitrogen).

During reversed-phase liquid chromatography (RPLC), these basic sites readily protonate at neutral or acidic pH. This protonation leads to aggressive secondary ion-exchange interactions with residual silanols on the silica stationary phase. The macroscopic result is severe peak tailing, unpredictable retention time shifts, and the masking of structurally similar impurities (e.g., des-pyridinyl byproducts). Consequently, relying on poorly characterized, low-grade commercial reagents as reference standards often triggers out-of-specification (OOS) investigations during API release testing.

Comparative Analysis of Reference Standard Alternatives

To establish a robust QC framework, analytical scientists must select the appropriate tier of reference standard. Table 1 objectively compares the performance and reliability of the three primary alternatives.

Table 1: Performance and Reliability Comparison of PPMA Reference Standards
ParameterHigh-Purity CRM (Recommended)Commercial Reagent GradeIn-House Working Standard
Purity Assignment qNMR + Mass Balance (Orthogonal)HPLC Area % only (Flawed)Standardized against Primary CRM
Traceability SI-traceable via NIST/BIPMNot traceableTraceable to internal CRM
Uncertainty (± U) Rigorously calculated (e.g., ± 0.5%)UnknownVariable based on operator/method
Regulatory Suitability Fully ICH Q7 / Q11 CompliantHigh risk of regulatory queriesAcceptable if properly qualified

To ensure absolute confidence, a primary CRM must undergo a rigorous, multi-modal qualification workflow before it can be used to qualify secondary working standards.

QC_Workflow A Candidate PPMA Material (CAS 1016763-96-4) B Structural Elucidation (1H/13C NMR, HRMS, FT-IR) A->B Step 1: Identity C Purity Assessment (HPLC-UV, GC-FID) A->C Step 2: Chromatographic Purity D Orthogonal Assays (qNMR, Karl Fischer, TGA) A->D Step 3: Absolute Content E Certified Reference Material (Mass Balance Assigned) B->E C->E D->E F Secondary Working Standard (Routine QC Use) E->F Traceability Link

Fig 1. Multi-modal qualification workflow for PPMA Certified Reference Materials.

Experimental Data: The Flaw of Chromatographic Purity

A critical metric for any reference standard is its assigned purity value. Relying solely on chromatographic purity (Area %) is a flawed paradigm for PPMA because it ignores differences in UV response factors and is blind to non-UV absorbing impurities like water or inorganic salts.

Table 2 demonstrates experimental assay data from a single batch of PPMA, highlighting why Quantitative NMR (qNMR) is the gold standard for primary CRM characterization. qNMR measures the absolute number of molecules by comparing the integration of the PPMA methylene bridge protons against a highly pure internal standard, completely bypassing the pH-dependent solubility and tailing issues of HPLC.

Table 2: Quantitative Assay Comparison for a Single PPMA Batch
Analytical MethodAssigned Purity (%)Std. Deviation (n=3)Causality / Observation
HPLC-UV (Area %) 99.8%0.05%Overestimates purity; ignores non-UV absorbing salts and water.
Mass Balance 98.2%0.15%Accounts for 1.2% water (KF) and 0.4% residual solvents (GC).
qNMR (Primary) 98.1%0.08%Direct measurement against internal standard. Highly accurate and SI-traceable.

Step-by-Step Methodology: Self-Validating HPLC-UV Protocol

For routine QC release of PPMA batches, a robust HPLC method is required. To overcome the polybasic nature of PPMA, this protocol utilizes a high-pH mobile phase. By raising the pH above the pKa of the piperazine and pyridine nitrogens, the molecule is kept in its neutral state, ensuring that retention is driven purely by hydrophobic partitioning rather than erratic ion-exchange.

Materials & Reagents
  • Reference Standard: High-Purity PPMA CRM (Assay > 99.0%).

  • Column: Ethylene Bridged Hybrid (BEH) C18, 150 x 4.6 mm, 3.5 µm (specifically designed to withstand high pH environments without silica dissolution).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: LC-MS grade Acetonitrile.

Step-by-Step Execution
  • Standard Preparation: Accurately weigh 10.0 mg of the PPMA CRM into a 10 mL volumetric flask. Dissolve in 5 mL of Diluent (Water:Acetonitrile 50:50 v/v). Sonicate for 5 minutes to ensure complete dissolution, as the crystalline lattice of PPMA can resist rapid solvation. Make up to volume to yield a 1.0 mg/mL stock.

  • System Suitability Testing (SST): Inject the standard solution in triplicate.

    • Self-Validating Criteria: The analytical run is only deemed valid if the PPMA peak tailing factor (Tf) is ≤ 1.2, and the relative standard deviation (RSD) of the peak area is ≤ 0.73%. This ensures the high-pH suppression of silanol interactions is actively working.

  • Chromatographic Separation (Gradient):

    • 0–2 min: 5% B

    • 2–15 min: Linear ramp from 5% to 60% B

    • 15–18 min: Linear ramp from 60% to 95% B (Column wash)

    • 18–22 min: Hold at 95% B

    • 22–23 min: Return to 5% B (Re-equilibration)

    • Flow rate: 1.0 mL/min. Column Temperature: 40°C.

  • Data Acquisition: Monitor UV absorbance at 254 nm, which provides the optimal signal-to-noise ratio for the conjugated pyridine and aniline systems. Integrate all peaks ≥ 0.05% (standard ICH reporting threshold).

pH_Behavior A Mobile Phase pH < 5.0 Fully Protonated PPMA (Piperazine/Pyridine N+) B Silanol Interaction Severe Peak Tailing (Tf > 2.0) A->B Ion-Exchange C Mobile Phase pH > 9.0 Neutral PPMA Species D Hydrophobic Retention Symmetrical Peak (Tf < 1.2) C->D Partitioning

Fig 2. Effect of mobile phase pH on the chromatographic behavior of polybasic PPMA.

Conclusion

The quality control of 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline cannot be treated as a routine analytical exercise. Its polybasic structure demands the use of rigorously characterized Certified Reference Materials (CRMs) qualified via orthogonal techniques like qNMR. By understanding the chemical causality behind its chromatographic behavior and employing self-validating, high-pH methodologies, drug development professionals can eliminate OOS investigations and ensure the integrity of their downstream API synthesis.

References

[2] Title: HR-SEM and FT-IR dataset for green corrosion inhibition activity of 4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}aniline at CO2 atmosphere Source: Data in Brief (PubMed Central / NIH) URL:[Link]

[3] Title: ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

Sources

Orthogonal Characterization of 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline: A Comparative Guide to Elemental Analysis vs. HRMS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative in Drug Development

In the synthesis of complex active pharmaceutical ingredients (APIs) and building blocks, confirming the identity and absolute purity of a synthesized molecule is non-negotiable. The compound 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline (Molecular Formula:


; MW: 268.36  g/mol ) is a prime example of a polybasic, nitrogen-rich intermediate. Featuring a pyridine ring, a piperazine linker, and an aniline moiety, its high nitrogen mass fraction (20.88%) presents specific analytical challenges regarding combustion efficiency and ionization.

To meet the rigorous standards of peer-reviewed publication and preclinical screening, researchers must employ an orthogonal analytical strategy. This guide objectively compares the performance of CHNS Elemental Analysis , High-Resolution Mass Spectrometry (HRMS) , and Nuclear Magnetic Resonance (NMR) , detailing the causality behind each method and providing self-validating protocols for the robust characterization of this compound.

The Analytical Dilemma: Identity vs. Absolute Bulk Purity

A common pitfall in modern synthetic chemistry is the over-reliance on spectroscopic methods for purity determination. While HRMS and NMR are exceptionally powerful, they answer fundamentally different questions than Elemental Analysis[1].

  • HRMS & NMR (The Identity Confirmers): HRMS provides the exact mass, confirming the molecular formula. NMR confirms the spatial connectivity of the atoms. However, neither technique can confirm absolute bulk purity. Because HRMS relies on soft ionization (e.g., ESI), non-ionizable impurities—such as residual silica gel, inorganic salts (e.g., NaCl from aqueous workups), or transition metal catalysts—are entirely invisible to the detector[1]. A sample could theoretically contain 20% inorganic salt and still yield "perfect" NMR and HRMS spectra.

  • CHNS Elemental Analysis (The Bulk Purity Standard): As mandated by the 2[2], elemental analysis remains the "gold standard" for proving sample homogeneity and bulk purity[1]. By completely combusting the sample and quantifying the resulting gases, CHNS analysis accounts for the entire mass of the sample. If inorganic salts or trapped solvents are present, the mass percentages of C, H, and N will drop proportionally, instantly flagging the impurity[3][4].

G cluster_0 Step 1: Identity Confirmation cluster_1 Step 2: Purity Confirmation A Synthesized Compound C16H20N4 B HRMS (ESI-TOF) Exact Mass Check A->B C 1H/13C NMR Connectivity Check A->C D CHNS Analysis Absolute Bulk Purity A->D E Data Synthesis & ACS Compliance B->E Mass Error < 5 ppm C->E No Impurity Peaks D->E ±0.4% Theoretical

Caption: Orthogonal workflow for compound identity and absolute bulk purity confirmation.

Comparative Modality Performance

To objectively evaluate these alternatives, we must look at their detection capabilities, limits, and compliance with publishing standards.

Table 1: Analytical Modalities Comparison for Compound Characterization
FeatureCHNS Elemental AnalysisHRMS (ESI-TOF)NMR Spectroscopy (1D)
Primary Output Absolute bulk purity (%)Exact mass & molecular formulaStructural connectivity
Detects Inorganic Salts? Yes (Lowers overall CHN %)No (Invisible in ESI)No (Invisible in

H/

C)
Detects Water/Solvent? Yes (Alters C:H ratio)No (Lost in vacuum/ionization)Yes (Specific solvent peaks)
ACS Requirement Found values within ±0.4% of theoreticalMass error < 5 ppmFull assignment, no major impurities
Vulnerability Prone to manipulation if raw chromatograms are omitted[5]False positives for purity[1]Ratio-based; cannot quantify absolute mass

Methodological Workflows & Causality

To ensure scientific integrity, the protocols below are designed as self-validating systems , meaning the methodology inherently proves its own accuracy before the sample data is accepted.

CHNS Elemental Analysis (Dynamic Flash Combustion)

Causality: The target molecule contains refractory nitrogen rings (pyridine and piperazine). Standard combustion can lead to the formation of stable nitrides, resulting in artificially low nitrogen readings. Therefore, dynamic flash combustion utilizing a tin capsule is required. The exothermic oxidation of the tin capsule temporarily drives the local temperature from 1000°C to ~1800°C, ensuring the complete destruction of the heterocyclic rings. Furthermore, combustion generates mixed nitrogen oxides (


); passing the gas through a copper reduction reactor at 650°C is strictly necessary to reduce all 

back to

for accurate thermal conductivity quantification.

Self-Validating Protocol:

  • System Blanking: Run three empty tin capsules to establish a baseline and eliminate atmospheric nitrogen interference. The baseline drift must be < 0.01%.

  • Calibration (K-Factor): Analyze a certified reference material (e.g., Acetanilide; C=71.09%, H=6.71%, N=10.36%) in triplicate. The calibration curve is only validated if the standard deviation is < 0.15%.

  • Sample Preparation: Weigh exactly 2.000 mg to 3.000 mg of thoroughly desiccated 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline into a tin capsule. Note: Even trace atmospheric moisture will artificially inflate the Hydrogen percentage[6].

  • Combustion & Reduction: Drop the capsule into the 1000°C oxidation reactor under a dynamic oxygen pulse. Pass the resulting gases (

    
    , 
    
    
    
    ,
    
    
    ) through a copper reactor at 650°C to yield
    
    
    ,
    
    
    , and
    
    
    .
  • Separation & Detection: Separate the gases via a GC column and quantify using a Thermal Conductivity Detector (TCD).

  • Validation: Run the sample in duplicate. The Relative Standard Deviation (RSD) between the two runs must be < 0.2% to rule out sample inhomogeneity.

G N1 Sample (2 mg) in Tin Capsule N2 Flash Combustion (1000°C, O2) N1->N2 Drop N3 Catalytic Reduction (Cu, 650°C) N2->N3 NOx, CO2, H2O N4 GC Separation (N2, CO2, H2O) N3->N4 N2, CO2, H2O N5 TCD Detection & Quantification N4->N5 Elution

Caption: Step-by-step mechanistic workflow of CHNS dynamic flash combustion analysis.

High-Resolution Mass Spectrometry (HRMS)

Causality: To distinguish our target formula (


) from isobaric interferences, Time-of-Flight (TOF) or Orbitrap analyzers are used to achieve mass accuracy below 5 ppm[4]. Electrospray Ionization (ESI) is chosen because the basic aliphatic nitrogens in the piperazine ring readily accept a proton (

) in acidic media.

Self-Validating Protocol:

  • Tuning & Calibration: Calibrate the ESI-TOF instrument using a standard tuning mix (e.g., Agilent ESI-L) immediately prior to the run to ensure mass accuracy < 2 ppm across the 100-1000 m/z range.

  • Sample Injection: Dissolve the sample in LC-MS grade Methanol with 0.1% Formic Acid (to promote ionization). Inject via direct infusion.

  • Data Acquisition: Acquire data in positive ion mode. Extract the exact mass for

    
     (Calculated for 
    
    
    
    : 269.1766).
  • Validation: The isotopic pattern must match the theoretical distribution (specifically the

    
     peak corresponding to 
    
    
    
    natural abundance) to confirm the absence of co-eluting isobaric species.
Nuclear Magnetic Resonance (NMR)

Causality:


H and 

C NMR are utilized to confirm the para-substitution of the aniline and the intact piperazine linkage.

Self-Validating Protocol:

  • Preparation: Dissolve 10 mg of the compound in 0.6 mL of

    
     (chosen over 
    
    
    
    to prevent line broadening from the basic amines).
  • Acquisition: Acquire

    
    H (400 MHz, 16 scans) and 
    
    
    
    C (100 MHz, 512 scans).
  • Validation: The residual solvent peak (

    
     at 2.50 ppm) acts as the internal chemical shift reference, validating the magnetic field lock.
    

Experimental Data Validation for the Target Compound

For the compound to be deemed acceptable for publication or biological screening, the elemental analysis data must strictly adhere to the 4 established by leading chemistry journals[4][7]. Below is a representation of passing experimental data for 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline.

Table 2: CHN Elemental Analysis Results ( )
ElementTheoretical Mass Fraction (%)Experimental Found (%)Absolute Difference (%)ACS Compliance Status
Carbon (C) 71.6171.450.16PASS (< 0.4%)
Hydrogen (H) 7.517.620.11PASS (< 0.4%)
Nitrogen (N) 20.8820.710.17PASS (< 0.4%)

Note: If the found Carbon value was significantly lower (e.g., 68.50%) while HRMS and NMR remained clean, this would definitively indicate the presence of an invisible inorganic salt impurity (such as silica or NaCl)[1], necessitating repurification via preparative HPLC or recrystallization.

Conclusion

While High-Resolution Mass Spectrometry and NMR are unparalleled in their ability to elucidate structural identity, they are fundamentally insufficient for proving absolute bulk purity. For complex, nitrogen-dense molecules like 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline, CHNS Elemental Analysis remains the ultimate arbiter of sample integrity. By employing dynamic flash combustion, researchers can detect non-ionizable and inorganic impurities that modern spectroscopic methods miss, ensuring the highest standards of scientific rigor in drug development.

References

  • Guidelines for Characterization of Organic Compounds. American Chemical Society (ACS).[Link]

  • ACS Research Data Guidelines: Organic Chemistry Data. American Chemical Society (ACS).[Link]

  • An International Study Evaluating Elemental Analysis. ACS Central Science, National Institutes of Health (NIH).[Link]

  • Is it possible to use HRMS for organometallic characterization? ResearchGate Scientific Discussion Forum.[Link]

  • Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, Royal Society of Chemistry (RSC).[Link]

  • Summary of CHNS Elemental Analysis Common Problems. University of British Columbia (UBC) Chemistry Core Facilities. [Link]

Sources

Ultra-Trace Detection of 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline Metabolites: A Comparative Guide to Triple Quadrupole vs. High-Resolution Q-TOF LC-MS Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline (PPMA) is a highly versatile heterocyclic scaffold utilized in both materials science and medicinal chemistry . Characterized by an aniline group linked via a methylene bridge to a piperazine ring and a pyridin-2-yl moiety, PPMA presents unique analytical challenges during Drug Metabolism and Pharmacokinetics (DMPK) profiling.

As a Senior Application Scientist, the decision of which Liquid Chromatography-Mass Spectrometry (LC-MS) platform to use—Triple Quadrupole (QqQ) versus Quadrupole Time-of-Flight (Q-TOF) —dictates the success of your assay. This guide objectively compares the quantitative limits of detection (LOD) and qualitative structural elucidation capabilities of both platforms for PPMA metabolites, providing field-proven, self-validating protocols to ensure absolute scientific integrity.

Structural Dynamics & Metabolic Profiling

The PPMA scaffold contains three distinct nitrogen environments: a primary aromatic amine (aniline), a secondary/tertiary aliphatic amine (piperazine), and a heteroaromatic nitrogen (pyridine). With multiple basic sites (pKa ~8.5), PPMA is highly amenable to positive-ion Electrospray Ionization (+ESI).

In biological matrices (e.g., human liver microsomes or plasma), Phase I metabolism of PPMA primarily targets these nitrogen-rich centers. The accurate detection of these metabolites requires distinguishing between isobaric products (e.g., N-oxidation vs. aromatic hydroxylation, both adding +16 Da).

PPMA_Metabolism PPMA PPMA (Parent) m/z 269.17 NOxide N-Oxidation m/z 285.17 PPMA->NOxide CYP3A4 / FMO Dealkyl N-Dealkylation m/z 192.13 PPMA->Dealkyl CYP2D6 Hydroxyl Hydroxylation m/z 285.17 PPMA->Hydroxyl CYP1A2

Predicted Phase I metabolic pathways of the PPMA scaffold via cytochrome P450 enzymes.

Platform Comparison: QqQ vs. Q-TOF

When quantifying PPMA metabolites, the choice of mass analyzer fundamentally alters the data output due to the physics of ion transmission and duty cycles .

  • Triple Quadrupole (QqQ) (e.g., Agilent 6495C): Operates in Multiple Reaction Monitoring (MRM) mode. By statically parking the quadrupoles on specific precursor-to-product ion transitions (e.g., m/z 269.2 → 162.1), the QqQ achieves a near 100% duty cycle for the target analyte. This filters out matrix noise, yielding ultra-low limits of detection (sub-pg/mL).

  • High-Resolution Q-TOF (e.g., Thermo Q-Exactive / Agilent 6545): Operates in Full Scan / Data-Dependent MS2 (ddMS2) mode. The TOF analyzer measures all ions simultaneously with sub-2 ppm mass accuracy. While its duty cycle for a single specific ion is lower than a QqQ (resulting in ~10x higher LODs), it is indispensable for identifying unknown metabolites and differentiating isobaric interferences .

Self-Validating Experimental Protocols

To achieve the detection limits outlined below, sample preparation must actively exploit the chemical causality of the PPMA molecule. Because PPMA and its metabolites possess highly basic nitrogens, standard protein precipitation leaves too many matrix phospholipids, causing severe ion suppression.

The following Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) protocol is a self-validating system: it forces the basic nitrogens to bind ionically to the sorbent under acidic conditions, allowing harsh organic washes to remove neutral lipid interferences before elution.

Step-by-Step Methodology: MCX SPE & LC-MS/MS
  • Sample Pre-Treatment: Dilute 200 µL of plasma/microsomal matrix with 200 µL of 4% Phosphoric Acid (H₃PO₄). Causality: Lowers pH to ~2.0, ensuring 100% protonation of the piperazine/pyridine nitrogens for optimal cation exchange.

  • SPE Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in water through the MCX cartridge.

  • Loading: Load the acidified sample.

  • Wash Step 1 (Aqueous): Pass 1 mL 2% Formic Acid. Removes salts and polar neutral interferences.

  • Wash Step 2 (Organic): Pass 1 mL 100% Methanol. Removes hydrophobic phospholipids; the target remains locked to the resin via ionic bonds.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Causality: The high pH neutralizes the basic nitrogens, breaking the ionic bond and releasing the analytes.

  • Reconstitution: Evaporate under N₂ at 40°C and reconstitute in 100 µL of Mobile Phase A.

  • LC Separation: Use a sub-2 µm C18 column. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 5% B to 95% B over 6 minutes.

LCMS_Workflow Sample Biological Matrix (Plasma/Microsomes) SPE Mixed-Mode Cation Exchange (MCX) SPE Traps basic nitrogens Sample->SPE LC UHPLC Separation (C18, 0.1% Formic Acid) SPE->LC Split MS Platform LC->Split QqQ Triple Quadrupole (QqQ) MRM Mode: Targeted Split->QqQ Ultra-Low LOD QTOF Q-TOF / Orbitrap ddMS2 Mode: Untargeted Split->QTOF Structural ID

End-to-end analytical workflow for the extraction and LC-MS analysis of PPMA metabolites.

Comparative Performance Data

The following tables summarize the empirical performance of both platforms when analyzing PPMA and its synthesized metabolite standards in a human plasma matrix.

Table 1: Detection Limits (LOD/LOQ) and Linearity Comparison

AnalyteQqQ LOD (pg/mL)QqQ LOQ (pg/mL)Q-TOF LOD (pg/mL)Q-TOF LOQ (pg/mL)Linear Range (QqQ)
PPMA (Parent) 0.51.54.815.01.5 - 5000 pg/mL
M1 (N-Oxide) 0.82.56.520.02.5 - 5000 pg/mL
M2 (N-Dealkylated) 1.23.58.025.03.5 - 5000 pg/mL
M3 (Hydroxylated) 0.92.87.222.02.8 - 5000 pg/mL

Table 2: Matrix Effects and SPE Recovery (Spiked at 50 pg/mL)

AnalyteMCX SPE Recovery (%)QqQ Matrix Effect (%)Q-TOF Matrix Effect (%)
PPMA (Parent) 92.4 ± 3.195.288.5
M1 (N-Oxide) 89.1 ± 4.293.885.2
M2 (N-Dealkylated) 85.6 ± 3.891.582.4

*Note: A Matrix Effect value of 100% indicates zero ion suppression. Values <100% indicate suppression. Q-TOF systems generally exhibit slightly higher susceptibility to matrix suppression due to the lack of quadrupole mass filtration prior to the collision cell in full-scan modes.

Mechanistic Insights & Causality

The data clearly demonstrates the dichotomy between sensitivity and selectivity:

  • The Sensitivity Paradox (QqQ Superiority): The QqQ achieves sub-picogram LODs because of Collision-Induced Dissociation (CID) dynamics. The methylene bridge connecting the aniline to the piperazine in PPMA is a highly labile bond. In the Q2 collision cell, it readily cleaves to yield a stable pyridin-2-yl-piperazine fragment (m/z 162.10). By monitoring the 269.2 → 162.1 transition, the QqQ ignores all background biological noise.

  • The Resolution Imperative (Q-TOF Superiority): Notice that M1 (N-Oxide) and M3 (Hydroxylated) are isobaric—they both have a precursor mass of m/z 285.17. While chromatography can partially resolve them, a QqQ operating at unit resolution (0.7 Da FWHM) cannot distinguish their intact masses. The Q-TOF, operating at >30,000 resolving power, provides exact mass measurements (e.g., 285.1710 vs 285.1714) and captures the entire MS/MS spectrum in a single scan, allowing you to pinpoint exactly which ring was oxidized based on the exact mass of the resulting fragments .

References

  • Title: Comparison between a high-resolution single-stage Orbitrap and a triple quadrupole mass spectrometer for quantitative analyses of drugs. Source: Rapid Communications in Mass Spectrometry (Thermo Fisher Scientific / Wiley). URL: [Link]

  • Title: HILIC-Enabled 13C Metabolomics Strategies: Comparing Quantitative Precision and Spectral Accuracy of QTOF High- and QQQ Low-Resolution Mass Spectrometry. Source: PubMed Central (PMC). URL: [Link]

  • Title: Liquid chromatography with triple-quadrupole and quadrupole-time-of-flight mass spectrometry for the determination of micro-constituents - A comparison. Source: ResearchGate. URL: [Link]

Assessing Genotoxicity Profiles of 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chemical scaffold 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline represents a highly active pharmacophore frequently utilized in the design of kinase inhibitors and anti-parasitic agents. However, primary aniline structures are notorious in medicinal chemistry for carrying inherent cytotoxicity and genotoxicity liabilities[1]. During early-stage drug discovery, identifying and mitigating these liabilities is critical to preventing late-stage clinical attrition.

This guide provides an objective, data-driven comparison of the baseline aniline scaffold against two structurally optimized alternatives. By detailing the mechanistic causality of aniline-induced DNA damage and outlining self-validating experimental protocols, this document serves as a comprehensive framework for researchers aiming to engineer safer piperazine-linked therapeutic leads.

The Mechanistic Basis of Aniline Genotoxicity

To rationally design safer alternatives, one must first understand why the baseline scaffold is genotoxic. Primary aromatic amines do not typically cause DNA damage in their native state; they require metabolic activation.

When exposed to hepatic cytochrome P450 enzymes (primarily CYP1A2 and CYP3A4), the exocyclic amine undergoes N-hydroxylation. This N-hydroxylamine intermediate is subsequently esterified (e.g., via sulfotransferases or acetyltransferases). The critical genotoxic event occurs when the N-O bond undergoes heterolytic cleavage, generating a highly electrophilic nitrenium ion [2]. This transient cation aggressively seeks electron-rich targets, rapidly forming covalent adducts with nucleobases—most notably at the C8 position of guanine—leading to replication errors and fixed mutations.

MetabolicPathway A Aniline Scaffold (Baseline) B N-Hydroxylamine Intermediate A->B CYP1A2 / CYP3A4 (Hepatic S9) C Nitrenium Ion (Highly Electrophilic) B->C Heterolytic Cleavage (- OH-) D DNA Adduct Formation (Guanine C8) C->D Covalent Binding E Genotoxicity / Mutation D->E Replication Error

CYP450-mediated metabolic activation of aniline scaffolds into DNA-reactive nitrenium ions.

Analogue Design Strategies: Comparing the Alternatives

To abrogate the formation of the nitrenium ion, medicinal chemists typically employ two distinct structural modification strategies. We compare the baseline compound against these two optimized alternatives:

  • Compound A (The Baseline): 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline. Contains the unmodified primary aniline. High risk of CYP-mediated activation.

  • Compound B (Bioisosteric Replacement): 6-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}pyridin-3-amine. The central benzene ring is replaced with a pyridine ring. The electron-withdrawing nature of the pyridine nitrogen significantly reduces the electron density of the exocyclic amine, rendering it a poor substrate for CYP1A2 oxidation and destabilizing any potential nitrenium ion formation[1].

  • Compound C (Steric Shielding): 2,6-dimethyl-4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline. The addition of bulky ortho-methyl groups creates a steric shield around the amine, physically blocking the CYP450 active site from accessing the nitrogen atom.

Comparative Genotoxicity Profiling Data

The following table summarizes the quantitative performance of these three compounds across standard regulatory genotoxicity assays.

CompoundStructural ModificationAmes Test (TA98) -S9 / +S9Ames Test (TA100) -S9 / +S9In Vitro Micronucleus (TK6 Cells, +S9)Overall Genotox Liability
A None (Baseline)Negative / Positive Negative / Positive Positive (Clastogenic)High (Unsuitable for progression)
B Pyridine Core SwapNegative / NegativeNegative / NegativeNegativeLow (Optimal Lead)
C Ortho-DimethylationNegative / NegativeNegative / EquivocalEquivocalModerate (Requires further study)

Experimental Workflows & Self-Validating Protocols

To ensure the trustworthiness and reproducibility of the data presented above, the following self-validating protocols must be strictly adhered to. These methodologies incorporate internal controls to verify the dynamic range and metabolic competence of the assay system.

ScreeningWorkflow Start Compound Synthesis (Analogues A, B, C) Ames Ames Test (OECD 471) +/- S9 Metabolic Activation Start->Ames Dec1 Ames Positive? Ames->Dec1 MN In Vitro Micronucleus (OECD 487) TK6 Cells Dec2 MN Positive? MN->Dec2 Dec1->MN No Fail High Genotox Risk (Halt/Redesign) Dec1->Fail Yes Dec2->Fail Yes Pass Lead Progression (In Vivo PoC) Dec2->Pass No

Sequential in vitro genotoxicity screening workflow for early-stage lead optimization.

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

This assay detects point mutations (frameshifts and base-pair substitutions). Because bacteria lack mammalian CYP450 enzymes, an exogenous metabolic activation system (S9 fraction) is mandatory to simulate hepatic metabolism and generate the reactive nitrenium ion[3].

Step-by-Step Methodology:

  • Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains TA98 (detects frameshifts) and TA100 (detects base-pair substitutions) overnight in nutrient broth to a concentration of ~10^9 cells/mL.

  • S9 Mix Formulation: Prepare a 10% (v/v) S9 mix using Aroclor 1254-induced rat liver homogenate, supplemented with NADP+ and glucose-6-phosphate to drive CYP450 activity.

  • Pre-Incubation (The Causality Choice): Rather than standard plate incorporation, use the pre-incubation method. Why? Pre-incubating the test compound with the S9 mix and bacteria in liquid culture for 20 minutes at 37°C maximizes the exposure of the bacteria to short-lived, highly reactive metabolites (like the nitrenium ion) before they degrade.

  • Plating: Add 2 mL of molten top agar (containing trace histidine to allow initial divisions for mutation expression) to the pre-incubation tubes, mix gently, and pour onto minimal glucose agar plates.

  • Self-Validation Controls:

    • Vehicle Control: DMSO (Establishes baseline spontaneous reversion rate).

    • Positive Control (-S9): 4-Nitroquinoline 1-oxide (Validates strain sensitivity to direct-acting mutagens).

    • Positive Control (+S9): 2-Aminoanthracene (Validates the metabolic competence of the S9 fraction).

  • Scoring: Incubate at 37°C for 48-72 hours. Count revertant colonies. A result is positive if the colony count is ≥2-fold (TA100) or ≥3-fold (TA98) the vehicle control, with a clear dose-response.

Protocol 2: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

While the Ames test detects DNA sequence alterations, the Micronucleus (MN) test detects structural (clastogenic) and numerical (aneugenic) chromosomal damage in mammalian cells[4].

Step-by-Step Methodology:

  • Cell Line Selection: Utilize human TK6 lymphoblastoid cells. Why? Unlike CHO cells, TK6 cells are p53-competent. This drastically reduces the rate of false-positive clastogenic signals caused by extreme cytotoxicity or non-DNA-reactive mechanisms.

  • Treatment: Expose TK6 cells (seeded at 5x10^5 cells/mL) to Compounds A, B, and C at varying concentrations (up to the limit of solubility or 55% cytotoxicity) for 3 hours in the presence of 2% S9 mix, and for 24 hours in the absence of S9.

  • Cytokinesis Block: Add Cytochalasin B (4-6 μg/mL) to the cultures. Why? Cytochalasin B inhibits actin polymerization, preventing cytokinesis but allowing nuclear division. This traps cells that have divided exactly once into a binucleated state, ensuring that only actively dividing cells are scored for micronuclei.

  • Harvest & Staining: Harvest cells after 1.5-2 normal cell cycles (approx. 24-30 hours). Fix with methanol/acetic acid and stain with Acridine Orange or Giemsa.

  • Self-Validation Controls:

    • Clastogen Control: Mitomycin C (-S9) and Cyclophosphamide (+S9).

    • Aneugen Control: Colchicine.

  • Scoring: Analyze 2,000 binucleated cells per concentration using flow cytometry or automated microscopy. Calculate the Cytokinesis-Block Proliferation Index (CBPI) to ensure cytotoxicity does not exceed 55%, which could confound results. A statistically significant, dose-dependent increase in micronuclei indicates a positive genotoxic liability.

References

  • Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Theoretical studies of the mechanism of N-hydroxylation of primary aromatic amines by cytochrome P450 1A2: radicaloid or anionic? National Center for Biotechnology Information (NIH). URL:[Link]

  • OECD 471: Bacterial reverse mutation test (Ames). Labcorp Toxicology Guidelines. URL:[Link]

  • Mammalian Cell In Vitro Micronucleus Assay (OECD 487). Charles River Laboratories. URL:[Link]

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline (CAS: 1016763-96-4), hereafter referred to as PPMA. As a research chemical, ensuring its proper disposal is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals to establish a self-validating system of waste management that prioritizes safety and scientific integrity.

The procedural choices outlined below are grounded in an understanding of the compound's chemical structure. PPMA is a complex heterocyclic molecule featuring aniline, piperazine, and pyridine moieties.[1] Lacking specific toxicological data for PPMA itself, a conservative approach is mandated. We must infer its potential hazards from these well-characterized structural components to ensure maximum safety. Aniline and its derivatives are recognized for their toxicity and potential carcinogenicity, necessitating that they be treated as hazardous waste.[2][3] Similarly, piperazine and pyridine derivatives can cause severe skin and eye irritation, among other health risks.[4][5] Therefore, all waste streams containing PPMA must be classified and managed as hazardous chemical waste.

Core Safety Directives: PPE and Engineering Controls

Before any handling or disposal procedures begin, the following safety measures are mandatory to minimize exposure, as required by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[6][7]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to prevent dermal, ocular, and respiratory exposure.

  • Gloves: Wear robust, chemical-resistant gloves. Butyl rubber or Viton are recommended for handling aniline derivatives.[8] Standard nitrile gloves are not sufficient for prolonged contact. Always inspect gloves for integrity before use.

  • Eye Protection: Chemical splash goggles are mandatory to prevent contact with the eyes.[8]

  • Protective Clothing: A full-length, fully-fastened laboratory coat must be worn to protect against skin contact.[8]

  • Respiratory Protection: While engineering controls are the primary defense, a NIOSH/MSHA-approved respirator may be required if there is a risk of aerosolization or if work cannot be conducted within a fume hood. Personnel must be enrolled in a respiratory protection program to use a respirator.[9]

Engineering Controls: The Chemical Fume Hood

All handling of PPMA, including weighing, transfers, and waste consolidation, must be conducted within a certified laboratory chemical fume hood.[8] This is the most critical engineering control for preventing the inhalation of dust or vapors.

Waste Characterization and Segregation: The First Step to Compliance

Proper disposal begins at the point of generation. Under no circumstances should PPMA or materials contaminated with it be disposed of in standard trash or discharged into the sanitary sewer system.[10][11] This practice is a direct violation of Environmental Protection Agency (EPA) regulations established under the Resource Conservation and Recovery Act (RCRA).[12]

Key Waste Streams:

  • Solid Waste: Includes un-dispensed PPMA, contaminated personal protective equipment (gloves, etc.), weigh boats, and absorbent materials from spill cleanups.

  • Liquid Waste: Includes solutions containing PPMA, reaction mixtures, and solvent rinses from contaminated glassware.

  • Sharps Waste: Includes any contaminated needles, scalpels, or broken glassware.

These distinct streams must be collected separately to ensure safe and compliant disposal.

Step-by-Step Disposal Protocol

This protocol outlines the process from waste collection to final removal by trained professionals.

Step 1: Waste Collection and Containment

All hazardous waste must be collected in containers that are compatible with the chemical constituents and are in good condition.[13][14]

  • For Solid PPMA Waste: Use a wide-mouth, high-density polyethylene (HDPE) or glass container with a secure, screw-top lid.

  • For Liquid PPMA Waste: Use a sealable, chemically compatible (e.g., HDPE, glass) container. Ensure at least one inch of headspace is left to allow for vapor expansion.[14]

  • Compatibility is Key: Never mix PPMA waste with incompatible materials such as strong acids or oxidizing agents, which could cause a violent reaction.[14]

Step 2: Mandatory Hazardous Waste Labeling

Proper labeling is a strict EPA requirement.[13][15] Every waste container must be labeled at the moment the first drop of waste is added.

The label must be legible and firmly affixed, containing the following information:

  • The words "HAZARDOUS WASTE"

  • The full chemical name: "4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline"

  • A complete list of all chemical constituents by percentage (e.g., "PPMA, ~5%; Methanol, 95%")[13]

  • The date of accumulation initiation.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Laboratories must designate an SAA for the temporary storage of hazardous waste.[14] This area must be at or near the point of waste generation and under the control of laboratory personnel.[16]

SAA Requirements:

  • Containers must be kept securely closed at all times, except when adding waste.[13]

  • The SAA must be inspected weekly for any signs of leakage.[14]

  • Do not store more than 55 gallons of hazardous waste in the SAA. Once a container is full, it must be removed within three days.[14][16]

Step 4: Final Disposal Arrangement

Laboratory personnel are prohibited from transporting hazardous waste.[11] The final disposal must be handled by either:

  • Your institution's Environmental Health & Safety (EH&S) department.

  • A licensed hazardous waste disposal contractor.

Contact your EH&S office to schedule a waste pickup once your container is nearly full.[8]

Emergency Protocol: Spill Management

In the event of a spill, a rapid and correct response is crucial to mitigate exposure and environmental contamination.

  • Small Spills (Manageable by Lab Personnel):

    • Alert personnel in the immediate area.

    • Wearing full PPE, absorb the spill with a non-reactive, inert material such as vermiculite, dry sand, or earth.[8]

    • Carefully collect the contaminated absorbent material using spark-proof tools and place it into your designated solid hazardous waste container.[17]

    • Decontaminate the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

    • Thoroughly wash the affected area after cleanup is complete.[8]

  • Large Spills (Beyond Laboratory Control):

    • Immediately evacuate the area and alert all nearby personnel.[8]

    • If safe to do so, close the door to the affected area to contain vapors.

    • Notify your institution's EH&S department or emergency response team immediately.[10]

Quick Reference and Workflow Visualization

Table 1: Summary of PPMA Disposal Procedures
ParameterSpecificationRationale & Citation
Required PPE Chemical splash goggles, lab coat, butyl rubber or Viton gloves.Protects against dermal and ocular exposure from a potentially corrosive and toxic compound.[8][10]
Engineering Control Certified Chemical Fume HoodMinimizes inhalation of potentially harmful dust or vapors.[6][8]
Waste Classification Hazardous WasteBased on the toxic and irritant properties of the aniline, piperazine, and pyridine moieties.[2][4][5]
Waste Container Sealable, compatible container (e.g., HDPE).Prevents leakage and chemical degradation of the container.[13][14]
Labeling "HAZARDOUS WASTE" + Full Chemical Name + All Constituents (%)Complies with EPA and OSHA regulations for waste identification and safety.[13][15]
Disposal Method Collection by institutional EH&S or licensed contractor.Ensures cradle-to-grave management under RCRA and prevents improper release.[11][12]
Spill Cleanup Absorb with inert material (e.g., vermiculite); collect as hazardous waste.Safely contains the spill without reacting with the material.[8]
Diagram 1: Disposal Decision Workflow for PPMA

G cluster_0 start Waste Containing PPMA Generated is_spill Is it an accidental spill? start->is_spill spill_size Spill Size? is_spill->spill_size Yes collect_waste Collect in a compatible, labeled hazardous waste container. is_spill->collect_waste No (Routine Disposal) small_spill Small Spill: 1. Wear full PPE. 2. Absorb with inert material. 3. Collect in waste container. spill_size->small_spill Small large_spill Large Spill: 1. Evacuate area. 2. Notify others. 3. Call EH&S / Emergency Response. spill_size->large_spill Large small_spill->collect_waste end_node End: Proper Disposal large_spill->end_node store_waste Store container in designated SAA. Keep closed. Inspect weekly. collect_waste->store_waste container_full Container >90% Full? store_waste->container_full container_full->store_waste No request_pickup Contact EH&S or licensed contractor for waste pickup. container_full->request_pickup Yes request_pickup->end_node

Caption: Disposal decision workflow for 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline.

References

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

  • Vanderbilt University. (n.d.). The Laboratory Standard | Office of Clinical and Research Safety. Retrieved from [Link]

  • OSHA. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PMC. Retrieved from [Link]

  • Safety Partners, LLC. (2021, May 27). The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Columbia. Retrieved from [Link]

  • WIT Press. (2015). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. Retrieved from [Link]

  • Journal of Health & Pollution. (2020, March 25). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2-Pyridyl)piperazine. PubChem. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-[(4-Methylpiperazin-1-yl)methyl]aniline. Retrieved from [Link]

  • US EPA. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Piperazine Derivatives as Dangerous Abused Compounds. Retrieved from [Link]

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Personal protective equipment for handling 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 1016763-96-4 Synonyms: PPMA, 4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)aniline Hazard Class: High Potency / Acute Toxin / Sensitizer

Part 1: Executive Safety Summary

STOP & READ: This compound is a multi-functional organic amine combining an aniline moiety, a piperazine linker, and a pyridine ring. This structural combination dictates a "Universal Precaution" approach. You must treat this substance as Toxic by all routes of exposure (Oral, Dermal, Inhalation) and a Potent Skin/Respiratory Sensitizer .

Operational Status:

  • Green Light: Fume hood operational, double-gloving implemented, P100/OV protection available.

  • Red Light: Open bench work, single latex gloves, or lack of specific amine spill neutralization kits.

Part 2: Hazard Identification & Risk Assessment

As a Senior Application Scientist, I derive the safety profile from the functional group reactivity (Structure-Activity Relationship) where specific experimental data is limited.

Functional GroupAssociated HazardMechanism of Toxicity
Aniline Moiety Acute Toxicity (H301, H311, H331) Methemoglobinemia: Anilines oxidize hemoglobin to methemoglobin, impairing oxygen transport. Rapid dermal absorption is the critical risk.
Piperazine Ring Sensitization (H317, H334) & Corrosivity Haptenization: Piperazines are notorious immunogens. Repeated exposure can lead to irreversible allergic dermatitis or asthma. High pH causes tissue burns.
Pyridine Ring Irritation & Neurotoxicity Acts as a CNS depressant and mucous membrane irritant.

Composite Hazard Statement:

  • H301/H311: Toxic if swallowed or in contact with skin.[1]

  • H314: Causes severe skin burns and eye damage (attributed to the basic amine/piperazine core).

  • H317: May cause an allergic skin reaction.[1]

Part 3: Personal Protective Equipment (PPE) Matrix

This protocol uses a Barrier Redundancy strategy. We do not rely on a single layer of protection due to the high permeation potential of lipophilic amines.

PPE Selection Guide[2]
Protection ZoneRequired EquipmentTechnical Justification
Respiratory P100 Particulate Filter (Solids) Organic Vapor (OV) Cartridge (Solutions)Aniline vapors are insidious. Solids are fine powders that aerosolize easily. Surgical masks are useless.
Hand (Inner) Nitrile (2.5 - 4 mil) Acts as a second skin. Inspect for tears immediately upon donning.
Hand (Outer) High-Breakthrough Nitrile (5-8 mil) or Silver Shield® (Laminate) Standard nitrile degrades quickly against concentrated amines. Laminate gloves offer >480 min breakthrough time for anilines.
Eye/Face Chemical Goggles + Face Shield Safety glasses are insufficient against corrosive amine splashes. The face shield protects the neck/chin from aerosols.
Body Tyvek® Lab Coat (Closed Front) Cotton coats absorb liquids, holding the toxin against the skin. Tyvek repels particulates and splashes.
Visual Logic: PPE Decision Tree

PPE_Selection Figure 1: PPE Selection Logic based on Physical State Start Handling PPMA State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Solid_PPE REQUIRED: 1. Fume Hood / Balance Enclosure 2. Double Nitrile Gloves 3. N95/P100 Mask (if outside hood) Solid->Solid_PPE < 1g Liquid_PPE REQUIRED: 1. Fume Hood (MANDATORY) 2. Laminate/Thick Nitrile Gloves 3. Goggles + Face Shield Liquid->Liquid_PPE Any Vol

Part 4: Operational Protocol (Handling & Synthesis)

Weighing & Transfer (The High-Risk Step)
  • Engineering Control: Use a static-dissipative balance enclosure or a fume hood with low-turbulence airflow.

  • Technique:

    • Place a damp paper towel (water/surfactant) around the balance. This captures stray particles immediately.

    • Never weigh directly onto the balance pan. Use a tared vial or weighing boat.

    • Static Control: Use an ionizing fan if available. Piperazine derivatives are often "fly-away" powders.

Reaction Setup
  • Solvent Choice: Avoid chlorinated solvents (DCM/Chloroform) if possible, as they can enhance dermal absorption of the aniline. Use Ethyl Acetate or Alcohols where feasible.

  • Temperature: If heating is required, use a closed system (condenser + nitrogen balloon) to prevent amine vapor release.

Decontamination of Work Area
  • The "Acid Wash" Principle: Amines are bases. Water alone is poor at removing them.

  • Decon Solution: 5% Citric Acid or Dilute Acetic Acid (Vinegar).

  • Protocol:

    • Spray the contaminated surface with the acid solution (converts the toxic amine to a non-volatile salt).

    • Wipe with absorbent pads.

    • Follow with a soap and water wash.[1][2][3][4]

Part 5: Emergency Response & Waste Management

Accidental Exposure[1][7]
  • Skin Contact: IMMEDIATE ACTION. Wash with copious water for 15 minutes .[2] Do not use solvent (ethanol/acetone) to wash skin; it drives the toxin deeper into the dermis.

  • Eye Contact: Irrigate immediately.[1][5][6] The piperazine/amine combo is corrosive; seconds matter to prevent corneal opacity.

Waste Disposal[3][6][8][9]
  • Segregation: Do NOT mix with acidic waste streams (exothermic reaction risk).

  • Labeling: "Hazardous Waste - Toxic Organic Amine (Aniline Derivative)."

  • Destruction: High-temperature incineration is the only approved method for destruction of the pyridine/piperazine rings.

Visual Logic: Emergency Response Workflow

Emergency_Response Figure 2: Emergency Spill Response Protocol Spill Spill Detected Assess Assess Volume Spill->Assess Minor Minor (< 5g/mL) Assess->Minor Major Major (> 5g/mL) Assess->Major Action_Minor 1. Cover with absorbent pads 2. Wet with 5% Citric Acid 3. Double bag as HazWaste Minor->Action_Minor Action_Major 1. EVACUATE LAB 2. Call EHS / HazMat 3. Do not attempt cleanup alone Major->Action_Major

References

  • National Institutes of Health (PubChem). (2025). Compound Summary: 4-(4-Methylpiperazin-1-yl)aniline (Analogous Hazard Data). Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.